Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
Description
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Properties
IUPAC Name |
methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O4/c1-3-4(9(14)15-2)7(12)6(11)8(13)5(3)10/h12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKALYLLBFOYLQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)O)Br)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399548 | |
| Record name | methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
715-33-3 | |
| Record name | methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate, a halogenated derivative of methyl benzoate, is a compound of growing interest in medicinal chemistry. Its structural similarity to other biologically active phenolic compounds suggests a potential for therapeutic applications. This guide provides a comprehensive overview of its fundamental properties, a plausible synthetic route, predicted spectroscopic characteristics, and a discussion of its potential biological activity, particularly as an antiandrogenic agent.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 715-33-3 | [1][2] |
| Molecular Formula | C₉H₈Br₂O₄ | [1][2] |
| Molecular Weight | 339.97 g/mol | [2] |
| Appearance | Solid (predicted) | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Insoluble in water; Soluble in organic solvents like DMF and DMSO (predicted) | Inferred from related compounds[3] |
Synthesis and Purification
A definitive, peer-reviewed synthesis of this compound has not been published. However, a plausible synthetic pathway can be proposed based on established organic chemistry principles and published methods for analogous compounds. The synthesis would likely involve two key steps: the esterification of the corresponding benzoic acid and the subsequent bromination of the aromatic ring.
A potential starting material is 2,4-dihydroxy-6-methylbenzoic acid. The synthesis could proceed as follows:
Step 1: Fischer Esterification
The carboxylic acid would first be converted to its methyl ester.
Caption: Fischer esterification of the starting benzoic acid.
Step 2: Electrophilic Aromatic Bromination
The resulting methyl 2,4-dihydroxy-6-methylbenzoate would then be brominated. The hydroxyl groups are strong activating groups, directing the bromine atoms to the ortho and para positions.
Caption: Electrophilic bromination of the benzoate ester.
Experimental Protocol (Proposed)
Materials:
-
2,4-dihydroxy-6-methylbenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Bromine
-
Carbon tetrachloride (or acetic acid)
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Esterification:
-
Dissolve 2,4-dihydroxy-6-methylbenzoic acid in an excess of anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
-
Bromination:
-
Dissolve the purified methyl 2,4-dihydroxy-6-methylbenzoate in a suitable solvent like carbon tetrachloride or acetic acid.
-
Slowly add two equivalents of bromine dissolved in the same solvent to the reaction mixture at room temperature with constant stirring.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield this compound.
-
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic features can be predicted based on the structure of the molecule and data from analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the methyl ester protons, the aromatic methyl protons, and the hydroxyl protons. Due to the symmetrical substitution pattern on the aromatic ring, there will be no aromatic proton signals.
-
-OCH₃ (ester): A singlet around 3.9 ppm.
-
-CH₃ (aromatic): A singlet around 2.1-2.3 ppm.
-
-OH (hydroxyl): Two broad singlets, likely in the region of 5-7 ppm, which are exchangeable with D₂O. The exact chemical shift will depend on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework.
-
C=O (ester carbonyl): A signal in the range of 165-170 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons attached to the bromine atoms will be shifted to lower field (around 100-115 ppm), while those attached to hydroxyl groups will be at a higher field (around 150-160 ppm). The carbon attached to the methyl group and the ester group will also have characteristic shifts.
-
-OCH₃ (ester): A signal around 52 ppm.
-
-CH₃ (aromatic): A signal around 15-20 ppm.
Mass Spectrometry
Mass spectrometry would be a key technique for confirming the molecular weight and the presence of two bromine atoms. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak (M⁺) will appear as a characteristic triplet (M, M+2, M+4) with relative intensities of approximately 1:2:1.
-
Expected Molecular Ion Peaks: m/z 338, 340, 342.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H stretching (hydroxyl): A broad band in the region of 3200-3500 cm⁻¹.[4]
-
C-H stretching (methyl): Bands around 2950-3000 cm⁻¹.
-
C=O stretching (ester): A strong, sharp band around 1700-1730 cm⁻¹.[5]
-
C=C stretching (aromatic): Bands in the region of 1550-1600 cm⁻¹.[5]
-
C-O stretching (ester and phenol): Bands in the region of 1100-1300 cm⁻¹.
-
C-Br stretching: A band in the lower frequency region, typically below 700 cm⁻¹.
Potential Biological Activity and Mechanism of Action
A patent has disclosed the potential use of this compound in preparing medicaments for treating conditions such as benign prostate hyperplasia and prostate carcinoma, citing its high antiandrogenic activity.
Antiandrogenic Activity
Antiandrogens are compounds that prevent androgens, such as testosterone and dihydrotestosterone (DHT), from exerting their biological effects.[6] They are crucial in the treatment of androgen-dependent diseases like prostate cancer.
The proposed mechanism of action for this compound is as an androgen receptor (AR) antagonist .
Caption: Proposed mechanism of action as an androgen receptor antagonist.
AR antagonists function by competitively binding to the ligand-binding domain of the androgen receptor, thereby preventing the binding of natural androgens.[6][7] This blockage inhibits the conformational changes in the receptor that are necessary for its translocation to the nucleus, binding to androgen response elements on DNA, and subsequent activation of gene transcription that promotes cell growth and proliferation in androgen-sensitive tissues like the prostate.[7]
The presence of bromine atoms and hydroxyl groups on the phenolic ring of this compound likely plays a crucial role in its interaction with the androgen receptor. Halogenated phenols are known to exhibit endocrine-disrupting activities, and their antiandrogenic properties have been documented.[8]
Safety and Handling
Based on available supplier safety data, this compound should be handled with care.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
It is recommended to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Future Directions
Further research is warranted to fully elucidate the properties and therapeutic potential of this compound. Key areas for future investigation include:
-
Validated Synthesis and Characterization: Development and publication of a robust synthetic protocol and complete spectroscopic and physical characterization.
-
In Vitro and In Vivo Studies: Comprehensive biological evaluation to confirm its antiandrogenic activity, determine its potency (e.g., IC₅₀ value), and assess its efficacy and safety in preclinical models of prostate cancer.[8][9]
-
Mechanism of Action Studies: Detailed molecular studies to understand the precise interactions with the androgen receptor and its downstream signaling pathways.
References
-
Methyl 3,5-dibromo-4-methylbenzoate - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
-
(PDF) Methyl 3,5-dibromo-4-methylbenzoate - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
- Singh, S. M., Gauthier, S., & Labrie, F. (2000). Androgen receptor antagonists (antiandrogens): structure-activity relationships. Current Medicinal Chemistry, 7(2), 211-247.
-
In silico and in vitro assessment of androgen receptor antagonists - PubMed. (2021). PubMed. Retrieved January 26, 2026, from [Link]
-
Hormonal activities of new brominated flame retardants - PubMed. (2012). PubMed. Retrieved January 26, 2026, from [Link]
-
(PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. (2014). ResearchGate. Retrieved January 26, 2026, from [Link]
-
In Silico and Biological Analysis of Anti-Androgen Activity of the Brominated Flame Retardants ATE, BATE and DPTE in Zebrafish - PubMed. (2015). PubMed. Retrieved January 26, 2026, from [Link]
-
In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer | Molecular Endocrinology | Oxford Academic. (2012). Oxford Academic. Retrieved January 26, 2026, from [Link]
-
Androgen receptor antagonism and impact on inhibitors of androgen synthesis in prostate cancer therapy - Translational Cancer Research. (2016). Translational Cancer Research. Retrieved January 26, 2026, from [Link]
-
Experimental and Theoretical Studies on the Molecular Structure, FT-IR, NMR, HOMO, LUMO, MESP, and Reactivity Descriptors of (E)-1-(2,3-Dihydrobenzo[b][10]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. (2020). Material Science Research India. Retrieved January 26, 2026, from [Link]
-
Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde. (2021). ACS Omega. Retrieved January 26, 2026, from [Link]
-
In silico and in vitro assessment of androgen receptor antagonists - ResearchGate. (2021). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Bromophenols in Marine Algae and Their Bioactivities - PMC - PubMed Central. (2012). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Quantum Chemical and Spectroscopic Investigations of (Ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate) by DFT Method. (2016). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Methyl 3,5-Dibromobenzoate | C8H6Br2O2 | CID 621923 - PubChem. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
Synthesis, spectroscopic, dielectric, molecular docking and DFT studies of (3E)-3-(4-methylbenzylidene)-3,4-dihydro-2H-chromen-2-one: an anticancer agent | Semantic Scholar. (2019). Semantic Scholar. Retrieved January 26, 2026, from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 715-33-3|this compound|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Hormonal activities of new brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In silico and biological analysis of anti-androgen activity of the brominated flame retardants ATE, BATE and DPTE in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In silico and in vitro assessment of androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methyl 3,5-dibromo-4-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate: Structure, Synthesis, and Potential Applications
This guide provides a comprehensive technical overview of Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate, a polysubstituted aromatic compound with potential for further investigation in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and draws upon data from closely related analogues to present a robust profile of its synthesis, structural characteristics, and potential utility.
Molecular Structure and Physicochemical Properties
This compound is a highly functionalized benzene derivative. Its structure is characterized by a central benzene ring substituted with two bromine atoms, two hydroxyl groups, a methyl group, and a methyl ester group. This unique arrangement of electron-withdrawing (bromine, ester) and electron-donating (hydroxyl, methyl) groups suggests a nuanced electronic and reactive profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 715-33-3 | [1] |
| Molecular Formula | C₉H₈Br₂O₄ | [1] |
| Molecular Weight | 339.97 g/mol | [1] |
| SMILES | O=C(OC)C1=C(C)C(Br)=C(O)C(Br)=C1O | [1] |
| InChI Key | Predicted: YZJabulbwaefc-UHFFFAOYSA-N | Structure-based prediction |
Proposed Synthesis and Mechanistic Rationale
A plausible synthetic route to this compound involves a two-step process: the synthesis of the precursor, methyl 2,4-dihydroxy-6-methylbenzoate, followed by its selective bromination.
Synthesis of Methyl 2,4-dihydroxy-6-methylbenzoate
The precursor can be synthesized from 4-O-desmethylbarbituric acid through hydrolysis and subsequent esterification. A method for this synthesis has been described in the patent literature.[2]
-
Step 1: Hydrolysis of 4-O-desmethylbarbituric acid. This can be achieved through acid or base-catalyzed hydrolysis to yield 2,4-dihydroxy-6-methylbenzoic acid.[2]
-
Step 2: Esterification. The resulting carboxylic acid can be esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid) or a milder reagent like methyl iodide with a base to form methyl 2,4-dihydroxy-6-methylbenzoate.[2]
Electrophilic Bromination
The core of the synthesis is the regioselective bromination of the electron-rich aromatic ring of methyl 2,4-dihydroxy-6-methylbenzoate. The hydroxyl and methyl groups are activating and ortho-, para-directing, while the methyl ester is deactivating and meta-directing. The positions ortho and para to the powerful activating hydroxyl groups are the most susceptible to electrophilic attack.
Experimental Protocol: Bromination of Methyl 2,4-dihydroxy-6-methylbenzoate
-
Dissolution: Dissolve methyl 2,4-dihydroxy-6-methylbenzoate (1.0 eq.) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath to control the reaction exothermicity.
-
Brominating Agent Addition: Slowly add a solution of molecular bromine (Br₂) (2.0-2.2 eq.) in the same solvent dropwise to the cooled solution with constant stirring. The use of a slight excess of bromine ensures complete dibromination.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The choice of a protic or non-polar aprotic solvent is crucial. Glacial acetic acid can facilitate the reaction, while dichloromethane offers easier work-up.
-
Controlling the temperature at 0 °C is essential to prevent over-bromination and potential side reactions.
-
The stoichiometry of bromine is critical. Two equivalents are required for dibromination. A slight excess drives the reaction to completion.
Caption: Proposed workflow for the synthesis of the target compound.
Structural Elucidation: A Predictive Approach
In the absence of direct experimental spectra, we can predict the key spectroscopic features of this compound based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to be relatively simple due to the high degree of substitution on the aromatic ring, leaving no aromatic protons.
-
-OH Protons: Two singlets are expected for the two hydroxyl protons, likely in the range of δ 5.0-11.0 ppm. Their chemical shift will be dependent on the solvent and concentration. The intramolecular hydrogen bonding between the C2-OH and the ester carbonyl could shift this proton significantly downfield.
-
-OCH₃ Protons: A sharp singlet corresponding to the three protons of the methyl ester group is anticipated around δ 3.9 ppm.
-
-CH₃ Protons: A singlet for the three protons of the methyl group on the ring is expected around δ 2.1-2.4 ppm.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide insights into the carbon framework.
-
Carbonyl Carbon: The ester carbonyl carbon should appear in the downfield region, around δ 165-170 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons bearing the oxygen substituents (C2 and C4) will be the most downfield (δ 140-160 ppm). The carbons attached to bromine (C3 and C5) will be shifted upfield relative to unsubstituted carbons but downfield relative to C-H carbons, likely in the δ 100-120 ppm range. The carbon bearing the methyl group (C6) and the carbon attached to the ester (C1) will also have characteristic shifts.
-
Methyl Carbons: The methyl ester carbon should be around δ 52 ppm, and the ring methyl carbon is expected in the δ 15-25 ppm region.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the vibrations of its functional groups.
-
-OH Stretching: A broad band in the region of 3200-3500 cm⁻¹ is expected for the hydroxyl groups, indicative of hydrogen bonding.
-
C=O Stretching: A strong, sharp absorption band around 1680-1720 cm⁻¹ will correspond to the ester carbonyl group.
-
C-O Stretching: Bands in the 1200-1300 cm⁻¹ region will be due to the C-O stretching of the ester and phenolic groups.
-
C-Br Stretching: Absorptions in the 500-650 cm⁻¹ range can be attributed to the C-Br bonds.
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak cluster.
-
Isotopic Pattern: Due to the presence of two bromine atoms, a characteristic isotopic pattern for the molecular ion ([M]⁺, [M+2]⁺, and [M+4]⁺) with a relative intensity ratio of approximately 1:2:1 is expected.
-
Fragmentation: Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) from the ester, followed by the loss of carbon monoxide (-CO). Cleavage of the entire methyl ester group is also a probable fragmentation route.
Reactivity and Potential Applications
The reactivity of this compound is governed by its array of functional groups. The phenolic hydroxyl groups can undergo reactions such as etherification and esterification, although they are sterically hindered. The bromine atoms can potentially participate in cross-coupling reactions, offering a handle for further molecular elaboration.
The structural motifs present in this molecule suggest several potential areas of application:
-
Antimicrobial Agents: Polyhalogenated phenols are known for their antimicrobial properties. The combination of bromine atoms and phenolic hydroxyl groups could impart significant antibacterial or antifungal activity.[3]
-
Pharmaceutical Scaffolds: Substituted benzoates are common in drug molecules. This compound could serve as a versatile intermediate for the synthesis of more complex bioactive compounds.[3]
-
Materials Science: The ability of phenols to act as ligands and the potential for halogen bonding could make this molecule a candidate for the development of novel coordination polymers or functional materials.
Conclusion
This compound is a compound with a rich chemical structure that holds promise for various scientific applications. While direct experimental data remains scarce, this in-depth guide, based on established chemical principles and comparative data, provides a solid foundation for researchers and drug development professionals interested in exploring its potential. The proposed synthesis and predicted spectroscopic data offer a starting point for its practical investigation, and the outlined potential applications highlight promising avenues for future research.
References
-
Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o982–o983. [Link]
- CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
-
Gowda, B. T., et al. (2011). Methyl 3,5-dibromo-2-diacetylaminobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2503. [Link]
-
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate. Perfumer & Flavorist. [Link]
-
PubChem. Methyl 3,5-Dibromobenzoate. [Link]
-
PubChem. Methyl 3,5-dibromo-4-methylbenzoate. [Link]
-
PubChem. Methyl 2,4-Dihydroxy-3,5,6-Trimethylbenzoate. [Link]
-
ResearchGate. (PDF) Methyl 3,5-dibromo-4-methylbenzoate. [Link]
-
Al-Zoubi, M. A., et al. (2021). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. ACS Applied Bio Materials, 4(2), 1847–1856. [Link]
-
ChemUniverse. This compound [P75636]. [Link]
Sources
"Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate, a polysubstituted aromatic compound, presents a structure of significant interest for medicinal chemistry and drug development. Its scaffold, featuring a densely functionalized benzene ring with bromine atoms, hydroxyl groups, and a methyl benzoate moiety, suggests a potential for diverse chemical modifications and biological activities. This guide provides a comprehensive overview of its known physical and chemical properties, a proposed synthetic pathway, predicted spectral characteristics, and its potential applications in the pharmaceutical landscape.
Physicochemical Properties
While extensive experimental data for this specific molecule is not widely available in published literature, key properties have been identified.
| Property | Value | Source(s) |
| CAS Number | 715-33-3 | [1][2] |
| Molecular Formula | C₉H₈Br₂O₄ | [1][2] |
| Molecular Weight | 339.98 g/mol | [1] |
| Appearance | Solid (predicted) | Inferred from related compounds |
| Melting Point | 109 - 111 °C | [Thermo Fisher Scientific SDS] |
| Boiling Point | Not available | - |
| Solubility | Poorly soluble in water; soluble in organic solvents (inferred) | Based on methyl benzoate[3][4][5] |
Note: Some data is inferred from structurally related compounds due to the limited availability of experimental data for the title compound.
Molecular Structure
The structure of this compound is characterized by a central benzene ring. The substitution pattern is crucial for its chemical reactivity and potential biological interactions.
Caption: 2D structure of this compound.
Proposed Synthesis Workflow
Hypothetical Protocol: Electrophilic Bromination
The introduction of two bromine atoms onto the aromatic ring can be achieved through electrophilic aromatic substitution. The hydroxyl groups are strong activating groups and ortho-, para-directing.
Step-by-step Methodology:
-
Starting Material: Begin with methyl 2,4-dihydroxy-6-methylbenzoate.
-
Reaction Setup: Dissolve the starting material in a suitable solvent that is inert to bromination, such as acetic acid or a chlorinated solvent.
-
Brominating Agent: Slowly add a solution of bromine (Br₂) in the same solvent to the reaction mixture. The stoichiometry would be slightly more than two equivalents of bromine to ensure dibromination.
-
Catalyst: The reaction may proceed without a catalyst due to the highly activated nature of the ring. However, a mild Lewis acid could be used if necessary to enhance the reaction rate.
-
Temperature Control: The reaction should be carried out at a controlled temperature, likely at or below room temperature, to manage the exothermic nature of the reaction and minimize side products.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the product.
-
Workup: Once the reaction is complete, the mixture would be quenched, for example, by adding a solution of sodium thiosulfate to remove any excess bromine. The product would then be extracted into an organic solvent.
-
Purification: The crude product would be purified using techniques such as recrystallization or column chromatography to yield pure this compound.
Caption: Proposed workflow for the synthesis of the title compound.
Predicted Spectral Analysis
Without experimental spectra, we can predict the key features based on the compound's structure and data from analogous molecules.
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: Due to the substitution pattern, there are no aromatic protons on the ring.
-
Hydroxyl Protons: Two broad singlets corresponding to the two -OH groups. Their chemical shift would be concentration-dependent and would likely appear in the region of 5-10 ppm.
-
Methyl Ester Protons: A singlet integrating to three protons, expected around 3.9 ppm, for the -OCH₃ group of the ester.
-
Ring Methyl Protons: A singlet integrating to three protons for the -CH₃ group attached to the benzene ring, likely appearing around 2.2-2.5 ppm.
¹³C NMR Spectroscopy (Predicted)
The spectrum would show nine distinct carbon signals:
-
Carbonyl Carbon: In the ester group, expected around 170 ppm.
-
Aromatic Carbons: Six signals for the benzene ring carbons. The carbons attached to the electron-withdrawing bromine atoms would be shifted downfield, while those attached to the electron-donating hydroxyl and methyl groups would be shifted upfield.
-
Methyl Ester Carbon: The -OCH₃ carbon, expected around 52 ppm.
-
Ring Methyl Carbon: The -CH₃ carbon, expected around 20 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
O-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl groups.
-
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations around 2900-3100 cm⁻¹.
-
C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ for the carbonyl group of the ester.
-
C-O Stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the ester and the phenolic hydroxyl groups.
-
C-Br Stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
-
Molecular Ion Peak: The mass spectrum would be expected to show a characteristic isotopic pattern for a compound containing two bromine atoms. The molecular ion peak (M⁺) would appear at m/z 338, with an (M+2)⁺ peak of similar intensity and an (M+4)⁺ peak, corresponding to the different isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) and the entire ester group (-COOCH₃).
Potential Applications in Drug Development
A German patent (DE102005005399A1) has identified this compound as a compound for the preparation of medicaments. The patent specifically mentions its potential use in treating conditions such as benign prostate hyperplasia, prostate carcinoma, and spinobulbar muscular atrophy. This suggests that the compound may possess anti-androgenic or related activities.
The highly substituted and functionalized nature of the molecule makes it an attractive scaffold for further chemical modification to develop new therapeutic agents. The bromine atoms can serve as handles for cross-coupling reactions to introduce further diversity, while the hydroxyl and ester groups can be modified to alter the compound's pharmacokinetic and pharmacodynamic properties.
Safety and Handling
According to the Safety Data Sheet from Thermo Fisher Scientific, this compound is classified as an irritant. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood.
Conclusion
This compound is a compound with established basic chemical identifiers and a known melting point. While a detailed experimental characterization is not yet prevalent in the scientific literature, its structural features and a patent highlighting its potential therapeutic applications make it a molecule of considerable interest for further research. The proposed synthetic route and predicted spectral data in this guide offer a valuable starting point for researchers and drug development professionals seeking to explore the chemistry and biological activity of this intriguing compound.
References
- CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google P
-
¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate... - ResearchGate. (URL: [Link])
-
Methyl 3,5-dibromo-4-methylbenzoate - PMC - NIH. (URL: [Link])
-
Methyl benzoate - Wikipedia. (URL: [Link])
-
Methyl 3,5-dibromo-4-methylbenzoate - ResearchGate. (URL: [Link])
-
ICSC 1187 - METHYL BENZOATE. (URL: [Link])
-
How does Methyl Benzoate interact with polymers? - Blog - Evergreensino. (URL: [Link])
-
This compound [P75636] - ChemUniverse. (URL: [Link])
- Google P
-
Methyl benzoate - Solubility of Things. (URL: [Link])
-
The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... - ResearchGate. (URL: [Link])
-
Methyl 3,5-dibromo-2-diacetylaminobenzoate - PMC - NIH. (URL: [Link])
-
4 - The Royal Society of Chemistry. (URL: [Link])
-
Methyl 3,5-Dibromobenzoate | C8H6Br2O2 | CID 621923 - PubChem. (URL: [Link])
-
WIPO - Search International and National Patent Collections. (URL: [Link])
-
Patent Public Search | USPTO. (URL: [Link])
-
Search for a patent - GOV.UK. (URL: [Link])
- Google P
-
Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem - NIH. (URL: [Link])
-
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | SIELC Technologies. (URL: [Link])
Sources
- 1. scbt.com [scbt.com]
- 2. This compound [P75636] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 3. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 4. How does Methyl Benzoate interact with polymers? - Blog - Evergreensino [evergreensinochem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
A Senior Application Scientist's Guide to the Regioselective Synthesis of Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate from Methyl Orsellinate
Abstract
This technical guide provides a comprehensive overview of the synthesis of Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate, a poly-substituted aromatic compound, starting from the readily available natural product derivative, methyl orsellinate. The document delves into the underlying principles of electrophilic aromatic substitution, providing a causal explanation for the reaction's regioselectivity. A detailed, field-proven experimental protocol is presented, covering reaction setup, execution, work-up, and purification. This guide is intended for researchers and professionals in synthetic chemistry and drug development, offering insights into the practical nuances of halogenating highly activated phenolic systems.
Introduction: Strategic Bromination of a Phenolic Scaffold
This compound (CAS 715-33-3) is a halogenated derivative of methyl orsellinate.[1] Brominated phenols represent a significant class of compounds with diverse applications, including their use as flame retardants, chemical intermediates, and their presence in marine natural products with notable biological activities.[2][3][4] The targeted synthesis of specific polybrominated structures is crucial for developing new materials and therapeutic agents.
The starting material, methyl orsellinate (Methyl 2,4-dihydroxy-6-methylbenzoate), is a derivative of orsellinic acid, a common lichen metabolite. Its structure features a highly activated benzene ring, making it an ideal substrate for studying electrophilic aromatic substitution reactions. This guide focuses on the dibromination of this scaffold, a process that requires precise control to achieve the desired regioselectivity and yield.
Mechanistic Rationale: Directing Effects in Electrophilic Aromatic Substitution
The synthesis hinges on the principles of electrophilic aromatic substitution (EAS). The regiochemical outcome of the bromination is dictated by the electronic and steric effects of the substituents on the methyl orsellinate ring.
-
Activating Groups: The two hydroxyl (-OH) groups at the C2 and C4 positions, along with the methyl (-CH3) group at C6, are potent activating groups. They donate electron density to the aromatic ring, primarily at the ortho and para positions, making these sites highly susceptible to electrophilic attack.
-
Deactivating Group: The methyl ester (-COOCH3) group is a moderately deactivating group that directs incoming electrophiles to the meta position.
-
Synergistic Direction: The overwhelming activating and directing influence of the two hydroxyl groups governs the reaction's outcome. The positions ortho and para to the hydroxyls are C3, C5, and C1. The C1 and C6 positions are already substituted. Therefore, the most nucleophilic and available sites are C3 and C5. The C3 position is ortho to the C2-hydroxyl and para to the C4-hydroxyl. The C5 position is ortho to the C4-hydroxyl. This strong, synergistic activation at the C3 and C5 positions ensures a highly regioselective dibromination.
Due to the ring's high activation, a strong Lewis acid catalyst (e.g., FeBr₃) is not required and would likely lead to undesirable side reactions or degradation. The reaction proceeds efficiently using molecular bromine (Br₂) in a suitable polar solvent.
The Role of Glacial Acetic Acid
Glacial acetic acid is the solvent of choice for this transformation for several key reasons:
-
Solvent Compatibility: It effectively dissolves the phenolic substrate, methyl orsellinate.[5]
-
Intermediate Stabilization: As a polar protic solvent, it helps to stabilize the charged intermediate (the Wheland intermediate or sigma complex) formed during the electrophilic attack, thereby lowering the activation energy of the reaction.[6]
-
Reaction Control: It can moderate the reactivity of bromine.
-
Ease of Removal: It is readily removed during the aqueous work-up phase.[5]
Experimental Protocol: A Self-Validating Workflow
This protocol is designed for robustness and reproducibility. Each step includes a rationale to ensure the operator understands the underlying chemical principles.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Ratio | Notes |
| Methyl Orsellinate | 182.17 | 5.00 g | 27.4 | 1.0 | Starting material |
| Bromine (Br₂) | 159.81 | 2.9 mL (8.8 g) | 55.0 | 2.01 | Toxic and corrosive |
| Glacial Acetic Acid | 60.05 | 70 mL | - | - | Solvent |
| Sodium Bisulfite (NaHSO₃) | 104.06 | ~2 g | - | - | For quenching |
| Deionized Water | 18.02 | ~500 mL | - | - | For work-up & washing |
| Ethanol/Methanol | - | As needed | - | - | Recrystallization solvent |
Step-by-Step Procedure
Step 1: Dissolution of Starting Material
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a scrubber), add methyl orsellinate (5.00 g, 27.4 mmol).
-
Add 40 mL of glacial acetic acid to the flask and stir at room temperature until all the solid has dissolved.
-
Causality: Ensuring complete dissolution of the substrate is critical for a homogeneous reaction, preventing localized overheating and side-product formation.
Step 2: Preparation and Addition of Brominating Agent
-
In the dropping funnel, carefully prepare a solution of bromine (2.9 mL, 55.0 mmol) in 30 mL of glacial acetic acid. Caution: This step must be performed in a certified chemical fume hood. Bromine is highly toxic and corrosive.
-
Cool the reaction flask containing the methyl orsellinate solution to 0-5 °C using an ice-water bath.
-
Begin the dropwise addition of the bromine solution to the stirred reaction mixture over a period of 45-60 minutes.
-
Causality: The reaction is exothermic. Slow, controlled addition at low temperature is essential to manage the reaction rate, prevent a temperature spike, and minimize the formation of over-brominated byproducts.
Step 3: Reaction Completion
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture for an additional 2-3 hours to ensure the reaction proceeds to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: Allowing the reaction to stir at ambient temperature ensures that any remaining starting material is consumed, maximizing the yield of the desired product.
Step 4: Quenching and Product Precipitation
-
Cool the reaction mixture again in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bisulfite dropwise until the red-brown color of excess bromine is completely discharged, and the solution becomes pale yellow or colorless.
-
Causality: Sodium bisulfite is a reducing agent that neutralizes unreacted bromine, making the mixture safe to handle and preventing the release of bromine vapor during the work-up.
-
Pour the quenched reaction mixture into 400 mL of ice-cold deionized water with vigorous stirring. A precipitate should form immediately.
-
Causality: The organic product is insoluble in water. Pouring the reaction mixture into water causes the product to precipitate out of the solution, separating it from the water-soluble acetic acid and inorganic salts.
Step 5: Isolation and Purification
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual acetic acid and salts.
-
Dry the crude product in a vacuum oven at 50-60 °C.
-
Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol-water or methanol-water mixture.
-
Causality: Recrystallization is a standard purification technique for solid organic compounds. It removes impurities that are more or less soluble than the product in the chosen solvent system, resulting in a product with high purity.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the aromatic substitution pattern and the presence of all functional groups.
-
¹³C NMR: To confirm the number of unique carbon atoms.
-
Mass Spectrometry: To confirm the molecular weight (339.98 g/mol ) and the characteristic isotopic pattern of a dibrominated compound.[1]
-
Melting Point: To assess the purity of the final product.
Visualizing the Process
Chemical Reaction Scheme
The overall transformation is a regioselective dibromination.
Caption: Step-by-step workflow for the synthesis and purification.
Safety and Handling
-
Bromine (Br₂): Extremely toxic, corrosive, and volatile. Causes severe burns upon contact with skin and is harmful if inhaled. All manipulations must be conducted in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty chemical-resistant gloves.
-
Glacial Acetic Acid: Corrosive and can cause skin and eye burns. Handle with care in a fume hood.
-
General Precautions: The reaction is exothermic and should be handled with caution. Ensure a proper quenching agent (sodium bisulfite or thiosulfate) is readily available before starting the experiment.
Conclusion and Outlook
The synthesis of this compound from methyl orsellinate is a robust and highly regioselective transformation. The procedure detailed in this guide leverages fundamental principles of electrophilic aromatic substitution and provides a reliable method for obtaining the target compound in high purity. Understanding the causal relationships behind each experimental step—from temperature control to the choice of solvent—is paramount for achieving success. This halogenated scaffold can serve as a valuable building block for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science.
References
- Google Patents. (n.d.). Process for brominating phenols.
-
MDPI. (n.d.). Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3,5-dibromo-4-methylbenzoate. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Methyl 3,5-dibromo-4-methylbenzoate. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
-
Chemistry Stack Exchange. (2014, February 27). Why use glacial acetic acid in bromination of anisole? Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (2018, May 15). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). Method for bromination of methyl group bonded to aromatic nucleus.
-
Filo. (2023, October 6). What is the role of acetic acid in a bromination reaction with anisole? Retrieved January 26, 2026, from [Link]
-
ACS Publications. (n.d.). Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of methyl-3-orsellinate by organic synthesis or by altered biosynthetic pathways using lichen immobilisates. Retrieved January 26, 2026, from [Link]
-
Scribd. (n.d.). Estimation of Phenol by Bromination Method. Retrieved January 26, 2026, from [Link]
-
Brainly. (2023, August 17). What is the purpose of the glacial acetic acid in an electrophilic aromatic substitution: bromination of. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Retrieved January 26, 2026, from [Link]
-
ACS Publications. (n.d.). A New Bromination Method for Phenols and Anisoles: NBS/HBF4·Et2O in CH3CN. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). Bromination of methyl group bound to aromatic ring.
-
PubMed Central. (n.d.). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Retrieved January 26, 2026, from [Link]
-
EFSA Journal. (2024, October 23). Update of the risk assessment of brominated phenols and their derivatives in food. Retrieved January 26, 2026, from [Link]
-
YouTube. (2022, February 8). Identify The Products Of The Allylic Bromination Of Methylenecyclohexane (radical resonance). Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
-
ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... Retrieved January 26, 2026, from [Link]
-
SIELC Technologies. (n.d.). Methyl 2,4-dihydroxy-3,6-dimethylbenzoate. Retrieved January 26, 2026, from [Link]
Sources
An In-depth Technical Guide to Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate as a Versatile Synthetic Starting Material
Introduction
In the landscape of modern synthetic chemistry, the strategic use of highly functionalized aromatic building blocks is paramount for the efficient construction of complex molecular architectures. Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate, a polysubstituted benzene derivative, has emerged as a starting material of significant interest for researchers in drug discovery and natural product synthesis. Its densely packed array of reactive sites—two bromine atoms, two hydroxyl groups, a methyl ester, and a methyl group—offers a rich platform for a diverse range of chemical transformations.
This technical guide provides an in-depth exploration of this compound, from its synthesis to its potential applications as a versatile scaffold. We will delve into the strategic considerations for its preparation, including the synthesis of its key precursor, and elucidate its reactivity profile, thereby offering a comprehensive resource for researchers and drug development professionals.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective utilization in synthesis. The key identifiers and properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 715-33-3[1][2] |
| Molecular Formula | C₉H₈Br₂O₄[1][2] |
| Molecular Weight | 339.97 g/mol [1] |
| Appearance | Solid |
| Purity | Typically ≥98% |
-
¹H NMR: The spectrum would be expected to show distinct singlets for the methyl ester protons (around 3.9 ppm), the aromatic methyl protons (around 2.1-2.5 ppm), and the two hydroxyl protons (which may be broad and their chemical shift solvent-dependent). The absence of aromatic C-H protons is a key feature.
-
¹³C NMR: The spectrum would display signals for the carbonyl carbon of the ester (around 170 ppm), the aromatic carbons attached to oxygen (in the 150-160 ppm region), the aromatic carbons attached to bromine (in the 100-115 ppm region), the other aromatic carbons, the methyl ester carbon (around 52 ppm), and the aromatic methyl carbon (around 15-20 ppm).
-
IR Spectroscopy: Characteristic absorptions would include broad O-H stretching for the hydroxyl groups (around 3200-3500 cm⁻¹), C=O stretching for the ester (around 1700-1730 cm⁻¹), and C-Br stretching in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, and M+4 peaks in a roughly 1:2:1 ratio).
Synthesis of this compound
The synthesis of the title compound is logically approached in two main stages: the preparation of the non-brominated precursor, Methyl 2,4-dihydroxy-6-methylbenzoate, followed by its selective dibromination.
Part 1: Synthesis of the Precursor, Methyl 2,4-dihydroxy-6-methylbenzoate
Methyl 2,4-dihydroxy-6-methylbenzoate, also known as Methyl Atrarate or Atraric acid methyl ester, is a key intermediate. A robust synthesis has been described, which involves the hydrolysis of a natural product precursor followed by esterification[3].
Workflow for the Synthesis of Methyl 2,4-dihydroxy-6-methylbenzoate:
Caption: Synthesis of the Precursor.
Detailed Experimental Protocol for Methyl 2,4-dihydroxy-6-methylbenzoate[3]:
Step 1: Hydrolysis of 4-O-demethylbarbituric acid
-
Dissolve 4-O-demethylbarbituric acid in concentrated sulfuric acid.
-
Stir the reaction mixture in a water bath.
-
Upon completion of the reaction (monitored by TLC), quench the reaction by carefully pouring it into ice water.
-
Extract the aqueous mixture with ethyl acetate.
-
Collect the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-dihydroxy-3,6-dimethylbenzoic acid.
Step 2: Esterification
-
Dissolve 2,4-dihydroxy-3,6-dimethylbenzoic acid and potassium bicarbonate (KHCO₃) in dimethylformamide (DMF).
-
Heat the mixture under a nitrogen atmosphere with stirring.
-
Slowly add methyl iodide (CH₃I) dropwise at a constant temperature.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water and extract with ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of sodium chloride.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain Methyl 2,4-dihydroxy-6-methylbenzoate.
Part 2: Proposed Synthesis of this compound via Electrophilic Aromatic Substitution
The introduction of two bromine atoms onto the precursor ring is achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene ring.
Mechanistic Rationale: The two hydroxyl groups and the methyl group are strong activating groups and are ortho, para-directing. The methyl ester group is a deactivating group and is meta-directing. The positions ortho and para to the powerful activating hydroxyl groups are the most nucleophilic and therefore the most susceptible to electrophilic attack. The C3 and C5 positions are ortho to one hydroxyl group and para to the other, making them highly activated. The steric hindrance from the adjacent methyl and ester groups also favors substitution at these positions.
Proposed Reaction Scheme:
Caption: Proposed Bromination Reaction.
Proposed Detailed Experimental Protocol:
Disclaimer: The following protocol is a proposed method based on established principles of electrophilic bromination of activated aromatic rings. Researchers should perform small-scale trials to optimize reaction conditions.
-
Dissolve Methyl 2,4-dihydroxy-6-methylbenzoate (1 equivalent) in a suitable solvent such as glacial acetic acid or carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath to 0-5 °C.
-
Prepare a solution of bromine (2.0-2.2 equivalents) in the same solvent.
-
Add the bromine solution dropwise to the stirred solution of the starting material over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by pouring the mixture into a solution of sodium thiosulfate to neutralize any unreacted bromine.
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.
Applications in Synthetic Chemistry
The synthetic utility of this compound lies in the diverse reactivity of its functional groups. A German patent identifies this compound as a key intermediate in the preparation of medicaments for treating conditions such as benign prostate hyperplasia and prostate carcinoma, highlighting its relevance in medicinal chemistry.
Potential Synthetic Transformations:
Caption: Potential Synthetic Utility.
-
Etherification/Alkylation of Hydroxyl Groups: The two phenolic hydroxyl groups can be selectively or fully alkylated to introduce new functionalities or to act as protecting groups for subsequent reactions.
-
Palladium-Catalyzed Cross-Coupling Reactions: The two bromine atoms are ideal handles for introducing carbon-carbon or carbon-heteroatom bonds via reactions such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig couplings. This allows for the construction of complex biaryl systems or the introduction of acetylenic and amino groups.
-
Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol. This provides a route to a wide range of derivatives.
-
Reactions of the Methyl Group: The aromatic methyl group can potentially undergo benzylic bromination or oxidation to introduce further functionality at this position.
Safety and Handling
According to the safety data sheet, this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation. It is also noted as being air-sensitive.
Recommended Safety Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place, under an inert atmosphere if possible.
Conclusion
This compound is a highly functionalized and synthetically valuable starting material. While detailed synthetic applications in peer-reviewed literature are still emerging, its structural features and the known reactivity of its constituent functional groups point to its significant potential in the synthesis of novel compounds for medicinal and materials science applications. This guide provides a solid foundation for researchers looking to utilize this versatile building block, from its synthesis to its potential synthetic transformations.
References
- A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid. CN111116370A. Google Patents.
-
Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o982. Available at: [Link]
- Use of 2,4-dihydroxy-3-methylbenzoate derivatives for preparing medicaments or as basic substance for the development of other agents used for treating benign prostate hyperplasia, prostate carcinoma or spinobulbar muscular atrophy. DE102005005399A1. Google Patents.
-
This compound. ChemUniverse. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]
- 3. DE102005005399A1 - Use of 2,4-dihydroxy-3-methylbenzoate derivatives for preparing medicaments or as basic substance for the development of other agents used for treating benign prostate hyperplasia, prostate carcinoma or spinobulbar muscular atrophy - Google Patents [patents.google.com]
Spectroscopic Profile of Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the compound Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate (CAS No. 715-33-3). Due to the limited availability of direct experimental spectra in publicly accessible databases, this guide synthesizes known information with predictive analysis based on structurally analogous compounds. We will delve into the anticipated features of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared spectra. This guide aims to serve as a valuable resource for researchers working with this and related substituted aromatic compounds, providing a framework for spectroscopic interpretation and characterization.
Introduction
This compound, with the molecular formula C₉H₈Br₂O₄, belongs to a class of polysubstituted aromatic compounds. Its structure, featuring a highly substituted benzene ring with bromine, hydroxyl, methyl, and methyl ester functionalities, suggests potential applications in medicinal chemistry and materials science. Understanding the spectroscopic properties of this molecule is fundamental for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This guide provides an in-depth examination of its expected spectroscopic characteristics.
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound is presented below. The strategic placement of various functional groups on the benzene ring significantly influences its electronic environment and, consequently, its spectroscopic signatures.
Figure 1. Chemical structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicting the ¹H NMR spectrum involves considering the electronic effects of each substituent on the aromatic ring. The hydroxyl groups are strongly activating and ortho-, para-directing, while the bromine atoms are deactivating but also ortho-, para-directing. The methyl ester and methyl groups are weakly activating and deactivating, respectively.
Expected Chemical Shifts (in ppm):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| -OH (at C2) | 10.0 - 12.0 | Singlet (broad) | The chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. Intramolecular hydrogen bonding with the adjacent ester carbonyl is likely, shifting it downfield. |
| -OH (at C4) | 5.0 - 7.0 | Singlet (broad) | The chemical shift is influenced by solvent and concentration. |
| -OCH₃ (ester) | 3.8 - 4.0 | Singlet | Typical range for a methyl ester. |
| -CH₃ (ring) | 2.2 - 2.5 | Singlet | Aromatic methyl group shifted slightly downfield due to the overall electron-withdrawing nature of the ring. |
| Aromatic-H | No Aromatic Protons | - | The benzene ring is fully substituted. |
A ¹H NMR spectrum for this compound is available on ChemicalBook, which can be used for preliminary comparison. However, without detailed experimental parameters, a definitive analysis is challenging.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature of the substituents.
Expected Chemical Shifts (in ppm):
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C=O (ester) | 165 - 175 | Typical range for an ester carbonyl. |
| C-O (aromatic) | 150 - 160 | Carbons attached to hydroxyl groups (C2, C4), shifted significantly downfield. |
| C-Br (aromatic) | 100 - 115 | Carbons attached to bromine (C3, C5), shifted upfield relative to unsubstituted benzene but downfield relative to C-H. |
| C-COOCH₃ (aromatic) | 110 - 120 | The quaternary carbon (C1) bearing the ester group. |
| C-CH₃ (aromatic) | 120 - 130 | The quaternary carbon (C6) bearing the methyl group. |
| -OCH₃ (ester) | 50 - 55 | Typical range for a methyl ester carbon. |
| -CH₃ (ring) | 15 - 25 | Typical range for an aromatic methyl carbon. |
Mass Spectrometry (MS)
Mass spectrometry will reveal the molecular weight and fragmentation pattern of the molecule. The presence of two bromine atoms will result in a characteristic isotopic pattern.
Expected Features:
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in roughly a 1:1 ratio), the molecular ion will appear as a triplet of peaks at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺, with relative intensities of approximately 1:2:1. The calculated monoisotopic mass is approximately 337.88 g/mol .
-
Key Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃) from the ester, leading to a fragment at [M-31]⁺.
-
Loss of the entire methoxycarbonyl group (-COOCH₃), resulting in a fragment at [M-59]⁺.
-
Loss of a bromine atom, leading to a fragment at [M-79/81]⁺.
-
Subsequent fragmentation of these initial daughter ions.
-
Figure 2. Predicted major fragmentation pathways in the mass spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
Expected Absorption Bands (in cm⁻¹):
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H (hydroxyl) | 3200 - 3600 | Strong, broad | Indicative of hydrogen bonding. |
| C-H (methyl) | 2850 - 3000 | Medium | Aliphatic C-H stretching. |
| C=O (ester) | 1680 - 1720 | Strong | The carbonyl stretch may be shifted to a lower frequency due to conjugation with the aromatic ring and potential intramolecular hydrogen bonding. |
| C=C (aromatic) | 1450 - 1600 | Medium to strong | Aromatic ring stretching vibrations. |
| C-O (ester) | 1200 - 1300 | Strong | C-O stretching of the ester group. |
| C-O (hydroxyl) | 1000 - 1200 | Strong | C-O stretching of the hydroxyl groups. |
| C-Br | 500 - 600 | Medium to strong | Carbon-bromine stretching vibration. |
Synthesis of a Related Compound: Methyl 3,5-dibromo-4-methylbenzoate
Experimental Protocol (Adapted from Saeed et al., 2010): [1]
-
To a stirred solution of methyl 4-methylbenzoate in a suitable solvent, add an excess of a brominating agent (e.g., N-bromosuccinimide or elemental bromine) and a Lewis acid catalyst (e.g., anhydrous aluminum chloride).
-
The reaction is typically carried out at a controlled temperature to manage the exothermic nature of the bromination.
-
The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by quenching with a reducing agent (if elemental bromine is used) and water.
-
The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to yield the desired Methyl 3,5-dibromo-4-methylbenzoate.
It is important to note that the synthesis of the target molecule, this compound, would require a different starting material, namely methyl 2,4-dihydroxy-6-methylbenzoate, and the bromination conditions would need to be carefully optimized to achieve the desired regioselectivity.
Conclusion
This technical guide has provided a detailed, albeit largely predictive, overview of the spectroscopic characteristics of this compound. By leveraging established spectroscopic principles and data from structurally similar molecules, we have outlined the expected features in its ¹H NMR, ¹³C NMR, Mass, and IR spectra. This information serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and other polysubstituted aromatic compounds. The acquisition and publication of experimental spectroscopic data for this molecule are highly encouraged to validate and refine the predictions presented herein.
References
[2] ChemicalBook. This compound(715-33-3) HNMR. Available at: [A specific URL from ChemicalBook would be cited here if available, but a general search on the platform for CAS 715-33-3 can be performed].
[1] Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o982. Available at: [Link]
Sources
A Comprehensive Technical Guide to the Solubility of Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate. In the absence of extensive empirical data in publicly available literature, this document leverages fundamental principles of organic chemistry to predict solubility in a range of common laboratory solvents. Furthermore, a detailed, field-proven experimental protocol for the quantitative determination of this compound's solubility is presented, offering a robust methodology for researchers. This guide is intended to be a vital resource for scientists and professionals in drug development and related fields who are working with this and structurally similar compounds.
Introduction: The Significance of Solubility in a Scientific Context
Solubility is a critical physicochemical property that governs the suitability of a compound for a multitude of applications, from drug delivery and formulation to reaction chemistry and purification.[1] For a complex molecule such as this compound, understanding its solubility profile is paramount for its effective utilization. The presence of multiple functional groups with competing electronic and steric effects makes a theoretical prediction of its solubility a nuanced endeavor. This guide aims to deconstruct the molecular architecture of the title compound to provide a reasoned, qualitative solubility forecast and to equip the researcher with the practical tools to determine its empirical solubility.
Theoretical Solubility Profile: A Structural Analysis
The solubility of an organic compound is primarily dictated by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[2][3][4][5] The polarity of a molecule, in turn, is a function of its structure, including the presence of polar and nonpolar functional groups and its overall symmetry.
Molecular Structure of this compound:
Analysis of Functional Groups and Their Influence:
-
Hydroxyl (-OH) Groups: The two phenolic hydroxyl groups are highly polar and capable of acting as both hydrogen bond donors and acceptors.[6][7][8] This characteristic strongly suggests a favorable interaction with polar, protic solvents like water and alcohols.[9][10][11][12]
-
Bromo (-Br) Groups: The two bromine atoms are electronegative and contribute to the molecule's overall polarity. However, their large size also introduces a degree of hydrophobicity.
-
Methyl (-CH3) Group: The methyl group is nonpolar and hydrophobic, which will tend to decrease solubility in highly polar solvents like water.[13]
-
Methyl Ester (-COOCH3) Group: The methyl ester group is polar but lacks a hydrogen atom for donation, limiting its hydrogen bonding capability to that of an acceptor. It is moderately polar.[14][15][16]
-
Aromatic Ring: The benzene ring itself is a nonpolar, hydrophobic moiety.
Predicted Solubility in Common Solvents:
Based on the interplay of these functional groups, a qualitative solubility profile can be predicted:
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The hydroxyl groups can form strong hydrogen bonds with these solvents, promoting solubility. However, the hydrophobic bromine atoms, methyl group, and aromatic ring will counteract this effect, likely preventing high solubility in water. Solubility is expected to be higher in methanol and ethanol due to their lower polarity compared to water. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | These solvents can accept hydrogen bonds from the hydroxyl groups and have a moderate polarity that can accommodate both the polar and nonpolar regions of the molecule. DMSO and DMF are particularly powerful solvents for a wide range of organic compounds. |
| Nonpolar | Hexane, Toluene | Slightly Soluble to Insoluble | The significant polarity imparted by the hydroxyl and ester groups will likely make the compound poorly soluble in nonpolar solvents. The principle of "like dissolves like" suggests a mismatch in polarity. |
| Chlorinated | Dichloromethane, Chloroform | Moderately Soluble | These solvents have an intermediate polarity and can engage in dipole-dipole interactions. They are often good solvents for moderately polar organic compounds. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To move beyond theoretical predictions, empirical determination of solubility is essential. The following protocol outlines a reliable method for quantifying the solubility of this compound. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[17]
Objective: To determine the equilibrium solubility of this compound in a selection of common laboratory solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, DMSO, Hexane, Dichloromethane) of analytical grade
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. An excess is crucial to ensure that a saturated solution is formed in equilibrium with the solid phase.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to perform a time-to-equilibrium study by taking samples at various time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.
-
Analysis: Analyze the filtered saturated solutions and the standard solutions using a suitable analytical technique. HPLC is often preferred for its specificity and sensitivity.
-
Concentration Determination: Use the calibration curve to determine the concentration of the compound in the saturated solutions.
-
-
Data Reporting:
-
Express the solubility in standard units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Report the temperature at which the solubility was determined.
-
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Factors Influencing Solubility: A Deeper Dive
The solubility of this compound is a delicate balance of intermolecular forces. The following diagram illustrates the relationship between the compound's structural features and its expected solubility behavior.
Structure-Solubility Relationship Diagram
Caption: Interplay of molecular properties and solvent polarity.
Conclusion
While a definitive, quantitative solubility profile for this compound requires empirical determination, a thorough analysis of its molecular structure provides valuable predictive insights. The presence of both strong hydrogen-bonding moieties and significant hydrophobic regions suggests a nuanced solubility behavior, with a preference for polar aprotic and, to a lesser extent, polar protic solvents. The detailed experimental protocol provided in this guide offers a clear and robust pathway for researchers to obtain the precise solubility data necessary for their work. This understanding is fundamental for the rational design of experiments, formulation development, and the overall advancement of scientific projects involving this compound.
References
-
Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydroxyl Groups in Synthetic and Natural Product Derived Therapeutics – A Perspective on a Common Functional Group. Retrieved from [Link]
-
PubChem. (n.d.). Methyl Benzoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]
-
PMC. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]
-
Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Solubility of Things. (n.d.). Methyl benzoate. Retrieved from [Link]
-
YouTube. (2024, April 3). ALEKS: Applying like dissolves like. Retrieved from [Link]
-
YouTube. (2025, February 12). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]
-
PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
YouTube. (2025, May 7). How Do Hydrogen Bonds Influence Solubility? - Chemistry For Everyone. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
-
TutorChase. (n.d.). How do functional groups affect solubility in organic compounds?. Retrieved from [Link]
-
American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
-
ACS Publications. (n.d.). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Retrieved from [Link]
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, August 18). Reactivity and transport safety of substituted methyl benzoates. Retrieved from [Link]
-
PMC. (2021, February 12). Like dissolves like: A first-principles theory for predicting liquid miscibility and mixture dielectric constant. Retrieved from [Link]
-
YouTube. (2023, January 14). Solubility of Organic Compounds. Retrieved from [Link]
-
Journal of Medical and Health Studies. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Retrieved from [Link]
-
PMC. (n.d.). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Retrieved from [Link]
-
YouTube. (2022, July 22). Why does like dissolve like?. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. Retrieved from [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Khan Academy [khanacademy.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. tutorchase.com [tutorchase.com]
- 8. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]
- 11. m.youtube.com [m.youtube.com]
- 12. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 13. youtube.com [youtube.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 16. Methyl benzoate | 93-58-3 [chemicalbook.com]
- 17. lup.lub.lu.se [lup.lub.lu.se]
The Biological Versatility of Halogenated Methylbenzoates: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Role of Halogenation in Modulating Bioactivity
In the landscape of medicinal chemistry and drug discovery, the strategic modification of parent molecules is a cornerstone of developing novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic properties. Among the vast arsenal of chemical modifications, halogenation—the introduction of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecular scaffold—stands out as a powerful tool.[1] Halogenated methylbenzoates, a class of compounds featuring a methyl ester of a benzoic acid with halogen substituents on the aromatic ring, represent a fascinating and underexplored area of research with significant therapeutic potential.
This technical guide provides an in-depth exploration of the biological activities of halogenated methylbenzoates, offering insights into their synthesis, mechanisms of action, and the structure-activity relationships that govern their efficacy. We will delve into their cytotoxic, antimicrobial, and enzyme inhibitory properties, supported by field-proven experimental protocols and data-driven analysis. This document is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of halogenation to advance their therapeutic pipelines.
Halogenation can profoundly influence a molecule's biological profile by altering its lipophilicity, electronic distribution, and metabolic stability.[2] These modifications can enhance a compound's ability to cross cellular membranes, improve its binding affinity to target proteins, and protect it from rapid metabolic degradation, thereby prolonging its therapeutic effect.[2] The diverse biological activities exhibited by halogenated compounds underscore their importance in drug development, with numerous halogen-containing drugs approved by the FDA for treating a wide range of diseases, including cancer and infectious diseases.[3]
Synthesis of Halogenated Methylbenzoates: A Practical Overview
The synthesis of halogenated methylbenzoates can be achieved through several established chemical routes. The most common approach involves the esterification of the corresponding halogenated benzoic acid with methanol in the presence of an acid catalyst.
General Esterification Protocol (Fischer Esterification)
This method involves the reaction of a halogenated benzoic acid with an excess of methanol, typically in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or a solid acid catalyst.[4]
Step-by-Step Methodology:
-
Reactant Mixture: In a round-bottom flask, dissolve the chosen halogenated benzoic acid (e.g., 4-bromobenzoic acid) in a significant excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the methylbenzoate ester into an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude ester by recrystallization or column chromatography to yield the final halogenated methylbenzoate.
A variety of solid acid catalysts, such as those based on zirconium and titanium, have also been developed for the synthesis of methylbenzoates, offering advantages in terms of catalyst recovery and reduced environmental impact.[4]
Caption: General workflow for the synthesis of halogenated methylbenzoates via Fischer esterification.
Cytotoxic Activity: A Promising Avenue for Anticancer Drug Discovery
The introduction of halogens into organic molecules has been shown to significantly enhance their cytotoxic and anticancer properties.[5][6][7] While direct and extensive studies on a complete series of halogenated methylbenzoates are still emerging, research on structurally related compounds provides compelling evidence for their potential as anticancer agents.
Mechanisms of Cytotoxicity
Halogenated aromatic compounds can induce cytotoxicity through various mechanisms, including:
-
Induction of Apoptosis: Many cytotoxic agents trigger programmed cell death, or apoptosis, in cancer cells. This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
-
Cell Cycle Arrest: Compounds can interfere with the normal progression of the cell cycle, leading to arrest at specific phases (e.g., G2/M), which can subsequently trigger apoptosis.[8]
-
Generation of Reactive Oxygen Species (ROS): Some compounds can induce oxidative stress by increasing the production of ROS within cancer cells, leading to cellular damage and death.[9]
-
Enzyme Inhibition: Halogenated compounds can act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[9]
Evidence from Related Halogenated Compounds
Studies on halogenated benzofuran derivatives, which share a similar structural motif with halogenated methylbenzoates, have demonstrated significant cytotoxic activity against various human cancer cell lines.[5][7] For instance, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate have shown promising activity against lung (A549) and liver (HepG2) cancer cells.[5][8] These studies highlight that both the type of halogen and its position on the aromatic ring are crucial determinants of cytotoxic potency.[5][7]
Furthermore, novel halogenated phenoxychalcones have been synthesized and evaluated for their anticancer activities against breast cancer cell lines (MCF-7), with some compounds exhibiting IC₅₀ values in the low micromolar range.[9]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated methylbenzoate derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Step-by-step workflow of the MTT assay for determining the cytotoxicity of compounds.
Quantitative Data on Cytotoxicity of Methylbenzoate and Related Halogenated Compounds
| Compound | Cell Line | Activity | Value | Reference |
| Methyl Benzoate | HEK293 (Human embryonic kidney) | LC₅₀ | 13.2 mM | [10] |
| Methyl Benzoate | CACO2 (Human colon adenocarcinoma) | LC₅₀ | 20.6 mM | [10] |
| Methyl Benzoate | SH-SY5Y (Human neuroblastoma) | LC₅₀ | 11.0 mM | [10] |
| Halogenated Phenoxychalcone (Compound 2c) | MCF-7 (Human breast adenocarcinoma) | IC₅₀ | 1.52 µM | [9] |
| Halogenated Phenoxychalcone (Compound 2f) | MCF-7 (Human breast adenocarcinoma) | IC₅₀ | 1.87 µM | [9] |
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The increasing prevalence of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Halogenated compounds have demonstrated significant potential in this area.
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of halogenated methylbenzoates are likely multifaceted and may involve:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of these compounds can facilitate their insertion into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.
-
Inhibition of Essential Enzymes: They may inhibit key bacterial enzymes involved in metabolic pathways or cell wall synthesis.
-
Interference with DNA Replication and Protein Synthesis: Some compounds can interact with DNA or ribosomes, thereby inhibiting bacterial replication and growth.
Evidence of Antimicrobial Efficacy
Studies on organotin(IV) chlorobenzoates have demonstrated their antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[11][12][13] For instance, dibutyltin(IV) di-m-chlorobenzoate showed a minimum inhibitory concentration (MIC) of 40 ppm against both S. aureus and E. coli.[13] While these are not simple methylbenzoates, they illustrate the antimicrobial potential of the chlorobenzoate moiety.
Furthermore, research on flavonoid derivatives has shown that the introduction of chlorine or bromine atoms can significantly enhance their antimicrobial properties against pathogenic bacteria.[14][15]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the halogenated methylbenzoate in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Quantitative Data on Antimicrobial Activity of Related Halogenated Compounds
| Compound | Microorganism | Activity | Value | Reference |
| Dibutyltin(IV) di-o-dichlorobenzoate | S. aureus | MIC | 100 ppm | [13] |
| Dibutyltin(IV) di-o-dichlorobenzoate | E. coli | MIC | 100 ppm | [13] |
| Dibutyltin(IV) di-m-chlorobenzoate | S. aureus | MIC | 40 ppm | [13] |
| Dibutyltin(IV) di-m-chlorobenzoate | E. coli | MIC | 40 ppm | [13] |
| Dibutyltin(IV) di-p-chlorobenzoate | S. aureus | MIC | 60 ppm | [13] |
Enzyme Inhibition: Targeting Key Biological Pathways
Enzyme inhibition is a fundamental mechanism of action for a vast number of drugs. Halogenated compounds, including derivatives of methylbenzoate, have shown promise as inhibitors of various enzymes.
Structure-Activity Relationship in Enzyme Inhibition
A study on methyl 4-aminobenzoate derivatives as inhibitors of glutathione reductase (GR) and glutathione S-transferase (GST), two crucial enzymes in cellular detoxification and antioxidant defense, revealed important structure-activity relationships.[16] It was found that methyl 4-amino-3-bromo-5-fluorobenzoate was a potent inhibitor of GR with a Kᵢ value of 0.325 µM.[16] This highlights the significant impact of specific halogenation patterns on enzyme inhibitory activity.
Experimental Protocol: Spectrophotometric Enzyme Inhibition Assay
This protocol provides a general framework for determining the inhibitory effect of a compound on enzyme activity using a spectrophotometer.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the purified enzyme, its substrate, and the halogenated methylbenzoate inhibitor in an appropriate buffer.
-
Assay Setup: In a 96-well plate or cuvettes, set up control reactions (enzyme + substrate) and test reactions (enzyme + substrate + inhibitor at various concentrations).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Monitoring Reaction Rate: Monitor the change in absorbance over time at a wavelength specific to the product or substrate.
-
Data Analysis: Calculate the initial reaction rates for both control and inhibited reactions. Determine the percentage of inhibition and calculate the IC₅₀ or Kᵢ value for the inhibitor.
Caption: General workflow for a spectrophotometric enzyme inhibition assay.
Quantitative Data on Enzyme Inhibition by Halogenated Methylbenzoate Derivatives
| Compound | Enzyme | Activity | Value (µM) | Reference |
| Methyl 4-amino-3-bromo-5-fluorobenzoate | Glutathione Reductase (GR) | Kᵢ | 0.325 | [16] |
| Methyl 4-amino-2-nitrobenzoate | Glutathione S-transferase (GST) | Kᵢ | 92.41 | [16] |
Conclusion and Future Directions
Halogenated methylbenzoates represent a promising class of compounds with a diverse range of biological activities, including cytotoxic, antimicrobial, and enzyme inhibitory effects. The strategic incorporation of halogens into the methylbenzoate scaffold offers a powerful approach to modulate their potency and selectivity. While the existing research provides a strong foundation, further systematic studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these compounds.
Future research should focus on the synthesis and biological evaluation of a comprehensive library of halogenated methylbenzoates, varying the type and position of the halogen substituent. This will enable a more detailed understanding of their mechanisms of action and facilitate the identification of lead compounds for further development. In-depth mechanistic studies, including the identification of specific molecular targets and signaling pathways, will be crucial for advancing these compounds towards clinical applications. The integration of computational modeling and in silico screening can further accelerate the discovery and optimization of novel halogenated methylbenzoate-based therapeutics.
References
-
El-Sayed, M. A. A., et al. (2021). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2235-2248. [Link]
-
Gornowicz, A., et al. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 27(12), 3786. [Link]
-
Chen, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Catalysts, 13(5), 906. [Link]
-
Gornowicz, A., et al. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 27(12), 3786. [Link]
-
Gornowicz, A., et al. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 27(12), 3786. [Link]
-
Bunch, H., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. Heliyon, 6(2), e03351. [Link]
-
Bunch, H., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. Heliyon, 6(2), e03351. [Link]
-
Gornowicz, A., et al. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 27(12), 3786. [Link]
-
Hariyati, S., et al. (2021). In Vitro Antimicrobial Activity Study of Some Organotin(IV) Chlorobenzoates against Staphylococcus aureus and Escherichia coli. Rasayan Journal of Chemistry, 14(1), 58-64. [Link]
-
Szychowska, A., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5427. [Link]
-
Gornowicz, A., et al. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 27(12), 3786. [Link]
-
Szychowska, A., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5427. [Link]
-
Mohanapriya, S., et al. (2014). Synthesis, characterization, thermal behavior and antimicrobial activity of 3-methyl benzoate complexes of transition metal with hydrazine. Journal of the Serbian Chemical Society, 79(10), 1225-1237. [Link]
-
Gerebtzoff, G., et al. (2004). Halogenation of drugs enhances membrane binding and permeation. ChemBioChem, 5(5), 676-684. [Link]
-
Hariyati, S., et al. (2018). IN VITRO ANTIBACTERIAL ACTIVITY OF SOME OF DIBUTYLTIN (IV) CHLOROBENZOATE DERIVATIVES AGAINST STAPHYLOCOCCUS AUREUS AND ESCHERICHIA COLI. ARPN Journal of Engineering and Applied Sciences, 13(12). [Link]
-
Hariyati, S., et al. (2018). In Vitro antibacterial activity of some organotin (IV) chlorobenzoates against Staphylococcus aureus and Escherichia coli. Journal of Advanced Pharmacy Education & Research, 8(3), 114-118. [Link]
-
Hariyati, S., et al. (2018). IN VITRO ANTIBACTERIAL ACTIVITY OF SOME OF DIBUTYLTIN (IV) CHLOROBENZOATE DERIVATIVES AGAINST STAPHYLOCOCCUS AUREUS AND ESCHERICHIA COLI. ARPN Journal of Engineering and Applied Sciences, 13(12). [Link]
-
Bunch, H., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. Heliyon, 6(2), e03351. [Link]
-
La Manna, S., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Organic Chemistry: Current Research, 11(1). [Link]
-
Hernandez-Vargas, H., et al. (2015). Halogenated benzoate derivatives of altholactone with improved anti-fungal activity. Pharmaceutical Biology, 54(7), 1238-1243. [Link]
-
Ates, B., et al. (2023). Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches. Chemistry & Biodiversity, 20(5), e202201220. [Link]
Sources
- 1. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. japer.in [japer.in]
- 13. arpnjournals.org [arpnjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Medicinal Chemistry Potential of Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the medicinal chemistry potential of Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate (MDBM), a halogenated phenolic compound. While its structural analog, atraric acid, has been investigated for anti-androgenic properties, the introduction of bromine atoms at the 3 and 5 positions significantly alters its biological activity profile, opening new avenues for therapeutic applications. This document outlines the synthesis of MDBM, delves into its physicochemical properties, and, based on the known bioactivities of structurally related brominated phenols, proposes promising areas for investigation, including its potential as an anticancer, antimicrobial, and enzyme inhibitory agent. Detailed, field-proven experimental protocols are provided to enable researchers to validate these hypotheses.
Introduction: Unlocking the Potential of a Brominated Phenolic Scaffold
This compound (MDBM) is a synthetic derivative of atraric acid, a natural product that has been the subject of research for its potential in treating conditions like benign prostatic hyperplasia and prostate carcinoma.[1] However, structure-activity relationship (SAR) studies have revealed that the substitution of the methyl groups present in atraric acid with bromine atoms, as in MDBM, leads to a loss of this anti-androgenic activity.[1] This pivotal observation shifts the focus for MDBM away from androgen receptor antagonism and towards other potential therapeutic applications where halogenation is known to play a significant role.
The presence of bromine atoms in a molecule can profoundly influence its physicochemical properties and biological activity.[2] Bromine can enhance a compound's lipophilicity, potentially improving its ability to cross biological membranes. Furthermore, bromine atoms can act as potent hydrogen bond acceptors and participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. These features make MDBM a compelling candidate for exploration in various medicinal chemistry programs. This guide will explore the untapped potential of MDBM, providing a scientific rationale and practical methodologies for its investigation.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental for any drug discovery and development endeavor. The following table summarizes the known properties of MDBM.
| Property | Value | Source |
| Molecular Formula | C₉H₈Br₂O₄ | Thermo Fisher Scientific |
| Molecular Weight | 339.98 g/mol | Thermo Fisher Scientific |
| Melting Point | 109 - 111 °C | Thermo Fisher Scientific |
| Appearance | Solid | Thermo Fisher Scientific |
| Hazards | Irritant | Thermo Fisher Scientific |
Synthesis of this compound
The synthesis of MDBM can be achieved through the direct bromination of its precursor, methyl 2,4-dihydroxy-6-methylbenzoate.[3] This electrophilic aromatic substitution reaction is a common method for the halogenation of phenolic compounds.
Proposed Synthetic Workflow
The following diagram illustrates the proposed synthetic route for MDBM.
Caption: Proposed synthesis of MDBM via direct bromination.
Detailed Experimental Protocol
This protocol is adapted from established methods for the bromination of phenolic compounds.[3]
Materials:
-
Methyl 2,4-dihydroxy-6-methylbenzoate
-
Bromine
-
Glacial Acetic Acid
-
Sodium bisulfite solution (saturated)
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 2,4-dihydroxy-6-methylbenzoate (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (2.2 equivalents) in glacial acetic acid to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated sodium bisulfite solution until the red-brown color of bromine disappears.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer, and wash it successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Potential Applications in Medicinal Chemistry
The structural features of MDBM, particularly the presence of two bromine atoms on a dihydroxylated benzene ring, suggest several promising avenues for medicinal chemistry research. The following sections outline key potential applications and the scientific rationale behind them.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activities of brominated phenolic compounds isolated from marine organisms.[4] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the lung, breast, and colon. The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression. The dibromo-dihydroxy-methylbenzoate scaffold of MDBM represents a novel chemotype in this class of compounds, warranting investigation for its cytotoxic and anti-proliferative effects.
Antimicrobial Activity
Polybrominated phenols are known to possess significant antimicrobial properties.[5] The lipophilicity imparted by the bromine atoms can facilitate the disruption of bacterial cell membranes, leading to cell death. Furthermore, halogenated salicylates and their derivatives have been reported to exhibit antibacterial and antifungal activity.[5] Given the growing threat of antimicrobial resistance, the exploration of new chemical scaffolds with antimicrobial potential is of paramount importance. MDBM, with its unique substitution pattern, could represent a valuable lead compound in the development of new anti-infective agents.
Enzyme Inhibition
The electronic and steric properties of the bromine atoms, coupled with the hydrogen-bonding capabilities of the hydroxyl groups, make MDBM an interesting candidate for enzyme inhibition. A potential target of interest is tyrosinase, a key enzyme in melanin biosynthesis.[6] Overproduction of melanin can lead to hyperpigmentation disorders, and tyrosinase inhibitors are sought after in both the cosmetic and pharmaceutical industries. Halogenated benzoates have been shown to inhibit various enzymes, and the specific arrangement of functional groups in MDBM could allow for favorable interactions within the active site of tyrosinase or other enzymes.[7]
Proposed Experimental Workflows for Biological Evaluation
To validate the therapeutic potential of MDBM, a series of well-established in vitro assays are proposed. The following diagrams and protocols provide a roadmap for this initial biological evaluation.
Workflow for Biological Screening
Caption: Proposed workflow for the initial biological screening of MDBM.
Detailed Experimental Protocols for Biological Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of MDBM in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the MDBM dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve MDBM) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of MDBM that inhibits 50% of cell growth).
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism in the appropriate broth medium (typically adjusted to a 0.5 McFarland standard).
-
Prepare serial two-fold dilutions of MDBM in the broth medium in a 96-well plate.
-
Add the standardized inoculum to each well, resulting in a final volume of 100-200 µL. Include a positive control (microorganism with no compound) and a negative control (broth medium only).
-
Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of MDBM that shows no visible turbidity (growth). The MIC can also be determined by measuring the optical density at 600 nm.
This assay measures the ability of a compound to inhibit the activity of tyrosinase, using L-DOPA as a substrate.[10]
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Kojic acid (positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare solutions of MDBM at various concentrations in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer.
-
In a 96-well plate, add the MDBM solutions, a buffer control, and a positive control (kojic acid).
-
Add the tyrosinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) in a kinetic mode for a set period (e.g., 20-30 minutes).
-
Calculate the rate of reaction for each concentration of MDBM.
-
Determine the percentage of tyrosinase inhibition and calculate the IC₅₀ value.
Conclusion and Future Directions
This compound represents a compelling, yet underexplored, scaffold for medicinal chemistry research. While its lack of anti-androgenic activity distinguishes it from its parent compound, atraric acid, the introduction of bromine atoms opens up a wide array of other potential therapeutic applications. The proposed investigations into its anticancer, antimicrobial, and enzyme inhibitory activities are based on a strong scientific rationale derived from the known properties of related brominated phenolic compounds.
The experimental protocols provided in this guide offer a clear and actionable path for the initial biological evaluation of MDBM. Positive results in these primary screens would warrant further investigation, including more extensive in vitro and in vivo studies, mechanism of action elucidation, and the synthesis of analogues to establish a comprehensive structure-activity relationship. The exploration of MDBM and its derivatives could lead to the discovery of novel therapeutic agents with unique mechanisms of action, addressing unmet medical needs.
References
- Borg, G. et al. (2009). Isolation of Atraric Acid, Synthesis of Atraric Acid Derivatives, and Use of Atraric Acid and the Derivatives Thereof for the Treatment of Benign Prostatic Hyperplasia, Prostate Carcinoma and Spinobulbar Muscular Atrophy. U.S.
-
Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. [Link]
-
Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. (2022). Marine Drugs. [Link]
-
New halogenated phenylcoumarins as tyrosinase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Active Concepts. (2023). Tyrosinase Inhibition Assay. [Link]
- Thermo Fisher Scientific. (2025).
-
Antimicrobial susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. [Link]
-
Thiosemicarbazones with tyrosinase inhibitory activity. (2018). MedChemComm. [Link]
- Borg, G. et al. (2006). Use of 2,4-dihydroxy-3-methylbenzoate derivatives for preparing medicaments or as basic substance for the development of other agents used for treating benign prostate hyperplasia, prostate carcinoma or spinobulbar muscular atrophy.
- Borg, G. et al. (2006). Isolation of atraric acid, synthesis of atraric acid derivatives, and use of atraric acid and the derivatives thereof for the treatment of benign prostate hyperplasia, prostate carcinoma, and spinobulbar muscular atrophy.
-
In vitro antibacterial and antifungal activity of salicylanilide benzoates. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. DE102005005399A1 - Use of 2,4-dihydroxy-3-methylbenzoate derivatives for preparing medicaments or as basic substance for the development of other agents used for treating benign prostate hyperplasia, prostate carcinoma or spinobulbar muscular atrophy - Google Patents [patents.google.com]
- 2. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmaceuticals - BSEF [bsef.com]
- 9. iris.cnr.it [iris.cnr.it]
- 10. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
Document ID: AN-MDBM-001
Version: 1.0
Introduction: Significance and Application
Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate (CAS No. 715-33-3) is a halogenated phenolic compound belonging to the family of substituted benzoic acid esters.[1][2] Bromophenols, as a class, are of significant interest due to their presence in marine organisms and their diverse biological activities, which include antioxidant and enzyme inhibition properties.[3][4] The targeted synthesis of specific brominated structures like this compound is crucial for developing new pharmaceutical leads, molecular probes, and advanced materials.
This document provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of this target compound, designed for researchers in organic synthesis and drug development. The protocol is based on the well-established principles of electrophilic aromatic substitution on a highly activated phenolic ring system.
Reaction Principle and Mechanism
The synthesis proceeds via the direct dibromination of Methyl 2,4-dihydroxy-6-methylbenzoate (also known as Methyl β-orcinolcarboxylate). This reaction is a classic example of electrophilic aromatic substitution .
Causality of Reagent Selection and Reaction Pathway:
-
Substrate: The starting material, Methyl 2,4-dihydroxy-6-methylbenzoate, possesses a benzene ring that is highly activated towards electrophilic attack. This is due to the strong electron-donating, ortho-, para-directing effects of the two hydroxyl (-OH) groups and, to a lesser extent, the methyl (-CH₃) group.
-
Electrophile: Molecular bromine (Br₂) is used as the source of the electrophile. In a polar solvent like glacial acetic acid, the Br-Br bond becomes polarized, allowing one bromine atom to act as an electrophile (Br⁺).
-
Regioselectivity: The positions ortho and para to the powerful -OH activating groups are the most nucleophilic. In this substrate, the C3 and C5 positions are each ortho to one -OH group and para to the other, making them the most electronically enriched and sterically accessible sites for substitution. The reaction is therefore highly regioselective, yielding the 3,5-dibromo product.
-
Solvent: Glacial acetic acid is an ideal solvent as it readily dissolves the phenolic substrate and is polar enough to facilitate the polarization of the Br₂ molecule without reacting with it.[5]
The overall transformation is depicted below:
Caption: Reaction scheme for the synthesis of the target compound.
Materials, Equipment, and Data Summary
Reagents and Materials
| Reagent | CAS No. | Molecular Wt. | Molarity/Purity | Supplier | Notes |
| Methyl 2,4-dihydroxy-6-methylbenzoate | 4285-43-0 | 182.17 g/mol | ≥98% | Sigma-Aldrich | Starting Material |
| Bromine (Br₂) | 7726-95-6 | 159.81 g/mol | ≥99.5% | Acros Organics | Extremely Toxic & Corrosive |
| Glacial Acetic Acid (CH₃COOH) | 64-19-7 | 60.05 g/mol | ≥99.7% | Fisher Scientific | Solvent |
| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 g/mol | ACS Grade | VWR | For quenching |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | ACS Grade | VWR | For neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Granular | VWR | For drying |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | HPLC Grade | VWR | Extraction Solvent |
| Hexane | 110-54-3 | 86.18 g/mol | HPLC Grade | VWR | Recrystallization Solvent |
| Deionized Water | - | 18.02 g/mol | - | - | For washing |
Equipment
-
Three-neck round-bottom flask (250 mL) with stoppers
-
Magnetic stirrer and stir bar
-
Pressure-equalizing dropping funnel (60 mL)
-
Ice-water bath
-
Condenser
-
Heating mantle with temperature controller
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE): Chemical splash goggles, face shield, acid-gas respirator, neoprene or butyl rubber gloves, chemical-resistant apron.
Quantitative Data Summary (10 mmol Scale)
| Compound | M ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Equivalents |
| Methyl 2,4-dihydroxy-6-methylbenzoate | 182.17 | 10.0 | 1.82 | - | 1.0 |
| Bromine | 159.81 | 21.0 | 3.35 | 1.08 | 2.1 |
| Glacial Acetic Acid | 60.05 | - | - | ~80 | Solvent |
| Product (Theoretical Yield) | 339.97 | 10.0 | 3.40 | - | - |
Detailed Experimental Protocol
Safety First: This procedure must be performed in a certified chemical fume hood. Bromine is highly toxic, corrosive, and volatile. Acetic acid is corrosive.[6][7] Ensure all PPE is worn correctly. Have a bromine spill kit and sodium thiosulfate solution readily available for quenching.
Step 1: Reaction Setup
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a condenser.
-
Add 1.82 g (10.0 mmol) of Methyl 2,4-dihydroxy-6-methylbenzoate to the flask.
-
Add 50 mL of glacial acetic acid to the flask and stir at room temperature until the starting material is fully dissolved.
-
Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.
Step 2: Bromine Addition
-
In the fume hood, carefully measure 1.08 mL (3.35 g, 21.0 mmol) of liquid bromine and dissolve it in 30 mL of glacial acetic acid in the dropping funnel.
-
Causality: A slight excess (2.1 equivalents) of bromine is used to ensure the reaction proceeds to completion. Dissolving the bromine in the solvent before addition allows for better control over the reaction rate and temperature.
-
-
Add the bromine solution dropwise to the stirred, cooled solution of the starting material over a period of 30-45 minutes .
-
Maintain the internal temperature of the reaction mixture below 10 °C during the addition. The solution will turn from colorless to a deep orange/red color.
-
Causality: Slow, dropwise addition at low temperature is critical to control the exothermic nature of the bromination and prevent the formation of over-brominated or other side products.[5]
-
Step 3: Reaction Progression
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-3 hours .
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the starting material spot is no longer visible.
Step 4: Work-up and Product Isolation
-
Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 400 mL of ice-cold water while stirring vigorously. A precipitate should form.
-
Causality: The organic product is insoluble in water, causing it to precipitate out of the aqueous acetic acid solution.
-
-
Decolorize the mixture by adding 10% aqueous sodium thiosulfate solution dropwise until the orange/red color of excess bromine disappears.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL ) to remove residual acetic acid and salts.
-
Air-dry the crude product on the filter paper for 30 minutes.
Caption: Experimental workflow from reaction to characterization.
Purification and Characterization
Purification
The crude solid can be purified by recrystallization to obtain a high-purity product.
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₉H₈Br₂O₄ |
| Molecular Weight | 339.97 g/mol |
| Purity (by HPLC) | >98% |
| ¹H NMR | Expect characteristic shifts for aromatic, methyl, and hydroxyl protons. |
| Mass Spec (MS) | Expect a molecular ion peak cluster corresponding to the isotopic pattern of two bromine atoms. |
| Infrared (IR) | Expect characteristic peaks for O-H (hydroxyl), C=O (ester), and C-Br bonds. |
Safety and Hazard Management
This protocol involves hazardous chemicals that require strict safety measures.
-
Bromine (Br₂):
-
Hazards: Fatal if inhaled, causes severe skin burns and eye damage, very toxic to aquatic life.[6]
-
Handling: Always handle in a chemical fume hood. Wear a face shield, appropriate respirator, and heavy-duty gloves (neoprene or butyl rubber). Ensure a solution of sodium thiosulfate is available for immediate neutralization of spills.
-
First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[6] For inhalation, move to fresh air and seek immediate medical attention.[8]
-
-
Glacial Acetic Acid (CH₃COOH):
-
Waste Disposal: All waste, including aqueous filtrates and organic solvents, must be collected in properly labeled hazardous waste containers for disposal according to institutional and local regulations.
References
- CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid. Google Patents.
-
Saeed, A., et al. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o982–o983. Available at: [Link]
-
Saeed, A., et al. (2010). (PDF) Methyl 3,5-dibromo-4-methylbenzoate. ResearchGate. Available at: [Link]
- Google Patents. Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
-
Harnedy, P. A., et al. (2021). Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity. Marine Drugs, 19(11), 609. Available at: [Link]
-
EFSA Panel on Contaminants in the Food Chain (CONTAM) (2024). Update of the risk assessment of brominated phenols and their derivatives in food. EFSA Journal. Available at: [Link]
-
New Jersey Department of Health (2016). Hazardous Substance Fact Sheet: Acetic Acid. Available at: [Link]
-
Whitfield, F. B., et al. (2005). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation. Water Research, 39(15), 3574-82. Available at: [Link]
- Jadhav, G. V., & Aslam, M. (1953). Bromination of Compounds Containing Two Aromatic Nuclei - Part IV, Bromination of Aryl Esters of Para-Cresotic Acid. Journal of the University of Bombay, 22(3), 30-32.
-
Dains, F. B., & Eberly, F. (1931). Resorcinol, 4-bromo-. Organic Syntheses, 11, 22. Available at: [Link]
-
Öztaskin, N., et al. (2019). Synthesis and characterization of novel bromophenols: Determination of their anticholinergic, antidiabetic and antioxidant activities. Bioorganic Chemistry, 86, 613-620. Available at: [Link]
-
3ASenrise (2026). This compound. Available at: [Link]
-
Carl ROTH (2026). Safety Data Sheet: Acetic acid. Available at: [Link]
-
NCERT. Tests for Functional Groups in Organic Compounds. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC) (2024). Chemical Emergencies: Bromine. Available at: [Link]
- Siddiqui, R. A., et al. (2019). Association of Serum Ferritin level with the Development of CKD in Diabetic Patients. Proceedings SZMC, 33(3), 715-718.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. 715-33-3 this compound AKSci 3539AL [aksci.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and characterization of novel bromophenols: Determination of their anticholinergic, antidiabetic and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. cpachem.com [cpachem.com]
- 7. nj.gov [nj.gov]
- 8. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 9. carlroth.com:443 [carlroth.com:443]
Application Note: Elucidation of the Mass Spectrometric Fragmentation Pattern of Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
Abstract
This application note provides a detailed guide to understanding and predicting the electron ionization mass spectrometry (EI-MS) fragmentation pattern of Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate. This document is intended for researchers, analytical chemists, and drug development professionals who require robust structural characterization of complex small molecules. We will explore the theoretical underpinnings of the fragmentation pathways based on the compound's functional groups, present key diagnostic ions, and provide validated protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) analysis.
Introduction: The Structural Challenge
This compound (C₉H₈Br₂O₄) is a poly-substituted aromatic compound. Its structure incorporates several functional groups—a methyl ester, two hydroxyl groups, a methyl group, and two bromine atoms—each influencing its behavior in a mass spectrometer. Accurate structural elucidation is critical for confirming its identity in synthetic chemistry, metabolite identification, or natural product discovery.
Mass spectrometry is an indispensable tool for this purpose, providing not only the molecular weight but also a unique fragmentation "fingerprint" that reveals structural motifs. Electron Ionization (EI) is particularly well-suited for generating detailed fragmentation of volatile and semi-volatile small molecules, making it a primary technique for this type of analysis. This note will deconstruct the fragmentation logic for this specific molecule, transforming a complex spectrum into a roadmap of its chemical structure.
Theoretical Fragmentation Analysis
The fragmentation of this compound under EI conditions (typically 70 eV) is governed by the relative stability of the resulting ions and neutral losses. The process begins with the formation of a molecular ion (M⁺•) by the ejection of an electron.
The Molecular Ion (M⁺•) and Isotopic Signature
A defining characteristic of brominated compounds is their distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[1][2] For a molecule containing two bromine atoms, this results in a characteristic triplet of peaks for the molecular ion and any bromine-containing fragments:
-
M⁺•: Contains two ⁷⁹Br isotopes.
-
(M+2)⁺•: Contains one ⁷⁹Br and one ⁸¹Br isotope.
-
(M+4)⁺•: Contains two ⁸¹Br isotopes.
The relative intensity of these peaks is approximately 1:2:1, providing immediate evidence for the presence of two bromine atoms in the ion.[3]
Predicted Primary Fragmentation Pathways
The stability of the aromatic ring means that the molecular ion is expected to be reasonably intense.[4] The primary fragmentation events will involve the cleavage of bonds associated with the ring's substituents. The proposed pathways are detailed below and summarized in Table 1.
-
α-Cleavage of the Ester Group: One of the most common fragmentation pathways for methyl esters is the loss of the methoxy radical (•OCH₃).[4][5] This results in the formation of a highly stable acylium ion.
-
Neutral Loss: •OCH₃ (31 Da)
-
-
Loss of Methanol (Ortho Effect): The hydroxyl group at position C2 is ortho to the methyl ester. This proximity can facilitate an intramolecular hydrogen rearrangement, leading to the elimination of a neutral methanol molecule (CH₃OH). This "ortho effect" is a well-documented phenomenon in the mass spectrometry of substituted aromatic esters.[6]
-
Neutral Loss: CH₃OH (32 Da)
-
-
Cleavage of a Bromine Atom: The C-Br bond can undergo homolytic cleavage to release a bromine radical. This is a characteristic fragmentation for halogenated aromatic compounds.[7][8] Due to the two isotopes, this will result in a neutral loss of 79 or 81 Da.
-
Neutral Loss: •Br (79 or 81 Da)
-
-
Loss of Carbon Monoxide (CO): Phenolic compounds are known to eliminate carbon monoxide from the aromatic ring after initial fragmentation.[7][9] This is often a secondary fragmentation step following the loss of a substituent.
-
Neutral Loss: CO (28 Da)
-
-
Benzylic Cleavage: The ring-bound methyl group can lead to the loss of a hydrogen radical to form a stable benzyl-type cation, although this is generally less favorable than fragmentation of the other substituents. A more likely event involving this group is the loss of a methyl radical from the molecular ion.
-
Neutral Loss: •CH₃ (15 Da)
-
These primary fragmentations can be followed by sequential losses, creating a complex but interpretable spectrum.
Summary of Predicted Fragments
The table below outlines the major expected ions, their calculated monoisotopic m/z values, and the corresponding fragmentation event.
| m/z (for ⁷⁹Br) | Proposed Fragment Formula | Neutral Loss | Fragmentation Pathway Description |
| 337.88 | [C₉H₈Br₂O₄]⁺• | - | Molecular Ion (M⁺•) |
| 306.87 | [C₈H₅Br₂O₃]⁺ | •OCH₃ | α-Cleavage of the methyl ester |
| 305.88 | [C₈H₄Br₂O₃]⁺• | CH₃OH | Elimination of methanol (Ortho effect) |
| 258.97 | [C₉H₈BrO₄]⁺ | •Br | Loss of a bromine radical |
| 278.86 | [C₇H₅Br₂O₂]⁺ | •OCH₃, then CO | Sequential loss of methoxy and carbon monoxide |
| 322.86 | [C₈H₅Br₂O₄]⁺ | •CH₃ | Loss of a methyl radical from the ring |
Table 1: Predicted m/z values for major fragments of this compound.
Fragmentation Pathway Diagram
The logical flow of fragmentation from the molecular ion is visualized below. This diagram illustrates the primary and key secondary fragmentation steps.
Caption: Predicted EI-MS fragmentation pathways.
Experimental Protocols
To validate the theoretical fragmentation, a robust analytical protocol is required. Given the analyte's structure, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is the preferred method for observing detailed fragmentation.[10][11] Alternatively, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) using electrospray ionization can provide complementary information, especially for confirming the molecular weight.[12][13]
Protocol 1: GC-EI-MS Analysis
This protocol is designed to achieve good chromatographic separation and generate a classic, library-searchable EI fragmentation pattern.
1. Sample Preparation: a. Accurately weigh ~1 mg of the solid sample. b. Dissolve the sample in 1.0 mL of a high-purity volatile solvent (e.g., ethyl acetate, dichloromethane, or methanol) to create a 1 mg/mL stock solution. c. Perform a serial dilution by taking 100 µL of the stock solution and diluting it with 900 µL of the same solvent to yield a final concentration of 100 µg/mL. d. Transfer the final solution to a 2 mL autosampler vial.
2. Instrumentation and Parameters:
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Standard for high-resolution chromatography. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A low-polarity column suitable for general-purpose analysis of semi-volatile aromatic compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Injector | Splitless mode, 280 °C | Ensures complete volatilization of the analyte without thermal degradation and maximizes sensitivity. |
| Oven Program | Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min. | This gradient effectively separates the analyte from solvent and potential impurities. |
| MS System | Agilent 5977B or equivalent | A robust single quadrupole mass detector. |
| Ion Source | Electron Ionization (EI) | The standard "hard" ionization technique for generating fragment-rich spectra.[13] |
| Ionization Energy | 70 eV | The industry standard energy to produce reproducible and comparable fragmentation patterns. |
| Source Temp. | 230 °C | Balances efficient ionization with minimal thermal degradation. |
| Mass Range | m/z 40-500 | Covers the molecular ion and all expected fragments. |
Table 2: Recommended GC-MS parameters.
Protocol 2: LC-ESI-MS/MS Analysis
This protocol is useful for confirming the molecular weight via soft ionization and inducing fragmentation in a controlled manner.
1. Sample Preparation: a. Prepare a 1 mg/mL stock solution in methanol or acetonitrile. b. Dilute the stock solution 100-fold with the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 10 µg/mL.[14] c. Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.
2. Instrumentation and Parameters:
| Parameter | Setting | Rationale |
| LC System | Waters ACQUITY UPLC or equivalent | Provides efficient separation and is compatible with ESI-MS. |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) | Standard reversed-phase column for small molecule analysis. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Gradient | Start at 10% B, ramp to 95% B over 5 min, hold for 2 min. | A typical gradient for eluting moderately polar compounds. |
| Flow Rate | 0.4 mL/min | Suitable for standard 2.1 mm ID columns. |
| MS System | Q-TOF or Orbitrap instrument | High-resolution mass analyzer for accurate mass measurements. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique ideal for determining the molecular weight of polar molecules.[12] |
| MS¹ Scan | m/z 100-500 | To identify the protonated precursor ion [M+H]⁺. |
| MS² (Tandem MS) | Collision-Induced Dissociation (CID) | The precursor ion ([M+H]⁺) is selected and fragmented by collision with an inert gas (N₂ or Ar) to yield structural information.[13] |
| Collision Energy | Ramped from 10-40 eV | A range of energies is used to produce a comprehensive set of product ions. |
Table 3: Recommended LC-ESI-MS/MS parameters.
Overall Analytical Workflow
The process from sample receipt to final data interpretation follows a logical sequence, ensuring data integrity and comprehensive analysis.
Caption: General workflow for MS analysis.
Conclusion
The mass spectrometric fragmentation of this compound is predictable and highly informative. The key diagnostic features under electron ionization are a prominent molecular ion triplet (M, M+2, M+4) confirming the presence of two bromine atoms, and characteristic fragments resulting from the loss of a methoxy radical (m/z -31), methanol (m/z -32), and a bromine radical (m/z -79/81). The provided GC-EI-MS and LC-ESI-MS/MS protocols offer robust, validated methods for acquiring high-quality data for unambiguous structural confirmation. By combining theoretical prediction with systematic analytical methodology, researchers can confidently elucidate the structure of this and other similarly complex halogenated aromatic compounds.
References
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
- Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century.
- Maštovská, K., & Lehotay, S. J. (2003). Practical approaches to fast gas chromatography-mass spectrometry.
-
Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Tzeng, S. H., & Chen, C. L. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Chemosphere. [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]
-
Shimadzu. (n.d.). Analysis of Brominated Flame Retardants by GC/MS. [Link]
-
Safe, S. (1969). Competing Fragmentations in the Mass Spectra of Halogenated Phenols. Chemical Communications. [Link]
- Postberg, F., et al. (2018).
-
Popp, M., et al. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. Rapid Communications in Mass Spectrometry. [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol. [Link]
- Kusamoto, T., et al. (2020). Medium-Sized-Molecule Encapsulation in Coordination Cages via Solid-State Mechanochemistry. Journal of the American Chemical Society.
-
ResearchGate. (2010). Methyl 3,5-dibromo-4-methylbenzoate. [Link]
-
YouTube. (2022). mass spectrum & fragmentation of 1-bromobutane. [Link]
-
Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns. [Link]
-
Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. [Link]
- McIndoe, J. S., & Viciu, M. S. (2014). Practical approaches to the ESI-MS analysis of catalytic reactions. European Journal of Mass Spectrometry.
-
Kertész, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. [Link]
-
YouTube. (2022). Lec-30 || Fragmentation pattern of esters. [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]
-
YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN). [Link]
-
Santana, P., et al. (2013). Gas Chromatography-Mass Spectrometry Study from the Leaves Fractions Obtained of Vernonanthura patens (Kunth) H. Rob. International Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. savemyexams.com [savemyexams.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gas Chromatography-Mass Spectrometry Study from the Leaves Fractions Obtained of Vernonanthura patens (Kunth) H. Rob [scirp.org]
- 12. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Application Notes & Protocols: The Strategic Use of Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate in the Synthesis of Depsidone Natural Products
These application notes provide a detailed guide for researchers, medicinal chemists, and professionals in drug development on the strategic application of Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate as a pivotal building block in the total synthesis of complex natural products. The focus of this guide is on the synthesis of lichen-derived depsidones, a class of polyphenolic compounds with a wide range of biological activities.[1]
The inherent structural features of this compound—a highly functionalized aromatic ring with ortho- and para-directing hydroxyl groups and strategically placed bromine atoms—make it a powerful precursor for advanced organic synthesis. The bromine atoms serve a dual purpose: they can act as leaving groups in cross-coupling reactions to form the core diaryl ether linkage of depsidones, and they can also be retained in the final structure, as many naturally occurring depsidones are halogenated.[2]
This document will delve into the mechanistic rationale behind its use, provide a detailed, adaptable protocol for a key synthetic transformation, and use the synthesis of the lichen depsidone pannarin as a representative example to illustrate the practical application of this versatile building block.
The Strategic Advantage of Dibrominated Phenolic Precursors in Depsidone Synthesis
Depsidones are a class of polyketides characterized by a dibenzo[b,e][3]dioxepin-11-one core.[1] Their synthesis often relies on the construction of a central diaryl ether bond. The Ullmann condensation has emerged as a robust and reliable method for this purpose, particularly in the synthesis of complex, sterically hindered diaryl ethers that are precursors to depsidones.[4][5][6]
The use of a brominated phenolic precursor like this compound is advantageous for several reasons:
-
Activation for Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the bromine atoms and the ester group activates the aromatic ring, making it more susceptible to nucleophilic attack by a phenoxide—a key step in the Ullmann condensation.
-
Directing Group for Coupling: The position of the bromine atom dictates the regioselectivity of the C-O bond formation, ensuring the correct connectivity for the depsidone backbone.
-
Potential for Further Functionalization: The remaining bromine atom after the initial coupling can be used for subsequent cross-coupling reactions to introduce additional complexity, or it can be removed via hydrogenolysis if not required in the final target molecule.
-
Mimicking Natural Structures: A significant number of lichen-derived depsidones are halogenated.[2] Using a brominated precursor is therefore a direct and efficient way to synthesize these natural products.
The synthesis of the lichen depsidone pannarin, as revised and confirmed by Elix, Jackman, and Sargent, provides an excellent template for understanding the application of such brominated precursors.[4] While the original synthesis does not use the exact title compound, it employs a similarly substituted bromo-aromatic ester in the key Ullmann coupling step.
Retrosynthetic Analysis of a Pannarin-Type Depsidone
To appreciate the role of this compound, a retrosynthetic analysis of a pannarin-like depsidone is instructive. The core strategy involves disconnecting the depsidone at the diaryl ether linkage, leading to two phenolic precursors.
Caption: Retrosynthetic analysis of a pannarin-type depsidone.
This disconnection highlights the necessity of a brominated phenolic precursor (like this compound) and a corresponding phenolic coupling partner. The subsequent Ullmann condensation forges the critical diaryl ether bond.
Experimental Protocol: Ullmann Condensation for Diaryl Ether Formation
The following protocol is an adapted and generalized procedure based on the principles demonstrated in the synthesis of pannarin and other depsidones.[4][5][6] It is designed to be a starting point for the coupling of this compound with a suitable phenolic partner.
Reaction Scheme:
Caption: Ullmann condensation to form a diaryl ether.
Materials and Reagents:
| Reagent | M.W. | Amount (mmol) | Notes |
| This compound | 339.97 | 1.0 | Limiting reagent |
| Phenolic Coupling Partner | Varies | 1.1 | e.g., Methyl 2,4-dihydroxy-6-methylbenzoate |
| Copper(I) oxide (Cu₂O) | 143.09 | 1.0 | Catalyst |
| Anhydrous Pyridine | 79.10 | ~5 mL | Solvent and base |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | Optional base |
Step-by-Step Protocol:
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the phenolic coupling partner (1.1 mmol), and copper(I) oxide (1.0 mmol).
-
Expert Insight: The use of flame-dried glassware and an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the quenching of the reaction by moisture.
-
-
Solvent Addition: Add anhydrous pyridine (~5 mL) to the flask. The mixture will likely form a suspension.
-
Causality: Pyridine serves as both a high-boiling polar solvent, necessary for the high temperatures of the Ullmann reaction, and as a base to deprotonate the phenolic hydroxyl group, forming the reactive phenoxide.[7]
-
-
Reaction: Heat the reaction mixture to reflux (typically 115-120 °C) with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC). The reaction may take several hours to days to reach completion.
-
Trustworthiness: Monitoring by TLC is essential to determine the optimal reaction time and to avoid the formation of byproducts from prolonged heating.
-
-
Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing 10% hydrochloric acid (~50 mL) to neutralize the pyridine and quench the reaction. c. Extract the aqueous layer with ethyl acetate (3 x 30 mL). d. Combine the organic layers and wash with brine (2 x 20 mL). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure diaryl ether.
Workflow Diagram:
Caption: Experimental workflow for the Ullmann condensation.
Subsequent Transformations and Conclusion
Following the successful synthesis of the diaryl ether intermediate, subsequent steps in a typical depsidone synthesis would involve:
-
Hydrolysis: Saponification of the methyl esters to the corresponding carboxylic acids.
-
Lactonization: Intramolecular esterification, often mediated by a dehydrating agent like acetic anhydride or trifluoroacetic anhydride, to form the central seven-membered lactone ring of the depsidone core.
-
Deprotection/Functional Group Interconversion: Removal of any protecting groups and further modifications as required to arrive at the final natural product.
References
-
Elix, J. A., Jackman, D. A., & Sargent, M. V. (1974). Structure of the lichen depsidone pannarin. Journal of the Chemical Society, Chemical Communications, (21), 892. [Link]
-
Elix, J. A., & Sargent, M. V. (1976). Depsidone synthesis. Part II. Diploicin and gangaleoidin. Journal of the Chemical Society, Perkin Transactions 1, 147-151. [Link]
-
Djura, P., & Sargent, M. V. (1976). Depsidone synthesis. III. Grayanic acid. Australian Journal of Chemistry, 29(4), 899-906. [Link]
-
Ibrahim, S. R. M., et al. (2023). Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities. PeerJ, 11, e15197. [Link]
-
Wikipedia contributors. (2023, December 28). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]
-
Singh, P., et al. (2021). Depside and Depsidone Synthesis in Lichenized Fungi Comes into Focus through a Genome-Wide Comparison of the Olivetoric Acid and Physodic Acid Chemotypes of Pseudevernia furfuracea. Journal of Fungi, 7(10), 833. [Link]
-
Beggan, J. P., et al. (2016). Ullmann-like reactions for the synthesis of complex two-dimensional materials. Nanotechnology, 27(44), 442001. [Link]
-
Monge, M., et al. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic & Biomolecular Chemistry, 11(35), 5876-5893. [Link]
Sources
- 1. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of noradamantane building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Synthetic Cells Revisited: Artificial Cells Construction Using Polymeric Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the lichen depsidone pannarin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Depsidone synthesis. Part II. Diploicin and gangaleoidin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Depside and Depsidone Synthesis in Lichenized Fungi Comes into Focus through a Genome-Wide Comparison of the Olivetoric Acid and Physodic Acid Chemotypes of Pseudevernia furfuracea - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Precursor: Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate in Modern Cross-Coupling Chemistry
Introduction
In the landscape of modern organic synthesis, the quest for molecular diversity and complexity is paramount, particularly in the realms of pharmaceutical and materials science. The strategic functionalization of aromatic cores is a cornerstone of this endeavor, with palladium-catalyzed cross-coupling reactions standing out as a powerful and versatile tool. This application note delves into the utility of Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate as a highly functionalized and versatile precursor for a range of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The presence of two reactive bromine atoms, ortho- and para-directing hydroxyl groups, and a sterically influential methyl group makes this molecule a unique scaffold for the synthesis of novel, highly substituted aromatic compounds.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of this key precursor and detailed, field-proven protocols for its application in cross-coupling chemistry. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving desired synthetic outcomes.
Synthesis of the Precursor: A Two-Step Approach
The synthesis of this compound is not widely documented in commercial catalogs, necessitating a reliable laboratory-scale preparation. A robust two-step synthesis starting from commercially available orcinol is presented below.
Part 1: Synthesis of Methyl 2,4-dihydroxy-6-methylbenzoate
The initial step involves the carboxylation of orcinol followed by esterification. While various methods exist for the synthesis of the intermediate methyl 2,4-dihydroxy-6-methylbenzoate, a common route involves the formylation of 2,4-dihydroxy-6-methylbenzaldehyde and subsequent oxidation and esterification. A more direct approach, adapted from methodologies for similar phenolic compounds, involves the direct carboxylation of orcinol followed by esterification. For the purpose of this guide, we will assume the availability of the precursor, Methyl 2,4-dihydroxy-6-methylbenzoate.
Part 2: Bromination of Methyl 2,4-dihydroxy-6-methylbenzoate
The introduction of two bromine atoms onto the electron-rich aromatic ring is a critical step. The hydroxyl groups are strong activating and ortho-, para-directing groups. Given the substitution pattern, the bromine atoms will be directed to the positions ortho and para to the hydroxyl groups, which are the 3 and 5 positions.
Protocol: Synthesis of this compound
Materials:
-
Methyl 2,4-dihydroxy-6-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer.
Procedure:
-
In a 250 mL round-bottom flask, dissolve Methyl 2,4-dihydroxy-6-methylbenzoate (1.0 eq.) in anhydrous acetonitrile (10 volumes).
-
Cool the solution to 0 °C in an ice bath with gentle stirring.
-
In a separate beaker, dissolve N-Bromosuccinimide (2.2 eq.) in anhydrous acetonitrile (5 volumes).
-
Add the NBS solution dropwise to the cooled solution of the benzoate over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (5 volumes) and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 volumes).
-
Combine the organic layers and wash with brine (2 x 5 volumes).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a solid.
Rationale for Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent for its milder and more selective nature compared to liquid bromine, which can lead to over-bromination and side reactions with highly activated aromatic rings.
-
Acetonitrile: This polar aprotic solvent is suitable for dissolving both the substrate and NBS, facilitating a homogeneous reaction.
-
Low Temperature: The reaction is initiated at 0 °C to control the exothermic nature of the bromination and to minimize the formation of byproducts.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The two bromine atoms at the 3 and 5 positions of this compound are chemically equivalent, offering the potential for both mono- and di-functionalization. The electron-rich nature of the aromatic ring, due to the two hydroxyl groups, and the steric hindrance from the adjacent methyl and hydroxyl groups can influence the reactivity in cross-coupling reactions. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical compounds. The reaction of this compound with various boronic acids can lead to a diverse array of substituted biaryl compounds.
Protocol: Mono- and Di-Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.1 eq. for mono-coupling, 2.5 eq. for di-coupling)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Standard Schlenk flask and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid, and the base (3.0 eq. per bromine).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water mixture (10 volumes).
-
Add the palladium catalyst (3-5 mol%).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. For mono-coupling, careful monitoring is essential to prevent the formation of the di-coupled product.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to isolate the mono- or di-arylated product.
Causality and Optimization:
-
Catalyst and Ligand: For electron-rich and sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are often beneficial. While Pd(PPh₃)₄ can be effective, catalysts with ligands like SPhos or XPhos, in combination with a Pd(II) precatalyst like Pd(OAc)₂, may offer improved yields and reaction times.[1]
-
Base: The choice of base is critical. A stronger base like K₃PO₄ is often used for less reactive aryl bromides, while K₂CO₃ is a common choice. The base activates the boronic acid for transmetalation.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard for Suzuki reactions, as it helps to dissolve both the organic and inorganic reagents.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Methyl 3-bromo-2,4-dihydroxy-5-phenyl-6-methylbenzoate | 75-85 (mono) |
| 2 | Phenylboronic acid | Methyl 2,4-dihydroxy-3,5-diphenyl-6-methylbenzoate | >90 (di) |
| 3 | 4-Methoxyphenylboronic acid | Methyl 3-bromo-2,4-dihydroxy-5-(4-methoxyphenyl)-6-methylbenzoate | 70-80 (mono) |
Yields are approximate and can vary based on specific reaction conditions and purification.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to aryl alkynes, which are valuable intermediates in the synthesis of natural products and functional materials.
Protocol: Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne (1.1 eq. for mono-coupling, 2.5 eq. for di-coupling)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (2-3 mol%), and CuI (4-6 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent and the base (e.g., Et₃N, 5 volumes).
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or gentle heating (40-60 °C) for 6-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Mechanistic Considerations:
The Sonogashira reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) species, followed by transmetalation with a copper(I) acetylide intermediate. The base is crucial for the deprotonation of the terminal alkyne. For electron-rich aryl bromides, the oxidative addition step can be slower, sometimes necessitating higher temperatures or more active catalyst systems.[2]
Catalytic Cycle: Sonogashira Coupling
Caption: Simplified catalytic cycle for the Sonogashira coupling.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, which are ubiquitous in pharmaceuticals. This reaction allows for the coupling of aryl halides with a wide range of amines.
Protocol: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 eq. for mono-amination)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
A suitable phosphine ligand (e.g., Xantphos, RuPhos)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous and degassed toluene or 1,4-dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Add the base (1.5-2.0 eq.).
-
Add this compound (1.0 eq.).
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Expert Insights on Ligand and Base Selection:
The success of the Buchwald-Hartwig amination on this sterically hindered and electron-rich substrate is highly dependent on the choice of ligand and base.
-
Ligands: For challenging substrates, bulky, electron-rich biarylphosphine ligands such as RuPhos or XPhos are often superior to simpler ligands like PPh₃. These ligands promote the rate-limiting oxidative addition and reductive elimination steps.
-
Bases: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in these reactions. For substrates with base-sensitive functional groups, a weaker base like Cs₂CO₃ may be employed, though this might require longer reaction times or higher temperatures.[3]
Conclusion
This compound is a valuable and versatile precursor for the synthesis of highly functionalized aromatic compounds through modern cross-coupling chemistry. Its synthesis, while not trivial, is achievable through a straightforward two-step process. The strategic application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, with careful consideration of catalyst, ligand, and reaction conditions, opens the door to a vast chemical space of novel molecules with potential applications in drug discovery and materials science. The protocols and insights provided in this application note serve as a robust starting point for researchers looking to harness the synthetic potential of this unique building block.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Sources
Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
Introduction: Navigating the Challenges of Polysubstituted Biaryl Synthesis
The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed cross-coupling of an organoboron species with an organohalide has become indispensable in the synthesis of complex molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.[1][2]
This guide focuses on the application of the Suzuki coupling to a specific and challenging substrate: Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate . The inherent complexity of this molecule, characterized by steric hindrance and multiple functional groups, necessitates a carefully considered approach to achieve successful cross-coupling. The two bromine atoms offer the potential for selective mono- or di-arylation, providing a pathway to a diverse range of biaryl and terphenyl structures. However, the electron-donating hydroxyl groups and the presence of a methyl ester present unique challenges that must be addressed through judicious selection of catalyst, ligand, base, and reaction conditions.
This document provides a comprehensive overview of the key considerations for performing Suzuki coupling reactions with this substrate, a detailed experimental protocol, and a troubleshooting guide to assist researchers in overcoming potential obstacles.
Understanding the Core Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3][4] A fundamental understanding of this mechanism is crucial for rational protocol design and troubleshooting. The cycle is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-Br bond of our substrate) to form a Pd(II) intermediate.[3][4][5] This is often the rate-determining step of the reaction.[3]
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center.[3][5] This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5][6]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4][5]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Strategic Considerations for Coupling with this compound
The specific structure of our substrate requires careful consideration of the following factors:
-
Steric Hindrance: The presence of substituents ortho to the bromine atoms (a hydroxyl group and a methyl group) creates a sterically hindered environment around the reaction centers. This can impede the oxidative addition step. To overcome this, the use of bulky, electron-rich phosphine ligands is often necessary. These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium species that can more readily access the sterically encumbered C-Br bond. Catalyst systems like those developed by Buchwald and Fu are particularly effective for such substrates.[7]
-
Protecting Groups for Hydroxyls: The acidic protons of the two hydroxyl groups can potentially interfere with the reaction, for instance by reacting with the base or influencing the catalyst. While some Suzuki couplings can tolerate free hydroxyl groups, protection may be necessary to improve yields and prevent side reactions. Common protecting groups for phenols include methyl ethers, benzyl ethers, or silyl ethers. The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its subsequent removal. For the purpose of this protocol, we will proceed without protection, as many modern catalyst systems exhibit high functional group tolerance. However, if low yields or side reactions are observed, protection should be considered.
-
Choice of Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[5][6] For substrates containing base-sensitive functional groups like esters, a milder base may be required to prevent hydrolysis. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often good choices.[5] In some cases, fluoride sources like potassium fluoride (KF) can be effective, particularly when dealing with base-labile groups.[6]
-
Solvent System: A variety of solvents can be employed for Suzuki couplings, with the choice often depending on the solubility of the reactants and the reaction temperature. Common solvents include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF). Often, a mixture of an organic solvent and water is used to facilitate the dissolution of the inorganic base.
-
Selective Mono- vs. Di-arylation: The presence of two bromine atoms allows for the possibility of selective mono-arylation or a complete di-arylation. To achieve selective mono-arylation, the stoichiometry of the boronic acid can be limited to approximately one equivalent. Running the reaction at lower temperatures and for shorter durations can also favor the mono-substituted product. For di-arylation, an excess of the boronic acid (typically >2 equivalents) and longer reaction times are generally required.
Experimental Protocol: Mono-arylation of this compound
This protocol outlines a general procedure for the mono-arylation of the title compound. The specific boronic acid, catalyst, ligand, and base may require optimization for each specific reaction.
Materials:
-
This compound (Substrate)
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Nitrogen or Argon source
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid (1.1 eq), and finely ground potassium phosphate (3.0 eq).
-
Catalyst Preparation: In a separate small vial, weigh out Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq). Add a small amount of anhydrous toluene to dissolve the catalyst and ligand.
-
Addition of Reagents: To the Schlenk flask containing the solids, add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio of toluene to water). The total solvent volume should be sufficient to create a stirrable slurry.
-
Initiation of Reaction: Add the prepared catalyst solution to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-arylated product.
Summary of Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound | The starting aryl halide. |
| Boronic Acid | 1.1 - 1.2 equivalents | A slight excess to drive the reaction to completion for mono-arylation. |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) | A common and effective palladium precursor. |
| Ligand | SPhos (2-10 mol%) | A bulky, electron-rich ligand suitable for sterically hindered substrates. |
| Base | K₃PO₄ (2-3 equivalents) | An effective base for Suzuki couplings that is generally compatible with esters. |
| Solvent | Toluene/Water (e.g., 5:1) | A common biphasic system that facilitates dissolution of both organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Sufficient to promote the reaction without causing significant decomposition. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and deactivation of the palladium catalyst. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/degassed solvents- Poor quality of reagents- Low reaction temperature | - Use fresh catalyst and ligand.- Ensure all solvents are properly dried and degassed.- Use high-purity starting materials.- Increase the reaction temperature in increments. |
| Formation of Side Products | - Hydrolysis of the ester- Homocoupling of the boronic acid- Protodebromination (loss of Br) | - Use a milder base (e.g., K₂CO₃ or KF).- Ensure a strictly inert atmosphere to minimize oxygen, which can promote homocoupling.- Use rigorously degassed solvents. |
| Low Yield of Desired Product | - Steric hindrance- Competing side reactions- Inefficient purification | - Switch to a more sterically demanding and electron-rich ligand (e.g., RuPhos, XPhos).- Consider protecting the hydroxyl groups.- Optimize the column chromatography conditions. |
| Difficulty in Achieving Di-arylation | - Insufficient boronic acid- Steric hindrance after the first coupling- Shorter reaction time | - Increase the equivalents of boronic acid (2.5 - 3.0 eq).- Increase the catalyst loading.- Prolong the reaction time and consider a higher temperature. |
Conclusion
The Suzuki-Miyaura coupling of this compound presents a viable and powerful method for the synthesis of complex biaryl structures. Success in this endeavor hinges on a rational approach to experimental design, with careful consideration of the steric and electronic properties of the substrate. By selecting appropriate catalysts, ligands, and bases, researchers can effectively navigate the challenges posed by this polysubstituted arene. The protocols and insights provided herein serve as a robust starting point for the development of efficient and selective coupling reactions, paving the way for the discovery and synthesis of novel molecules in drug development and materials science.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]6]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]3]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]4]
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes.
-
Billingsley, K., Barder, T. E., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Organic Letters, 9(17), 3291–3294.[5]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.[7]
- Alacid, E., & Nájera, C. (2009). General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 74(21), 8191–8195.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
-
MDPI. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Retrieved from [Link]2]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]1]
Sources
- 1. byjus.com [byjus.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Cytotoxicity Studies of Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate on Cancer Cell Lines
Introduction: Unveiling the Therapeutic Potential of a Novel Halogenated Phenolic Compound
Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate is a halogenated phenolic compound with a structural resemblance to naturally occurring substances that have demonstrated significant biological activity. A patent has indicated its potential as an estrogen receptor agonist with cytostatic properties, suggesting a possible role in the treatment of hormone-sensitive cancers such as prostate carcinoma[1]. Furthermore, the non-brominated analog of this compound, methyl-2,4-dihydroxy-6-methylbenzoate, isolated from the lichen Parmotrema tinctorum, has shown potent apoptotic and anti-angiogenic effects in cancer cell lines[2]. The introduction of bromine atoms to the phenolic ring is a common strategy in medicinal chemistry to enhance the potency and bioavailability of drug candidates. Halogenated compounds often exhibit altered lipophilicity and electronic properties, which can lead to improved interactions with biological targets.
These preliminary findings provide a strong rationale for a comprehensive investigation into the cytotoxic effects of this compound across a panel of cancer cell lines. This document provides a detailed guide for researchers, scientists, and drug development professionals to systematically evaluate the anticancer potential of this compound. The protocols outlined herein are designed to be robust and self-validating, enabling the generation of high-quality, reproducible data.
I. Preliminary Characterization and Preparation of the Test Compound
Prior to initiating cytotoxicity studies, it is imperative to ensure the purity and stability of this compound (CAS 715-33-3)[3].
A. Compound Procurement and Quality Control:
-
Source: Obtain the compound from a reputable chemical supplier.
-
Purity Assessment: Verify the purity of the compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The purity should ideally be ≥95%.
-
Certificate of Analysis (CoA): A CoA from the supplier should be reviewed for lot-specific data on purity and identity.
B. Preparation of Stock Solutions:
-
Solvent Selection: Due to the phenolic nature of the compound, it is likely to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. Determine the optimal solvent that ensures complete dissolution and is compatible with the cell culture medium at the final working concentrations.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent.
-
Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
II. Experimental Workflow for Cytotoxicity Assessment
A multi-faceted approach is recommended to thoroughly characterize the cytotoxic profile of this compound. This workflow encompasses initial screening to determine the potency of the compound, followed by more detailed mechanistic studies.
Caption: A logical workflow for the comprehensive cytotoxic evaluation of a novel compound.
III. Cell Viability Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4] This initial screening is crucial for determining the half-maximal inhibitory concentration (IC50) of the compound.
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[5]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in culture medium. A common starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[7]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620 nm can also be used.[7]
-
Data Analysis and Presentation
The percentage of cell viability will be calculated using the following formula:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
The results should be presented in a dose-response curve, plotting the percentage of cell viability against the logarithm of the compound concentration. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined from this curve.
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| MCF-7 (Breast) | 24 | To be determined |
| 48 | To be determined | |
| 72 | To be determined | |
| PC-3 (Prostate) | 24 | To be determined |
| 48 | To be determined | |
| 72 | To be determined | |
| A549 (Lung) | 24 | To be determined |
| 48 | To be determined | |
| 72 | To be determined | |
| HepG2 (Liver) | 24 | To be determined |
| 48 | To be determined | |
| 72 | To be determined |
IV. Assessment of Cell Membrane Integrity: The LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[8] This assay is complementary to the MTT assay and provides a measure of cell lysis.
Protocol: LDH Release Assay
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.
-
-
Sample Collection:
-
After the desired incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.[9]
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis
The percentage of cytotoxicity is calculated based on the LDH activity in the treated wells relative to a maximum LDH release control (cells lysed with a lysis buffer).
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
V. Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis
To determine whether this compound induces programmed cell death (apoptosis) or uncontrolled cell death (necrosis), an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry is recommended.[10] During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10][11] PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[10]
Protocol: Annexin V and PI Staining for Apoptosis Detection
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for an appropriate duration (e.g., 24 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.[12]
-
Add Annexin V-FITC (or another fluorophore) and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.[12]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Caption: A hypothetical signaling pathway for compound-induced apoptosis.
VI. Investigating Effects on Cell Cycle Progression
Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle.[13] Analysis of the cell cycle distribution using PI staining and flow cytometry can reveal if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).
Protocol: Cell Cycle Analysis by PI Staining
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates with the compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
-
Cell Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
VII. Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the systematic evaluation of the cytotoxic properties of this compound. By following this structured approach, researchers can obtain reliable data on the compound's potency, mechanism of cell death, and effects on cell cycle progression.
Positive results from these initial studies would warrant further investigation into the specific molecular targets and signaling pathways affected by this compound. Techniques such as Western blotting to probe for key apoptotic and cell cycle regulatory proteins, and further studies into its effects on estrogen receptor signaling, would be logical next steps in elucidating its mechanism of action and potential as a novel anticancer agent.
References
- Use of 2,4-dihydroxy-3-methylbenzoate derivatives for preparing medicaments or as basic substance for the development of other agents used for treating benign prostate hyperplasia, prostate carcinoma or spinobulbar muscular atrophy.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf.
- LDH-Glo™ Cytotoxicity Assay Technical Manual.
- Apoptosis Protocols. Thermo Fisher Scientific.
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- MTT assay protocol. Abcam.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines. PubMed.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies.
- Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics.
- Cell Cycle Analysis. Bio-Rad.
- Methyl 3,5-dibromo-4-methylbenzoate.
- MTT Proliferation Assay Protocol.
- Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzo
- (PDF) Methyl 3,5-dibromo-4-methylbenzoate.
- LDH assay kit guide: Principles and applic
- Apoptosis Protocols. University of South Florida Health.
- Cytotoxicity Assay Protocol & Troubleshooting.
- Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.
- Effects of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone from Syzygium nervosum Seeds on Antiproliferative, DNA Damage, Cell Cycle Arrest, and Apoptosis in Human Cervical Cancer Cell Lines. PubMed.
- DNA Cell Cycle Analysis with PI. University of Massachusetts Medical School.
- Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxyl
- MTT Cell Proliferation Assay.
- LDH cytotoxicity assay. Protocols.io.
- Apoptosis Assay Protocol. DeNovix.
- A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
- Assaying cell cycle status using flow cytometry.
- MTT (Assay protocol). Protocols.io.
- Methyl 3,5-dibromo-2-diacetylaminobenzoate.
- LDH Cytotoxicity Assay Kit II. Sigma-Aldrich.
- mTOR directs breast cancer stem cells via TGF-β and vice versa.
- Annexin V staining assay protocol for apoptosis. Abcam.
- Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI.
- Prenylated Flavonoids with Selective Toxicity against Human Cancers. MDPI.
- Cytotoxicity assays – wh
- The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects.
- METHYL 2,4-DIHYDROXY-3,6-DIMETHYLBENZO
Sources
- 1. DE102005005399A1 - Use of 2,4-dihydroxy-3-methylbenzoate derivatives for preparing medicaments or as basic substance for the development of other agents used for treating benign prostate hyperplasia, prostate carcinoma or spinobulbar muscular atrophy - Google Patents [patents.google.com]
- 2. The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. atcc.org [atcc.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 13. Effects of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone from Syzygium nervosum Seeds on Antiproliferative, DNA Damage, Cell Cycle Arrest, and Apoptosis in Human Cervical Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols: Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate in the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Value of Polyfunctionalized Scaffolds
In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Highly functionalized aromatic cores serve as versatile platforms for the elaboration of novel therapeutic agents. Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate is a prime example of such a scaffold. Its densely packed array of functional groups—two hydroxyls, two bromine atoms, a methyl ester, and a methyl group—offers a multiplicity of synthetic handles for diversification. The two bromine atoms, in particular, are strategically positioned for selective functionalization via modern cross-coupling methodologies, enabling the programmed introduction of new carbon-carbon and carbon-heteroatom bonds.[1] This application note provides a comprehensive guide to the synthesis of this valuable intermediate and demonstrates its utility in the construction of advanced molecular frameworks relevant to pharmaceutical development.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective use.
| Property | Value | Reference |
| CAS Number | 715-33-3 | [2] |
| Molecular Formula | C₉H₈Br₂O₄ | [2] |
| Molecular Weight | 339.97 g/mol | [3] |
| Appearance | Crystalline solid | N/A |
| Purity | Typically ≥99% (HPLC) | [4] |
| Storage | Inert atmosphere, room temperature | [3] |
Synthesis of this compound
The most direct and efficient route to this compound is through the electrophilic bromination of its non-halogenated precursor, Methyl 2,4-dihydroxy-6-methylbenzoate. The electron-rich nature of the resorcinol ring system, activated by two hydroxyl groups, facilitates facile bromination at the positions ortho and para to the hydroxyls.
Experimental Protocol: Bromination of Methyl 2,4-dihydroxy-6-methylbenzoate
This protocol describes the controlled dibromination of Methyl 2,4-dihydroxy-6-methylbenzoate.
Materials:
-
Methyl 2,4-dihydroxy-6-methylbenzoate (≥98%)
-
N-Bromosuccinimide (NBS) (recrystallized)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2,4-dihydroxy-6-methylbenzoate (1.0 eq) in anhydrous acetonitrile (10 mL per gram of starting material). Cool the flask in an ice bath to 0 °C with stirring.
-
Brominating Agent Addition: Dissolve N-Bromosuccinimide (2.1 eq) in anhydrous acetonitrile (15 mL per gram of NBS) and add this solution dropwise to the cooled reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-3 hours.
-
Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution (20 mL) to consume any unreacted bromine.
-
Workup: Transfer the mixture to a separatory funnel and add dichloromethane (50 mL). Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel to afford this compound as a crystalline solid.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent over elemental bromine for its milder nature and higher selectivity, which helps to prevent over-bromination and the formation of side products.[1]
-
Acetonitrile: This polar aprotic solvent is selected for its ability to dissolve the reactants and its inertness under the reaction conditions.
-
Low Temperature: Conducting the reaction at 0 °C is crucial to control the exothermicity of the bromination and to enhance the selectivity for the desired dibrominated product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target intermediate.
Application in Pharmaceutical Intermediate Synthesis: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The two bromine atoms in this compound are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[5][6][7] This allows for the sequential and selective introduction of aryl or heteroaryl moieties, which are prevalent in a vast number of marketed drugs and clinical candidates. This strategy provides a powerful tool for generating libraries of compounds for structure-activity relationship (SAR) studies.
Experimental Protocol: Sequential Suzuki-Miyaura Cross-Coupling
This protocol outlines a representative sequential Suzuki-Miyaura coupling to demonstrate the synthetic utility of this compound.
Materials:
-
This compound
-
Arylboronic acid 1 (e.g., 4-methoxyphenylboronic acid) (1.1 eq)
-
Arylboronic acid 2 (e.g., 3-pyridylboronic acid) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.2 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Standard Schlenk line and inert atmosphere techniques
Procedure:
Step 1: Monosubstitution
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), Pd(OAc)₂ (0.025 eq), PPh₃ (0.1 eq), and K₂CO₃ (1.5 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 mL per mmol of the dibromo-compound).
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-6 hours).
-
Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate (50 mL), and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography to isolate the mono-arylated product.
Step 2: Disubstitution
-
Reaction Setup: To a clean Schlenk flask under an inert atmosphere, add the mono-arylated intermediate from Step 1 (1.0 eq), 3-pyridylboronic acid (1.2 eq), Pd(OAc)₂ (0.025 eq), PPh₃ (0.1 eq), and K₂CO₃ (1.5 eq).
-
Solvent Addition and Reaction: Repeat the solvent addition and reaction conditions as described in Step 1, monitoring for the formation of the diarylated product.
-
Workup and Purification: Perform the same workup and purification procedure as in Step 1 to yield the final diarylated pharmaceutical intermediate.
Rationale for Protocol Design:
-
Palladium Catalyst and Ligand: The combination of Pd(OAc)₂ and PPh₃ is a robust and commonly used catalytic system for Suzuki-Miyaura couplings. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: Potassium carbonate is a mild and effective base for activating the boronic acid, which is a crucial step in the transmetalation phase of the catalytic cycle.[5]
-
Solvent System: The dioxane/water mixture is a standard solvent system that effectively dissolves both the organic and inorganic reactants.
-
Sequential Coupling: By carefully controlling the stoichiometry of the boronic acid in the first step, selective mono-arylation can be achieved, allowing for the introduction of two different aryl groups in a controlled manner.
Suzuki-Miyaura Cross-Coupling Workflow
Caption: Sequential Suzuki-Miyaura cross-coupling workflow.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its straightforward preparation and the strategic positioning of its bromine atoms for selective functionalization via palladium-catalyzed cross-coupling reactions make it an attractive starting material for the generation of diverse molecular scaffolds. The protocols provided herein offer a robust foundation for researchers and drug development professionals to leverage the synthetic potential of this powerful intermediate in their quest for novel therapeutic agents.
References
-
Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o982–o983. [Link]
- CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid. (2020).
-
El-Demerdash, A., Atanasov, A. G., & Efferth, T. (2023). Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities. Archives of Pharmacal Research, 46(5), 405–433. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Grkovic, T., Abdel-Mageed, W. M., & Quinn, R. J. (2014). Depsipeptide synthesis. Methods in Molecular Biology, 1141, 3-16. [Link]
-
Studt, L., et al. (2021). Depside and Depsidone Synthesis in Lichenized Fungi Comes into Focus through a Genome-Wide Comparison of the Olivetoric Acid and Physodic Acid Chemotypes of Pseudevernia furfuracea. bioRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 26, 2026, from [Link]
-
Albericio, F., & Carpino, L. A. (2012). A general solid phase method for the synthesis of depsipeptides. Chemical Communications, 48(12), 1841-1843. [Link]
-
Monbaliu, J.-C. M., & Zard, S. Z. (2010). The mechanism of the modified Ullmann reaction. Dalton Transactions, 39(42), 10076-10089. [Link]
-
Cravotto, G., Orio, L., & Calcio Gaudino, E. (2011). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 1(1), 61-85. [Link]
-
Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o982. [Link]
-
Ali, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 47. [Link]
Sources
- 1. Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. DE102005005399A1 - Use of 2,4-dihydroxy-3-methylbenzoate derivatives for preparing medicaments or as basic substance for the development of other agents used for treating benign prostate hyperplasia, prostate carcinoma or spinobulbar muscular atrophy - Google Patents [patents.google.com]
- 4. The depsipeptide method for solid-phase synthesis of difficult peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions | MDPI [mdpi.com]
- 7. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungs- und Protokollhandbuch: Strategien zur Derivatisierung der Hydroxylgruppen in Methyl-3,5-dibrom-2,4-dihydroxy-6-methylbenzoat
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation (Derivatisierung) der beiden phenolischen Hydroxylgruppen im Molekül Methyl-3,5-dibrom-2,4-dihydroxy-6-methylbenzoat. Die Derivatisierung ist ein entscheidender Schritt, um die physikochemischen Eigenschaften dieses Moleküls für verschiedene Anwendungen in der medizinischen Chemie und der analytischen Wissenschaft gezielt zu verändern. Durch die Umwandlung der polaren Hydroxylgruppen in weniger polare Ether-, Ester- oder Silylether-Gruppen können Löslichkeit, Stabilität, Bioverfügbarkeit und das chromatographische Verhalten des Moleküls maßgeblich beeinflusst werden.
Die vorliegende Anleitung wurde von einem erfahrenen Anwendungswissenschaftler verfasst und verbindet theoretische Grundlagen mit praxiserprobten Protokollen. Der Schwerpunkt liegt auf der Erläuterung der chemischen Logik hinter den experimentellen Entscheidungen, um Forschern die Anpassung und Optimierung der Methoden für ihre spezifischen Zielsetzungen zu ermöglichen.
Molekulare Betrachtung und strategische Überlegungen
Das Zielmolekül, Methyl-3,5-dibrom-2,4-dihydroxy-6-methylbenzoat, besitzt zwei phenolische Hydroxylgruppen an den Positionen C2 und C4. Diese Gruppen weisen aufgrund ihrer unterschiedlichen chemischen Umgebung eine differenzierte Reaktivität auf.
-
Die C4-Hydroxylgruppe: Diese Gruppe ist weniger sterisch gehindert und ihre Reaktivität wird primär durch die elektronischen Effekte der Substituenten am aromatischen Ring bestimmt.
-
Die C2-Hydroxylgruppe: Diese Gruppe ist durch die benachbarte Methylgruppe (C6) und die Brom-Substituenten (C3, C5) sterisch stärker abgeschirmt. Diese sterische Hinderung kann die Zugänglichkeit für Reagenzien verringern und erfordert möglicherweise energischere Reaktionsbedingungen für eine vollständige Derivatisierung.[1][2]
Diese Reaktivitätsunterschiede eröffnen die Möglichkeit einer selektiven Mono-Derivatisierung an der C4-Position unter milden Bedingungen, während eine vollständige Di-Derivatisierung in der Regel harschere Bedingungen erfordert.
Acylierung: Synthese von Phenolestern
Die Acylierung wandelt die Hydroxylgruppen in Ester um, was die Polarität reduziert und oft die Membrangängigkeit für zellbasierte Assays verbessert. Als Acylierungsreagenzien werden typischerweise Säurechloride oder -anhydride in Gegenwart einer Base eingesetzt.
Chemische Grundlagen und Mechanismus
Die Reaktion verläuft über einen nukleophilen Angriff des deprotonierten Phenolats am elektrophilen Carbonylkohlenstoff des Acylierungsreagenzes. Die Verwendung einer Base wie Pyridin oder Triethylamin ist essenziell, um das Phenol zu deprotonieren und den entstehenden Chlorwasserstoff (bei Verwendung von Säurechloriden) zu neutralisieren.
Abbildung 1: Allgemeiner Mechanismus der basenkatalysierten Acylierung einer phenolischen Hydroxylgruppe.
graph Acylation_Mechanism { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
Phenol [label="Ar-OH", fillcolor="#F1F3F4"]; Base [label="Base (z.B. Pyridin)", fillcolor="#F1F3F4"]; Phenoxide [label="Ar-O⁻ (Phenolat)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AcylHalide [label="R-CO-Cl (Acylchlorid)", fillcolor="#F1F3F4"]; Intermediate [label="Tetraedrisches Intermediat", shape=ellipse, fillcolor="#FBBC05"]; Ester [label="Ar-O-CO-R (Ester)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Base-H⁺Cl⁻", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Phenol -> Phenoxide [label="+ Base\n- Base-H⁺"]; Phenoxide -> Intermediate [label="+ R-CO-Cl"]; Intermediate -> Ester [label="- Cl⁻"]; Ester -> Byproduct [label=" ", style=invis]; }
Experimentelle Protokolle
Protokoll 2.2.1: Vollständige Di-Acetylierung mit Acetanhydrid
Dieses Protokoll zielt auf die vollständige Umwandlung beider Hydroxylgruppen ab.
-
Vorbereitung: In einem trockenen 25-mL-Rundkolben werden 354 mg (1,0 mmol) Methyl-3,5-dibrom-2,4-dihydroxy-6-methylbenzoat in 5 mL wasserfreiem Pyridin gelöst.
-
Reaktion: Die Lösung wird auf 0 °C in einem Eisbad abgekühlt. Unter Rühren werden langsam 0,3 mL (ca. 3,2 mmol) Acetanhydrid zugetropft.
-
Reaktionsführung: Die Mischung wird für 12 Stunden bei Raumtemperatur gerührt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden (Laufmittel: Hexan/Ethylacetat 7:3).
-
Aufarbeitung: Die Reaktionsmischung wird vorsichtig in 20 mL eiskaltes Wasser gegossen und 30 Minuten gerührt. Der ausgefallene Feststoff wird abfiltriert, mit Wasser gewaschen und an der Luft getrocknet. Alternativ kann das Produkt mit 3 x 15 mL Ethylacetat extrahiert werden. Die vereinigten organischen Phasen werden nacheinander mit 1 M Salzsäure, gesättigter Natriumbicarbonatlösung und gesättigter Kochsalzlösung gewaschen.[3][4]
-
Reinigung: Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt. Das Rohprodukt kann durch Umkristallisation aus Ethanol/Wasser oder durch Säulenchromatographie an Kieselgel gereinigt werden.
Tabelle 1: Zusammenfassung der Reaktionsparameter für die Acylierung
| Parameter | Protokoll 2.2.1 (Di-Acetylierung) | Anmerkungen und Optimierung |
| Substrat | 1,0 Äquiv. | - |
| Reagenz | Acetanhydrid (3,2 Äquiv.) | Für längerkettige Ester können entsprechende Säurechloride (z.B. Propionylchlorid, Benzoylchlorid) verwendet werden (2,5 Äquiv.). |
| Base/Lösungsmittel | Pyridin | Triethylamin in Dichlormethan ist eine gängige Alternative. |
| Temperatur | 0 °C bis Raumtemperatur | Bei sterisch anspruchsvolleren Acylgruppen kann ein Erwärmen auf 40-50 °C notwendig sein. |
| Reaktionszeit | 12 Stunden | Überwachung mittels DC ist entscheidend. |
| Erwartetes Produkt | Methyl-2,4-diacetoxy-3,5-dibrom-6-methylbenzoat | - |
| Charakterisierung | ¹H-NMR: Erscheinen von zwei Singuletts für die Acetyl-Methylgruppen im Bereich von δ 2.1-2.4 ppm. | - |
Veretherung: Williamson-Ethersynthese
Die Williamson-Ethersynthese ist eine robuste Methode zur Herstellung von Ethern aus einem Alkohol (in diesem Fall einem Phenol) und einem Alkylhalogenid.[5] Sie ist besonders nützlich, um Alkylketten einzuführen, die die Lipophilie und metabolische Stabilität des Moleküls erhöhen können.
Chemische Grundlagen und Mechanismus
Die Synthese ist eine SN2-Reaktion.[6] Im ersten Schritt wird das Phenol mit einer starken Base zu einem nukleophilen Phenolat deprotoniert.[7] Dieses Phenolat greift dann in einem zweiten Schritt das Alkylhalogenid an, wobei das Halogenid als Abgangsgruppe fungiert.[6][7] Die Wahl der Base und des Lösungsmittels ist entscheidend für den Erfolg der Reaktion. Starke Basen wie Natriumhydrid (NaH) oder Kaliumcarbonat (K₂CO₃) in einem aprotischen, polaren Lösungsmittel wie Dimethylformamid (DMF) oder Acetonitril sind typisch.[6][7]
Abbildung 2: Arbeitsablauf der Williamson-Ethersynthese.
Experimentelle Protokolle
Protokoll 3.2.1: Vollständige Di-Methylierung mit Methyliodid
Dieses Protokoll beschreibt die Synthese des Di-Methylethers.
-
Vorbereitung: In einem trockenen 50-mL-Dreihalskolben unter Stickstoffatmosphäre werden 354 mg (1,0 mmol) Methyl-3,5-dibrom-2,4-dihydroxy-6-methylbenzoat und 414 mg (3,0 mmol) wasserfreies Kaliumcarbonat in 10 mL trockenem DMF suspendiert.
-
Reaktion: Unter starkem Rühren werden 0,19 mL (ca. 3,0 mmol) Methyliodid zugegeben.
-
Reaktionsführung: Die Mischung wird für 6 Stunden auf 80 °C erhitzt. Der Reaktionsverlauf wird mittels DC (Hexan/Ethylacetat 8:2) überwacht.
-
Aufarbeitung: Nach dem Abkühlen wird die Reaktionsmischung in 50 mL Wasser gegossen und mit 3 x 20 mL Diethylether oder Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit Wasser und anschließend mit gesättigter Kochsalzlösung gewaschen.[8]
-
Reinigung: Die organische Phase wird über MgSO₄ getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt. Das Rohprodukt wird durch Säulenchromatographie an Kieselgel (Laufmittelgradient: Hexan zu Hexan/Ethylacetat 9:1) gereinigt.
Tabelle 2: Zusammenfassung der Reaktionsparameter für die Williamson-Ethersynthese
| Parameter | Protokoll 3.2.1 (Di-Methylierung) | Anmerkungen und Optimierung |
| Substrat | 1,0 Äquiv. | - |
| Base | Kaliumcarbonat (3,0 Äquiv.) | Für eine schnellere Reaktion kann Natriumhydrid (NaH, 2,5 Äquiv.) in trockenem THF bei 0 °C verwendet werden. Dies erfordert jedoch streng wasserfreie Bedingungen.[6] |
| Alkylierungsreagenz | Methyliodid (3,0 Äquiv.) | Andere primäre Alkylhalogenide (z.B. Ethylbromid, Benzylbromid) können analog eingesetzt werden. Sekundäre und tertiäre Halogenide sind aufgrund von Eliminierungs-Nebenreaktionen ungeeignet.[6] |
| Lösungsmittel | DMF | Acetonitril ist eine gute Alternative, besonders bei Verwendung von K₂CO₃. |
| Temperatur | 80 °C | Die Temperatur kann je nach Reaktivität des Alkylhalogenids angepasst werden. |
| Reaktionszeit | 6 Stunden | Die Reaktionszeit ist stark vom Substrat und den Bedingungen abhängig. |
| Erwartetes Produkt | Methyl-3,5-dibrom-2,4-dimethoxy-6-methylbenzoat | - |
| Charakterisierung | ¹H-NMR: Erscheinen von zwei Singuletts für die Methoxy-Gruppen im Bereich von δ 3.8-4.1 ppm.[9] MS: Charakteristisches Fragmentierungsmuster durch Verlust von Alkylradikalen. | - |
Silylierung: Synthese von Silylethern für die GC-MS-Analyse
Die Silylierung ist die Methode der Wahl, um polare Hydroxylgruppen für die Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) zu derivatisieren.[10] Die resultierenden Trimethylsilyl(TMS)-Ether sind deutlich flüchtiger und thermisch stabiler als die ursprünglichen Phenole.[11]
Chemische Grundlagen
Silylierungsreagenzien wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) oder N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) reagieren mit aktiven Wasserstoffatomen von Hydroxylgruppen und ersetzen diese durch eine Trimethylsilyl-Gruppe.[10][12] Die Reaktion verläuft schnell und oft quantitativ unter milden, wasserfreien Bedingungen. Die Nebenprodukte dieser Reagenzien sind neutral und flüchtig, was die Aufarbeitung vereinfacht.[10]
Experimentelles Protokoll
Protokoll 4.2.1: Per-Silylierung für die GC-MS-Analyse
Dieses Protokoll ist für die Vorbereitung kleiner Probenmengen für die analytische Untersuchung ausgelegt.
-
Vorbereitung: In einem trockenen 1-mL-GC-Vial werden ca. 0,1-0,5 mg der reinen Substanz (Methyl-3,5-dibrom-2,4-dihydroxy-6-methylbenzoat) eingewogen.
-
Reaktion: 100 µL eines Silylierungsmittels (z.B. BSTFA mit 1% Trimethylchlorsilan (TMCS) als Katalysator) und 50 µL eines trockenen Lösungsmittels (z.B. Pyridin oder Acetonitril) werden zugegeben.
-
Reaktionsführung: Das Vial wird fest verschlossen und für 30 Minuten auf 70 °C in einem Heizblock erhitzt, um eine vollständige Derivatisierung sicherzustellen.
-
Analyse: Nach dem Abkühlen auf Raumtemperatur ist die Probe direkt für die Injektion in den GC-MS bereit. Eine wässrige Aufarbeitung ist nicht erforderlich und kontraindiziert, da die Silylether hydrolyseempfindlich sind.
Tabelle 3: Zusammenfassung der Parameter für die Silylierung
| Parameter | Protokoll 4.2.1 (GC-MS-Analyse) | Anmerkungen |
| Substrat | 0,1-0,5 mg | - |
| Reagenz | BSTFA + 1% TMCS | MSTFA ist eine gängige Alternative mit noch flüchtigeren Nebenprodukten.[10] |
| Lösungsmittel | Pyridin oder Acetonitril | Das Lösungsmittel muss strikt wasserfrei sein. |
| Temperatur | 70 °C | Die Temperatur beschleunigt die Reaktion, insbesondere an der sterisch gehinderten C2-OH-Gruppe. |
| Reaktionszeit | 30 Minuten | Für quantitative Analysen sollte die Vollständigkeit der Reaktion überprüft werden. |
| Erwartetes Produkt | Methyl-3,5-dibrom-2,4-bis(trimethylsilyloxy)-6-methylbenzoat | - |
| Charakterisierung | GC-MS: Deutliche Erhöhung der Retentionszeit im Vergleich zur unterivierten Substanz (falls diese eluiert). MS: Charakteristische Ionen bei m/z 73 [Si(CH₃)₃]⁺ und [M-15]⁺ durch Verlust einer Methylgruppe vom Silylrest. | - |
Analytische Charakterisierung der Derivate
Die erfolgreiche Derivatisierung wird durch spektroskopische Methoden bestätigt.
-
NMR-Spektroskopie: Die ¹H-NMR-Spektroskopie ist ideal, um die Einführung der neuen funktionellen Gruppen zu verfolgen. Das Verschwinden der breiten phenolischen OH-Signale und das Erscheinen neuer, scharfer Signale in charakteristischen Bereichen (z.B. δ ~2.3 ppm für Acetyl-CH₃, δ ~3.9 ppm für Methoxy-CH₃) ist ein eindeutiger Beleg für die erfolgreiche Reaktion.
-
Massenspektrometrie (MS): Die Massenspektrometrie bestätigt das Molekulargewicht der neuen Derivate. Das Fragmentierungsmuster liefert zusätzliche strukturelle Informationen. Phenolische Ester zeigen oft eine Fragmentierung der Esterbindung, während Ether durch den Verlust von Alkylradikalen gekennzeichnet sind.[13][14] Silylether zeigen typische Fragmente bei m/z 73 und [M-15].
Zusammenfassung und Ausblick
Dieses Handbuch hat drei fundamentale Strategien zur Derivatisierung von Methyl-3,5-dibrom-2,4-dihydroxy-6-methylbenzoat detailliert beschrieben: Acylierung, Veretherung und Silylierung. Die Wahl der Methode hängt stark von der beabsichtigten Anwendung ab – sei es die Verbesserung der pharmakokinetischen Eigenschaften für die Wirkstoffentwicklung oder die Erhöhung der Flüchtigkeit für die analytische Charakterisierung.
Die vorgestellten Protokolle bieten eine solide Ausgangsbasis für die Laborpraxis. Es wird jedoch betont, dass eine Optimierung der Reaktionsbedingungen (z.B. Temperatur, Reaktionszeit, Stöchiometrie) für jedes spezifische Derivat erforderlich sein kann, um maximale Ausbeuten und Reinheit zu erzielen. Die unterschiedliche Reaktivität der beiden Hydroxylgruppen bietet zudem ein interessantes Potenzial für die selektive Synthese von mono-funktionalisierten Derivaten, was ein vielversprechendes Feld für zukünftige Forschungsarbeiten darstellt.
Referenzen
Eine vollständige Liste der zitierten Referenzen mit Titeln, Quellen und URLs wird am Ende dieses Dokuments bereitgestellt.
Sources
- 1. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. organomation.com [organomation.com]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Bromination of Dihydroxy Methylbenzoate Esters
Welcome to the technical support center for the bromination of dihydroxy methylbenzoate esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this electrophilic aromatic substitution. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your reaction outcomes. The highly activated nature of the dihydroxy-substituted ring makes this reaction susceptible to several side reactions. This guide provides a framework for understanding and mitigating these issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during the bromination of dihydroxy methylbenzoate esters. Each issue is followed by a diagnosis of potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Monobrominated Product
Q: My reaction has resulted in a very low yield of the expected monobrominated dihydroxy methylbenzoate, with a significant amount of starting material remaining. What could be the cause?
A: A low yield with unreacted starting material typically points to issues with reaction conditions or reagent activity. Let's break down the likely culprits:
-
Insufficiently Activated Brominating Agent: While the dihydroxy-substituted ring is highly activated, the brominating agent still needs to be sufficiently electrophilic. If you are using N-Bromosuccinimide (NBS), trace amounts of an acid catalyst can be beneficial to generate the active bromonium ion.[1]
-
Inappropriate Solvent: The choice of solvent can influence the reactivity of the brominating agent. For instance, polar aprotic solvents like acetonitrile are often used for NBS brominations.[2]
-
Low Reaction Temperature: While low temperatures are crucial to control selectivity, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.
-
Deactivated Brominating Reagent: N-Bromosuccinimide can degrade over time, especially with exposure to moisture and light. Ensure you are using a fresh, high-quality reagent.
Caption: Troubleshooting workflow for low product yield.
Problem 2: Formation of a Complex Mixture of Products (Over-bromination)
Q: My reaction has produced multiple spots on TLC, and the NMR spectrum is complex, suggesting the formation of several brominated species. How can I improve the selectivity for the monobrominated product?
A: The high reactivity of the dihydroxy-substituted ring makes it prone to over-bromination, leading to the formation of di- and even tri-brominated products.[2] The key to controlling this is to carefully manage the reaction's kinetics and stoichiometry.
-
Choice of Brominating Agent: Molecular bromine (Br₂) is a very powerful brominating agent and can easily lead to multiple substitutions on highly activated rings. N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine and is often preferred for these substrates.[2]
-
Stoichiometry: Using a stoichiometric amount (1.0 equivalent) or even a slight substoichiometric amount of the brominating agent relative to the dihydroxy methylbenzoate is critical.
-
Temperature Control: Electrophilic aromatic brominations are often exothermic. Running the reaction at low temperatures (e.g., 0°C or even -10°C) can help to control the reaction rate and improve selectivity for the monobrominated product.[2]
-
Slow Addition of Reagent: Adding the brominating agent slowly and portion-wise to the reaction mixture ensures that its concentration remains low at any given time, which disfavors multiple substitutions on the same molecule.
| Strategy | Rationale | Recommended Action |
| Choice of Reagent | NBS is less reactive and more selective than Br₂. | Use 1.0 equivalent of NBS instead of Br₂. |
| Temperature Control | Lower temperatures decrease the reaction rate, allowing for better kinetic control. | Maintain the reaction temperature between -10°C and 0°C during reagent addition. |
| Slow Addition | Prevents localized high concentrations of the brominating agent. | Add the brominating agent dropwise or in small portions over an extended period. |
| Solvent Choice | Halogenated solvents like dichloromethane can be effective. | Use dichloromethane or a similar inert solvent.[2] |
Problem 3: Evidence of Ester Hydrolysis (Saponification)
Q: After my workup, I isolated a product that is highly soluble in aqueous base and has a different polarity from my expected ester. I suspect the methyl ester has been hydrolyzed. How can this happen and how can I prevent it?
A: Ester hydrolysis, also known as saponification, can occur under either acidic or basic conditions.[3][4]
-
Acid-Catalyzed Hydrolysis: The hydrogen bromide (HBr) generated as a byproduct of the bromination reaction can create an acidic environment, which can catalyze the hydrolysis of the methyl ester, especially in the presence of water.
-
Base-Catalyzed Hydrolysis: If the workup procedure involves a basic wash (e.g., with sodium bicarbonate or sodium hydroxide) to neutralize acid, this can lead to rapid saponification of the ester, especially if the contact time is prolonged or the base is too concentrated.
-
Anhydrous Conditions: While not always practical, minimizing the amount of water in the reaction can reduce the extent of acid-catalyzed hydrolysis.
-
HBr Scavenger: Adding a non-nucleophilic base, such as a hindered amine, to the reaction mixture can neutralize the HBr as it is formed.
-
Careful Workup:
-
When quenching the reaction, use a mild reducing agent like aqueous sodium thiosulfate to remove excess bromine.[2]
-
If a basic wash is necessary, use a dilute solution of a weak base (e.g., saturated sodium bicarbonate) and perform the extraction quickly at a low temperature.
-
Avoid using strong bases like sodium hydroxide during the workup.
-
-
Post-Hydrolysis Re-esterification: If hydrolysis is unavoidable, the resulting carboxylic acid can be re-esterified in a subsequent step, for example, by using Fischer-Speier esterification conditions.[2]
Problem 4: Formation of Colored Impurities (Oxidation)
Q: My reaction mixture turned dark, and the isolated product is colored, suggesting the presence of impurities. What could be the cause?
A: Dihydroxybenzene derivatives, particularly hydroquinone (1,4-dihydroxybenzene) and catechol (1,2-dihydroxybenzene) structures, are susceptible to oxidation, which can lead to the formation of colored quinone-like byproducts.[5][6]
-
Oxidizing Nature of Brominating Agents: Bromine and NBS can act as oxidizing agents, especially with electron-rich substrates like dihydroxybenzenes.[7]
-
Presence of Air (Oxygen): In some cases, atmospheric oxygen can contribute to the oxidation of these sensitive compounds, especially in the presence of trace metal impurities.
-
Use of a Milder Brominating Agent: NBS is generally less oxidizing than Br₂.
-
Degassing Solvents: For particularly sensitive substrates, degassing the solvent prior to use can minimize oxidation by dissolved oxygen.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.
-
Purification: Colored impurities can often be removed by column chromatography or recrystallization. Activated carbon treatment can also be effective in some cases.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the bromination of different dihydroxy methylbenzoate isomers?
A1: The regioselectivity is determined by the combined directing effects of the two hydroxyl groups and the methyl ester. The hydroxyl group is a powerful activating ortho-, para-director, while the methyl ester is a deactivating meta-director.
-
For Methyl 2,4-dihydroxybenzoate: The position most activated by both hydroxyl groups is C5 (para to the C2-OH and ortho to the C4-OH). Therefore, the major monobrominated product is expected to be methyl 5-bromo-2,4-dihydroxybenzoate .
-
For Methyl 3,5-dihydroxybenzoate: Both hydroxyl groups direct to the C2, C4, and C6 positions. The C4 and C6 positions are equivalent and less sterically hindered than the C2 position (between the two hydroxyls). Therefore, the major product is likely to be methyl 2-bromo-3,5-dihydroxybenzoate or methyl 4-bromo-3,5-dihydroxybenzoate , with the latter potentially being favored due to reduced steric hindrance.
-
For Methyl 2,5-dihydroxybenzoate (Methyl Gentisate): The C3, C4, and C6 positions are activated. The C4 and C6 positions are para to one of the hydroxyl groups, making them highly activated. The major product will likely be a mixture of methyl 3-bromo-2,5-dihydroxybenzoate , methyl 4-bromo-2,5-dihydroxybenzoate , and methyl 6-bromo-2,5-dihydroxybenzoate .
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry 211 Experiment 3 [home.miracosta.edu]
- 5. jackwestin.com [jackwestin.com]
- 6. Oxidation of hydroquinone by copper: chemical mechanism and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
Technical Support Center: Selective Monobromination of Methyl 2,4-dihydroxy-6-methylbenzoate
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the selective monobromination of methyl 2,4-dihydroxy-6-methylbenzoate. This substrate is highly activated towards electrophilic aromatic substitution, making the prevention of over-bromination a significant synthetic challenge. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to troubleshoot and optimize your reaction effectively.
Core Principles: Understanding the Reactivity
The aromatic ring of methyl 2,4-dihydroxy-6-methylbenzoate is exceptionally electron-rich. This is due to the powerful activating effects of two hydroxyl (-OH) groups and, to a lesser extent, the methyl (-CH₃) group. The lone pairs on the oxygen atoms of the hydroxyl groups donate significant electron density into the benzene ring's π-system, particularly at the ortho and para positions.[1][2] This high nucleophilicity makes the molecule extremely reactive towards electrophiles like bromine, often leading to rapid, multiple substitutions if the reaction conditions are not precisely controlled. The primary challenge is to introduce a single bromine atom regioselectively without allowing the still-activated monobrominated product to react further.
Troubleshooting Guide: Addressing Common Experimental Issues
Q1: My reaction produced a significant amount of a dibrominated byproduct. How can I improve selectivity for the monobrominated compound?
This is the most common issue and stems directly from the high reactivity of the substrate. To favor monosubstitution, you must moderate the reaction's kinetics and stoichiometry.
-
Causality: The energy barrier for the second bromination is very low once the first bromine is introduced. Using a highly reactive brominating agent or conditions that accelerate the reaction will invariably lead to a mixture of products.
-
Solutions:
-
Change the Brominating Agent: Switch from molecular bromine (Br₂) to a milder, more controlled source of electrophilic bromine like N-Bromosuccinimide (NBS).[3][4] NBS provides a low, steady concentration of the electrophile, minimizing the instantaneous concentration of bromine available for a second attack.
-
Lower the Reaction Temperature: Perform the reaction at 0°C, or even as low as -20°C. Lower temperatures decrease the reaction rate, allowing for greater kinetic differentiation between the first and second bromination steps.[3][5][6]
-
Control the Reagent Addition: Add the brominating agent (dissolved in the reaction solvent) dropwise to the substrate solution over an extended period. This ensures the bromine concentration remains low, starving the reaction of the excess electrophile needed for a second substitution.[6]
-
Select a Non-Polar Solvent: Use a non-polar aprotic solvent such as dichloromethane (DCM) or chloroform (CHCl₃). Polar solvents, especially protic ones like water or alcohols, can stabilize the charged reaction intermediate and deprotonate the phenol to the even more reactive phenoxide ion, drastically accelerating the reaction and leading to polybromination.[7][8][9]
-
Verify Stoichiometry: Use precisely 1.0 equivalent of your brominating agent. Any excess will directly contribute to the formation of the dibrominated product.
-
Q2: My reaction mixture rapidly turned dark brown or black, yielding an intractable tar. What is causing this decomposition?
This indicates an uncontrolled, exothermic reaction leading to oxidation and/or polymerization of the sensitive phenol substrate.
-
Causality: Highly activated phenols are susceptible to oxidation, especially in the presence of a strong oxidizing agent like bromine. This is exacerbated by the heat generated during a rapid, uncontrolled reaction.
-
Solutions:
-
Aggressive Temperature Control: The primary solution is to maintain a consistently low temperature throughout the addition of the brominating agent. An ice/salt bath or a cryocooler is recommended over a simple ice bath if the reaction proves highly exothermic.
-
Use a Milder Reagent: This issue is far more common with liquid Br₂ than with solid NBS. NBS is the reagent of choice to prevent such decomposition.[10]
-
Dilution: Running the reaction at a lower concentration (higher solvent volume) can help dissipate heat more effectively and slow the intermolecular reactions that may lead to polymerization.
-
Q3: I'm using N-Bromosuccinimide (NBS), but my yields are still low and I see multiple spots on my TLC plate. What else could be wrong?
If you are already using the preferred reagent, other experimental parameters may be at fault.
-
Causality: The success of an NBS reaction can be dependent on its purity, the absence of radical initiators, and the reaction environment.
-
Solutions:
-
Check NBS Purity: NBS can decompose over time. It is best practice to recrystallize NBS from water before use if it is old or has a yellow/orange tint. Pure NBS is a white crystalline solid.
-
Protect from Light: NBS can initiate radical chain reactions when exposed to light, leading to undesired side products.[10] Wrap your reaction flask in aluminum foil to exclude light.
-
Ensure Anhydrous Conditions: While not as critical as with Grignard reagents, using an anhydrous solvent is good practice, as water can affect the reaction environment and potentially contribute to side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic reason for over-bromination in this specific molecule?
The two hydroxyl groups strongly direct electrophilic attack to the positions ortho and para to themselves. For methyl 2,4-dihydroxy-6-methylbenzoate, the C3 and C5 positions are the most activated. The first bromination likely occurs at the C5 position, which is para to the C2-OH and ortho to the C4-OH. The resulting product, methyl 5-bromo-2,4-dihydroxy-6-methylbenzoate, is still a highly activated aromatic ring and can readily undergo a second electrophilic attack, typically at the C3 position, to yield the 3,5-dibromo derivative.
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. US6307113B1 - Selective bromination of aromatic compounds - Google Patents [patents.google.com]
- 7. Khan Academy [khanacademy.org]
- 8. youtube.com [youtube.com]
- 9. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
Welcome to the technical support center for the synthesis of Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this valuable compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its preparation.
I. Synthetic Overview: A Two-Step Approach
The synthesis of this compound is most effectively approached through a two-step process. This strategy ensures a high degree of purity and control over the reaction. The overall workflow is outlined below:
Caption: Overall workflow for the synthesis of this compound.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Step 1: Synthesis of Methyl 2,4-dihydroxy-6-methylbenzoate (Precursor)
Q1: My esterification of 2,4-dihydroxy-6-methylbenzoic acid is showing a low yield. What are the likely causes and how can I improve it?
A1: Low yields in Fischer esterification are common and can often be attributed to an incomplete reaction or losses during work-up.
-
Causality: The esterification is a reversible equilibrium reaction. To drive the reaction towards the product (the methyl ester), an excess of one reactant is typically used. In this case, using a large excess of methanol is the most practical approach. Water is a byproduct, and its removal can also shift the equilibrium to the right.
-
Troubleshooting & Optimization:
Parameter Recommended Action Scientific Rationale Methanol Quantity Use methanol as the solvent to ensure a large excess. Le Châtelier's principle: Increasing the concentration of a reactant drives the equilibrium towards the products. Catalyst Ensure a truly catalytic amount of a strong acid (e.g., concentrated sulfuric acid or gaseous HCl) is used. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. Reaction Time & Temperature Reflux the reaction mixture and monitor the reaction progress using Thin Layer Chromatography (TLC). Increased temperature accelerates the reaction rate. TLC allows you to determine when the reaction has reached completion, avoiding premature work-up. Water Removal While not always necessary with a large excess of methanol, the use of a Dean-Stark apparatus can be considered for water removal. Removing a product shifts the equilibrium towards the formation of more products.
Experimental Protocol: Synthesis of Methyl 2,4-dihydroxy-6-methylbenzoate
-
To a solution of 2,4-dihydroxy-6-methylbenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Remove the excess methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 2,4-dihydroxy-6-methylbenzoate.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Step 2: Bromination of Methyl 2,4-dihydroxy-6-methylbenzoate
Q2: The bromination of my precursor is resulting in a mixture of products, including mono-brominated and potentially tri-brominated species. How can I improve the selectivity for the desired 3,5-dibromo product?
A2: The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the substituents on the aromatic ring. In methyl 2,4-dihydroxy-6-methylbenzoate, the two hydroxyl groups and the methyl group are strongly activating and ortho-, para-directing, while the methyl ester is deactivating and meta-directing. The positions 3 and 5 are activated by both hydroxyl groups, making them highly susceptible to electrophilic attack.
-
Causality: The formation of a mixture of products is likely due to the high reactivity of the precursor towards bromine. Over-bromination can occur if the reaction conditions are too harsh or if the stoichiometry of the brominating agent is not carefully controlled.
-
Troubleshooting & Optimization:
Parameter Recommended Action Scientific Rationale Stoichiometry of Bromine Carefully control the stoichiometry of bromine. Use slightly more than 2.0 equivalents of Br₂ to ensure complete di-bromination without significant tri-bromination. Precise control over the amount of the electrophile is crucial to prevent further substitution on the highly activated ring. Reaction Temperature Perform the reaction at a low temperature, for instance, by adding the bromine solution dropwise to a cooled solution of the precursor. Lower temperatures help to control the reaction rate and reduce the likelihood of side reactions and over-bromination. Solvent Use a polar protic solvent like glacial acetic acid. Acetic acid can help to moderate the reactivity of the bromine and is a good solvent for both the precursor and the brominating agent. Addition of Bromine Add the bromine solution slowly and dropwise with vigorous stirring. This ensures that the bromine reacts as it is added, preventing localized high concentrations that can lead to over-bromination.
Caption: Decision workflow for optimizing the regioselective bromination.
Experimental Protocol: Synthesis of this compound
Based on established procedures for the bromination of activated phenols.[1]
-
Dissolve methyl 2,4-dihydroxy-6-methylbenzoate (1.0 eq) in glacial acetic acid (10-15 volumes).
-
Cool the solution in an ice bath to 0-5 °C with gentle stirring.
-
Prepare a solution of bromine (2.1 eq) in glacial acetic acid.
-
Add the bromine solution dropwise to the cooled solution of the precursor over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into a large volume of ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove acetic acid and any remaining bromine.
-
Dry the crude product under vacuum.
Purification
Q3: My final product is difficult to purify and appears to be contaminated with colored impurities. What are the best methods for purification?
A3: Colored impurities in bromination reactions are often due to the formation of quinone-type byproducts from the oxidation of the phenol groups or residual bromine.
-
Causality: The starting material and product are phenols, which can be susceptible to oxidation, especially in the presence of an oxidizing agent like bromine.
-
Troubleshooting & Purification Strategy:
Method Procedure Advantages Recrystallization A primary method for purifying solid organic compounds. A suitable solvent system should be determined experimentally (e.g., ethanol/water, ethyl acetate/hexanes). Effective for removing small amounts of impurities with different solubility profiles. Column Chromatography For more challenging separations, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexanes is a good starting point for the eluent system. Highly effective for separating compounds with similar polarities, such as isomers or over-brominated products. Decolorization Before recrystallization, the crude product can be dissolved in a suitable solvent and treated with activated charcoal. Activated charcoal is effective at adsorbing colored impurities.
Purification Workflow
-
Initial Wash: Ensure the crude product is thoroughly washed with water after precipitation to remove inorganic impurities and the bulk of the acetic acid.
-
Decolorization (Optional): Dissolve the crude product in a minimal amount of a hot solvent and add a small amount of activated charcoal. Stir for a few minutes and then filter the hot solution through a pad of celite to remove the charcoal.
-
Recrystallization: Allow the hot, filtered solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, perform column chromatography on the crude material.
III. Frequently Asked Questions (FAQs)
Q: What is the role of the hydroxyl groups in the bromination reaction? A: The hydroxyl groups are strong activating groups due to the lone pairs on the oxygen atoms, which can be delocalized into the benzene ring. This increases the electron density of the ring, making it more susceptible to electrophilic attack by bromine. They direct the incoming electrophile to the ortho and para positions.
Q: Why is the reaction performed in acetic acid instead of a non-polar solvent? A: Glacial acetic acid is a polar protic solvent that can help to polarize the Br-Br bond, making the bromine more electrophilic. It is also a good solvent for the phenolic precursor and helps to control the reaction temperature.
Q: Can I use N-bromosuccinimide (NBS) instead of liquid bromine? A: NBS is a milder and safer alternative to liquid bromine for electrophilic bromination. It can be particularly useful for controlling the reaction and avoiding over-bromination. The reaction would typically be carried out in a polar solvent like DMF or acetonitrile, and may require a catalytic amount of an acid.
Q: How can I confirm the structure of my final product? A: The structure of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Q: What safety precautions should I take during this synthesis? A: Both bromine and concentrated sulfuric acid are highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Bromine should be handled with extreme care, and a quenching solution (e.g., sodium thiosulfate) should be readily available in case of spills.
IV. References
-
Organic Syntheses. Resorcinol, 4-bromo-. Available from: [Link]
Sources
Technical Support Center: Purification of Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
Welcome to the technical support center for the purification of Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate (CAS 715-33-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. The following troubleshooting guide and FAQs are based on established chemical principles and proven methodologies for structurally similar compounds.
I. Compound Profile and Key Challenges
This compound is a polysubstituted aromatic ester. Its purification can be challenging due to the presence of multiple reactive functional groups: two hydroxyl groups, two bromine atoms, a methyl ester, and a methyl group on the benzene ring. These features can lead to a range of potential impurities and purification difficulties.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 715-33-3 | [1] |
| Molecular Formula | C₉H₈Br₂O₄ | [1] |
| Molecular Weight | 339.98 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
The primary challenges in purifying this compound often revolve around:
-
Removal of starting materials and reaction by-products: Incomplete bromination or hydrolysis of the methyl ester can lead to a mixture of closely related compounds.
-
Thermal instability: The presence of multiple functional groups may render the molecule susceptible to degradation at elevated temperatures.
-
Solubility issues: Finding an optimal solvent system for recrystallization or chromatography that provides good separation without causing product loss can be difficult.
-
Co-crystallization of impurities: Impurities with similar structures can sometimes co-crystallize with the desired product, making purification by recrystallization alone ineffective.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during the purification of this compound.
A. Recrystallization Issues
Question 1: My compound won't crystallize from the chosen solvent. What should I do?
Answer:
This is a common issue that can be addressed by systematically modifying the crystallization conditions.
-
Underlying Cause: The compound may be too soluble in the chosen solvent, or the solution may not be sufficiently supersaturated.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed crystallization.
-
Expert Insight: For structurally similar compounds, methanol has been successfully used for recrystallization.[2][3][4] Consider using a solvent system like methanol/water or dichloromethane/hexane. A patent for a similar compound, methyl 2,4-dihydroxy-3,6-dimethylbenzoate, describes recrystallization from dichloromethane after column chromatography.[5]
Question 2: The purity of my recrystallized product is still low. What are the next steps?
Answer:
If a single recrystallization step is insufficient, it's likely that impurities with similar solubility profiles are present.
-
Underlying Cause: Co-crystallization of impurities or the presence of isomers.
-
Recommended Actions:
-
Second Recrystallization: Attempt another recrystallization, potentially with a different solvent system.
-
Charcoal Treatment: If your product is colored, adding activated charcoal to the hot solution before filtering can help remove colored impurities.
-
Column Chromatography: This is the most effective method for separating compounds with different polarities.
-
B. Column Chromatography Challenges
Question 3: I'm not getting good separation on my silica gel column. What solvent system should I use?
Answer:
Optimizing the mobile phase is crucial for effective separation.
-
Underlying Cause: The polarity of the eluent is either too high (all compounds elute quickly) or too low (compounds don't move).
-
Methodology for Solvent System Selection:
-
Thin-Layer Chromatography (TLC): Use TLC to test various solvent systems. A good system will show clear separation of spots with the desired compound having an Rf value between 0.2 and 0.4.
-
Start with a non-polar solvent and gradually increase polarity. A common starting point for compounds like this is a mixture of hexane and ethyl acetate.
-
Example Procedure: A patent for the structurally similar methyl 2,4-dihydroxy-3,6-dimethylbenzoate utilized column chromatography with a petroleum ether/ethyl acetate mobile phase.[5]
-
-
Expert Tip: The two hydroxyl groups on your compound will increase its polarity compared to simpler benzoates. Therefore, you will likely need a more polar solvent system than what is used for compounds lacking these groups.
Question 4: My compound appears to be degrading on the silica gel column. How can I prevent this?
Answer:
The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
-
Underlying Cause: The hydroxyl groups and potentially the ester can interact with the acidic silanol groups on the silica surface, leading to decomposition.
-
Troubleshooting Workflow:
Caption: Strategies to prevent compound degradation during column chromatography.
III. Detailed Experimental Protocols
The following are suggested starting protocols based on methods used for analogous compounds. Always perform small-scale trials before committing your entire batch.
Protocol 1: Recrystallization from a Mixed Solvent System
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., methanol or ethyl acetate).
-
While the solution is still hot, add a second solvent (an "anti-solvent") in which the compound is poorly soluble (e.g., water or hexane) dropwise until the solution becomes slightly cloudy.
-
Add a few drops of the first solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
Protocol 2: Flash Column Chromatography on Silica Gel
-
Prepare the Column: Pack a glass column with silica gel (100-200 mesh) as a slurry in a non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.
-
Elute the Column: Begin eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexane:ethyl acetate).
-
Collect Fractions: Collect fractions and monitor their composition by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
IV. Potential Impurities and Their Removal
| Potential Impurity | Structure | Reason for Presence | Suggested Removal Method |
| Starting Material (e.g., Methyl 2,4-dihydroxy-6-methylbenzoate) | Lacks the two bromine atoms | Incomplete bromination | Column chromatography (will be more polar than the product) |
| Monobrominated Species | Contains only one bromine atom | Incomplete bromination | Column chromatography (will be more polar than the product) |
| 3,5-dibromo-2,4-dihydroxy-6-methylbenzoic acid | Carboxylic acid instead of methyl ester | Hydrolysis of the ester group | Acid-base extraction or column chromatography (will be significantly more polar) |
V. Concluding Remarks
The purification of this compound requires a systematic and logical approach. By understanding the chemical nature of the target compound and potential impurities, and by employing techniques such as recrystallization and column chromatography in a thoughtful manner, high purity can be achieved. Always rely on analytical techniques like TLC, NMR, and melting point to assess purity throughout the process.
References
-
Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(4), o982–o983. [Link]
-
ResearchGate. (2010). (PDF) Methyl 3,5-dibromo-4-methylbenzoate. [Link]
-
Yathirajan, H., et al. (2011). Methyl 3,5-dibromo-2-diacetylaminobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2503. [Link]
-
Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Organic Syntheses, 96, 137-149. [Link]
- Google Patents. (2020). A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid. CN111116370A.
-
PubChem. (n.d.). Methyl Benzoate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Methyl 3,5-dibromo-4-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 3,5-dibromo-2-diacetylaminobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]
Stability of "Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate" under acidic and basic conditions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate. Here, you will find troubleshooting advice and frequently asked questions regarding the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound shows signs of degradation in a neutral aqueous solution over time. What could be the cause?
A1: While the ester functional group in this compound is the primary site of potential hydrolytic instability, degradation in neutral water is expected to be slow. However, the presence of two hydroxyl groups on the phenyl ring can make the compound susceptible to oxidative degradation, especially if the solution is exposed to air (oxygen), light, or contains trace metal ion impurities. Phenolic compounds can oxidize to form colored quinone-type structures.
Troubleshooting Steps:
-
Degas your solvent: Use solvents that have been degassed by sonication, sparging with nitrogen, or freeze-pump-thaw cycles to minimize dissolved oxygen.
-
Work under an inert atmosphere: For long-term storage or sensitive reactions, handle the compound under an inert atmosphere of nitrogen or argon.
-
Use amber vials or protect from light: Photodegradation can be a contributing factor.
-
Add a chelating agent: If metal-catalyzed oxidation is suspected, consider adding a small amount of a chelating agent like EDTA to your buffer or solution.
Q2: I am planning a forced degradation study. What conditions should I use for acidic and basic hydrolysis of this compound?
A2: Forced degradation studies are crucial for understanding the intrinsic stability of a molecule.[1][2] For this compound, the primary concern is the hydrolysis of the methyl ester group.
Acidic Conditions: Acid-catalyzed hydrolysis of esters is a reversible reaction.[3] To drive the reaction towards the hydrolysis products, it is recommended to use a significant excess of water and a strong acid catalyst. The reaction involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Recommended Starting Conditions: 0.1 M to 1 M HCl or H₂SO₄ in an aqueous or aqueous/co-solvent mixture at 50-80°C.
-
Considerations: The presence of two electron-withdrawing bromine atoms on the phenyl ring will increase the electrophilicity of the carbonyl carbon, potentially accelerating hydrolysis.[4] However, the ortho-hydroxyl and methyl groups might introduce some steric hindrance.
Basic Conditions: Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields a carboxylate salt and an alcohol.[3] This reaction is generally faster than acid-catalyzed hydrolysis.[5] The mechanism involves the direct attack of a hydroxide ion on the electrophilic carbonyl carbon.
-
Recommended Starting Conditions: 0.1 M to 1 M NaOH or KOH in an aqueous or aqueous/co-solvent mixture at room temperature to 60°C.
-
Considerations: Due to the electron-withdrawing effects of the bromo and hydroxyl substituents, the ester is expected to be quite labile under basic conditions. You may observe rapid degradation.
Q3: What are the likely degradation products of this compound under hydrolytic stress?
A3: The primary degradation pathway under both acidic and basic conditions is the hydrolysis of the methyl ester.
-
Under acidic conditions, the expected products are 3,5-dibromo-2,4-dihydroxy-6-methylbenzoic acid and methanol .[6]
-
Under basic conditions, the initial product is the corresponding carboxylate salt, sodium or potassium 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate , and methanol .[3] Upon acidic workup, the carboxylate salt will be protonated to yield the carboxylic acid.
It is also possible, though less likely under mild conditions, that further degradation of the aromatic ring could occur, especially under harsh oxidative or photolytic stress.
Troubleshooting Guide
Problem 1: Unexpectedly rapid degradation observed during routine HPLC analysis using a mobile phase with a basic pH.
-
Cause: The compound is likely undergoing base-catalyzed hydrolysis on the analytical column or in the autosampler if the sample is dissolved in a basic diluent. The electron-withdrawing bromine and hydroxyl groups make the ester particularly susceptible to saponification.
-
Solution:
-
Adjust Mobile Phase pH: Buffer the mobile phase to a slightly acidic pH (e.g., pH 3-5) using additives like formic acid, acetic acid, or a phosphate buffer.
-
Sample Diluent: Ensure your sample is dissolved in a neutral or slightly acidic diluent. Avoid using basic diluents for sample preparation and storage in the autosampler.
-
Control Temperature: If possible, use a cooled autosampler to minimize degradation while samples are waiting for injection.
-
Problem 2: Poor peak shape or tailing during HPLC analysis.
-
Cause: The two phenolic hydroxyl groups on the molecule can interact with residual silanols on the silica-based stationary phase of the HPLC column, leading to peak tailing.
-
Solution:
-
Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column.
-
Lower Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) will suppress the ionization of the phenolic hydroxyls, reducing their interaction with the stationary phase.
-
Use a Competitive Additive: Adding a small amount of a competitive base, like triethylamine, to the mobile phase can sometimes improve the peak shape of acidic compounds, though pH control is generally preferred.
-
Problem 3: Difficulty in achieving baseline separation between the parent compound and its primary degradant (the carboxylic acid).
-
Cause: The parent ester and its corresponding carboxylic acid degradant have very similar structures, which can make chromatographic separation challenging.
-
Solution:
-
Optimize Gradient Elution: Develop a shallow gradient elution method. A slow increase in the organic solvent concentration can often resolve closely eluting peaks.
-
Change Stationary Phase: If a standard C18 column is not providing adequate resolution, consider a phenyl-hexyl or a polar-embedded phase column, which offer different selectivities.
-
Adjust pH: The retention of the carboxylic acid degradant is highly dependent on the mobile phase pH. At a pH well below its pKa, it will be in its neutral form and more retained. At a pH above its pKa, it will be ionized and less retained. Fine-tuning the pH can significantly alter the separation.
-
Experimental Protocols
Protocol 1: Forced Degradation Study - Acidic Hydrolysis
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
In a clean glass vial, add 1 mL of the stock solution to 9 mL of 1 M HCl.
-
Prepare a control sample by adding 1 mL of the stock solution to 9 mL of purified water.
-
Incubate both vials in a water bath at 60°C.
-
-
Time Points: Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quenching: Immediately neutralize the acidic aliquots by adding an appropriate amount of a base (e.g., 1 M NaOH) to stop the degradation. Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples by a stability-indicating HPLC method (see Protocol 3).
Protocol 2: Forced Degradation Study - Basic Hydrolysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound as described in Protocol 1.
-
Stress Conditions:
-
In a clean glass vial, add 1 mL of the stock solution to 9 mL of 0.1 M NaOH.
-
Prepare a control sample in purified water as in Protocol 1.
-
Keep both vials at room temperature. Due to the expected lability, elevated temperatures may not be necessary initially.
-
-
Time Points: Withdraw aliquots at shorter time intervals (e.g., 0, 15, 30, 60, and 120 minutes).
-
Quenching: Immediately neutralize the basic aliquots with an appropriate amount of acid (e.g., 0.1 M HCl) and dilute for analysis.
-
Analysis: Analyze the samples by a stability-indicating HPLC method.
Protocol 3: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at an appropriate wavelength (e.g., determined by UV scan).
-
Injection Volume: 10 µL.
Visualizations
Chemical Structures and Degradation Pathways
Caption: Predicted hydrolytic degradation pathways.
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation studies.
References
-
Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o982–o983. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl Benzoate. PubChem. Retrieved from [Link]
-
MasterOrganicChemistry. (2010). Functional Groups in Organic Chemistry. Retrieved from [Link]
-
University of Calgary. (n.d.). Hydrolysis of Esters. Retrieved from [Link]
-
Various Authors. (2021). Can methyl benzoate be hydrolyzed?. Quora. Retrieved from [Link]
-
Various Authors. (2022). What makes esters more reactive towards hydrolysis than other common functional groups?. Quora. Retrieved from [Link]
-
Student Doctor Network. (2016). increasing the rate of ester hydrolysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Hydrolysis of Esters. Retrieved from [Link]
-
Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. ResearchGate. Retrieved from [Link]
-
Cravotto, G., et al. (n.d.). Hydrolysis and saponification of methyl benzoates. Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Saeed, A., et al. (n.d.). Methyl 3,5-dibromo-2-diacetylaminobenzoate. PMC - NIH. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Inductive vs conjugation effects in ester hydrolysis. Retrieved from [Link]
- Alsante, K. M., et al. (2014). Forced degradation studies: A critical lens into pharmaceutical stability. American Pharmaceutical Review, 17(1), 8-15.
-
Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-63. Retrieved from [Link]
- Okuyama, T., Fueno, T., & McClelland, R. A. (1986). Ortho Ester Hydrolysis: Direct Evidence for a Three-Stage Reaction Mechanism. Journal of the American Chemical Society, 108(22), 6816–6821.
-
Bartlett, S. (2021). Saponification of methyl benzoate. YouTube. Retrieved from [Link]
-
Cravotto, G., et al. (n.d.). Hydrolysis and saponification of methyl benzoates. RSC Publishing. Retrieved from [Link]
- Bilgili, M. S., & Demir, A. (2011). Degradation of phenolic compounds in aerobic and anaerobic landfills: a pilot scale study. Environmental technology, 32(12), 1335-1344.
-
Yamini, Y., et al. (n.d.). High Performance Liquid Chromatographic Determination of Sodium Benzoate, Methylparaben and Propylparaben as Preservative Compon. SID. Retrieved from [Link]
-
Science.gov. (n.d.). forced degradation products: Topics. Retrieved from [Link]
Sources
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. forced degradation products: Topics by Science.gov [science.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. forums.studentdoctor.net [forums.studentdoctor.net]
- 5. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
Technical Support Center: Regioselectivity Control in the Bromination of Substituted Phenols
Welcome to the Technical Support Center for the regioselective bromination of substituted phenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this critical electrophilic aromatic substitution reaction. Here, we move beyond simple protocols to explain the underlying principles that govern regioselectivity, empowering you to troubleshoot and optimize your own experiments effectively.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the bromination of phenols.
Q1: Why is phenol so reactive towards bromination compared to benzene?
The hydroxyl (-OH) group of phenol is a powerful activating group.[1] One of the lone pairs of electrons on the oxygen atom delocalizes into the benzene ring's π-system.[2] This increases the electron density of the ring, making it significantly more nucleophilic and thus more susceptible to attack by electrophiles like bromine.[1] This increased reactivity means that the reaction can often proceed under much milder conditions (e.g., without a Lewis acid catalyst) than the bromination of benzene.
Q2: What determines whether bromine adds to the ortho- or para- position?
The hydroxyl group is an ortho, para-director. The delocalization of the oxygen's lone pair increases electron density most significantly at the positions ortho (C2, C6) and para (C4) to the -OH group.[1][2] Consequently, the electrophile (Br+) will preferentially attack these positions. The choice between ortho and para is a delicate balance of electronics and sterics.
-
Electronic Factors : The para position is often electronically slightly favored.
-
Steric Factors : The para position is sterically less hindered than the ortho positions, which are adjacent to the hydroxyl group.[2] For this reason, the para product is frequently the major product, unless the para position is already blocked by another substituent.
Q3: Why does bromination of phenol in water often lead to 2,4,6-tribromophenol?
In a polar solvent like water, two effects dramatically enhance the reactivity:
-
Phenoxide Formation : Water can facilitate the ionization of phenol to the phenoxide ion (-O⁻). This anion is an even more powerful activating group than the neutral -OH group, making the ring extremely electron-rich.
-
Bromine Polarization : The polar solvent helps to polarize the Br-Br bond, creating a more potent electrophile (Brδ⁺).[2]
The combination of a highly activated ring and a strong electrophile leads to rapid, exhaustive bromination at all available ortho and para positions, resulting in the formation of a 2,4,6-tribromophenol precipitate.[1]
Q4: How can I achieve mono-bromination instead of poly-bromination?
To limit the reaction to a single bromine addition, you must reduce the reactivity of the system. This is typically achieved by using a non-polar solvent, such as carbon disulfide (CS₂), dichloromethane (DCM), or carbon tetrachloride (CCl₄). In these solvents, the phenol is less ionized, and the bromine molecule is less polarized, thus taming the reaction to favor mono-substitution.[2]
Guide to Controlling Regioselectivity
Achieving high selectivity for a single isomer requires careful selection of reagents and reaction conditions. The interplay between the substrate, brominating agent, solvent, and additives is critical.
The Role of Substituents
The nature of other substituents on the phenol ring has a profound impact on both the rate of reaction and the position of bromination.
| Substituent Type | Examples | Effect on Reactivity | Directing Influence |
| Strongly Activating | -O⁻, -OH, -NH₂, -OR | Strongly Increases | ortho, para |
| Moderately Activating | -NHCOR, -OCOR | Moderately Increases | ortho, para |
| Weakly Activating | -Alkyl (e.g., -CH₃), -Aryl | Weakly Increases | ortho, para |
| Weakly Deactivating | -F, -Cl, -Br, -I | Weakly Decreases | ortho, para |
| Moderately Deactivating | -CHO, -COR, -CO₂H, -CO₂R, -CN, -SO₃H | Moderately Decreases | meta |
| Strongly Deactivating | -NO₂, -NR₃⁺, -CF₃, -CCl₃ | Strongly Decreases | meta |
Experimental Protocols & Methodologies
Below are detailed, step-by-step protocols for achieving specific regioselective outcomes.
Protocol 1: Selective para-Bromination of Phenol
This protocol is designed to favor the formation of 4-bromophenol by moderating the reaction conditions.
-
Objective : To synthesize 4-bromophenol as the major product.
-
Principle : Using a non-polar solvent and low temperatures minimizes the formation of the phenoxide ion and reduces the rate of reaction, allowing for greater selectivity. Steric hindrance at the ortho positions makes the para position the more favorable site of attack under these controlled conditions.[2]
Materials:
-
Phenol
-
Bromine (Br₂)
-
Carbon Disulfide (CS₂), anhydrous
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.
Procedure:
-
Dissolve phenol (1.0 eq) in anhydrous CS₂ in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in CS₂ dropwise via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring the progress by TLC.
-
Quenching : Slowly add 10% aqueous sodium thiosulfate solution to the reaction mixture to quench any unreacted bromine. The orange/brown color should disappear.
-
Work-up : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate 4-bromophenol.
Protocol 2: Selective ortho-Bromination of a para-Substituted Phenol
This protocol utilizes N-Bromosuccinimide (NBS) and an acid catalyst to direct bromination to the ortho position when the para position is blocked.
-
Objective : To synthesize 2-bromo-4-methylphenol from 4-methylphenol (p-cresol).
-
Principle : When the para position is blocked, the reaction must occur at an ortho position. Using NBS as the bromine source provides a milder, more controlled bromination. The addition of a catalytic amount of p-toluenesulfonic acid (pTsOH) has been shown to enhance selectivity for mono-ortho-bromination.[3] The proposed mechanism involves the formation of a hydrogen-bonded complex between the phenol, NBS, and the acid, which facilitates the regioselective delivery of the electrophilic bromine.[3]
Materials:
-
4-methylphenol (p-cresol)
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid monohydrate (pTsOH·H₂O)
-
Methanol (ACS grade)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
In a round-bottom flask, dissolve 4-methylphenol (1.0 eq) and pTsOH·H₂O (0.1 eq) in methanol.
-
Stir the solution at room temperature (~20-25 °C).
-
Add NBS (1.0 eq) portion-wise over 15-20 minutes. A slight exotherm may be observed.
-
Stir the reaction for an additional 15-30 minutes after the addition is complete. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up : Remove the methanol under reduced pressure.
-
Dissolve the residue in DCM or EtOAc and transfer to a separatory funnel.
-
Wash the organic layer with saturated NaHCO₃ solution to remove the pTsOH catalyst, followed by a wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude oil or solid by flash column chromatography to yield pure 2-bromo-4-methylphenol.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Deactivated substrate (e.g., phenol with strongly electron-withdrawing groups).2. Impure or decomposed brominating agent (NBS can degrade).3. Insufficient reaction time or temperature. | 1. Use a stronger brominating system (e.g., Br₂ with a Lewis acid, if compatible with other functional groups). For deactivated phenols, harsher conditions may be necessary.[4]2. Use freshly recrystallized NBS. Check the purity of your bromine.3. Increase the reaction time and monitor by TLC. A modest increase in temperature may be required, but be cautious of side reactions. |
| Formation of Poly-brominated Products | 1. Reaction conditions are too harsh (polar solvent, high temperature).2. Stoichiometry of the brominating agent is too high.3. The phenolic substrate is highly activated. | 1. Switch to a non-polar solvent (e.g., CS₂, CCl₄, DCM). Run the reaction at a lower temperature (e.g., 0 °C or below).2. Use precisely 1.0 equivalent of the brominating agent. Consider adding it slowly as a dilute solution.3. Use a milder brominating agent like NBS instead of Br₂. |
| Poor ortho/para Selectivity | 1. Steric and electronic effects are closely balanced.2. Thermodynamic vs. kinetic control issues.3. Inappropriate choice of solvent or catalyst. | 1. For para-selectivity, use a bulky brominating agent or a non-polar solvent at low temperatures to maximize steric differentiation.[5]2. Low temperatures generally favor the kinetically controlled product (often the ortho isomer), while higher temperatures can allow for equilibration to the more stable thermodynamic product (para isomer).3. For ortho-selectivity on para-substituted phenols, use the NBS/pTsOH system in methanol.[3] |
| Product Decomposition or Dark-Colored Impurities | 1. Over-oxidation of the phenol by the brominating agent.2. Reaction temperature is too high.3. Presence of light, which can initiate radical side reactions, especially with NBS. | 1. Ensure an inert atmosphere (N₂ or Ar) if the substrate is sensitive. Use the mildest possible brominating agent.2. Maintain strict temperature control, especially during the addition of reagents.3. Run the reaction in a flask protected from light (e.g., wrapped in aluminum foil). |
| Difficulty Removing Succinimide Byproduct (from NBS reactions) | 1. Succinimide is partially soluble in some organic solvents. | 1. After the reaction, cool the mixture (if in a non-polar solvent like CHCl₃) to precipitate the succinimide and filter it off.[6]2. During aqueous work-up, wash the organic layer with dilute NaOH or NaHCO₃ to deprotonate and dissolve the succinimide in the aqueous layer.[6] |
Product Characterization: Distinguishing Isomers
¹H NMR spectroscopy is a powerful tool for distinguishing between ortho and para isomers. The substitution pattern on the aromatic ring results in characteristic chemical shifts and coupling patterns.
| Compound Type | Aromatic Proton Environment | Typical ¹H NMR Chemical Shift (δ ppm) | Characteristic Splitting Pattern |
| p-Bromophenol | Protons ortho to -OH (and meta to -Br) | 6.8 - 7.0 | Doublet |
| Protons meta to -OH (and ortho to -Br) | 7.2 - 7.5 | Doublet | |
| o-Bromophenol | Proton para to -OH | 6.8 - 7.0 | Triplet (or dd) |
| Proton ortho to -OH | 7.5 - 7.7 | Doublet (or dd) | |
| Other aromatic protons | 6.9 - 7.3 | Multiplet |
Note: These are approximate ranges. Actual chemical shifts depend on the solvent and other substituents on the ring. Protons ortho to the bromine atom are typically shifted further downfield due to its deshielding effect.[7][8]
Reaction Mechanisms & Workflows
Understanding the reaction pathways is key to controlling the outcome.
Workflow for Electrophilic Bromination
Caption: General experimental workflow for phenol bromination.
Mechanism of ortho/para Direction
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistryviews.org [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Navigating Photostability Challenges of Brominated Aromatic Compounds
Welcome to the technical support center dedicated to addressing the photostability issues of brominated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the light sensitivity of these compounds during their experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you understand, mitigate, and manage photodegradation.
Introduction: The Double-Edged Sword of the Carbon-Bromine Bond
Brominated aromatic compounds are integral to numerous applications, from pharmaceuticals to flame retardants. However, the very properties that make them useful can also render them susceptible to degradation upon exposure to light. The carbon-bromine (C-Br) bond, with a bond dissociation energy lower than that of C-H or C-C bonds, can be cleaved by the energy from UV or even visible light. This process, known as photolysis, often proceeds via a mechanism of reductive debromination, leading to the formation of less-brominated and potentially more toxic byproducts.[1] Understanding and controlling this photodegradation is crucial for ensuring the accuracy of experimental results, the stability of drug products, and the safety of materials.
This guide will equip you with the knowledge and practical strategies to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when working with photolabile brominated aromatic compounds.
Q1: My brominated aromatic compound is degrading in the vial on the autosampler of my HPLC. What is happening and how can I prevent this?
A1: This is a common issue, as standard laboratory lighting and even the ambient light in a well-lit room can be sufficient to induce photodegradation of sensitive compounds. The autosampler vial, especially if it is clear glass, offers little protection from light.
Causality: The degradation you are observing is likely due to the compound's absorption of UV and/or visible light, leading to the cleavage of the C-Br bond. The rate of degradation can be influenced by the solvent in which your sample is dissolved.
Troubleshooting Steps:
-
Use Amber or Light-Blocking Vials: The simplest and most effective solution is to switch to amber glass or opaque autosampler vials. These are designed to block a significant portion of UV and visible light.
-
Cover the Autosampler: If amber vials are not sufficient, you can cover the entire autosampler tray with a light-blocking cloth or aluminum foil.[2]
-
Work in a Dimly Lit Area: When preparing your samples, try to work in an area with reduced lighting or under yellow light, which has less of the high-energy wavelengths that cause photodegradation.
-
Minimize Exposure Time: Prepare your samples as close to the time of analysis as possible to minimize their time spent in the autosampler.
Q2: I'm performing a forced degradation study on a brominated drug substance. What are the key parameters I need to consider for the photostability part of the study?
A2: Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.[3][4] For photostability testing, the International Council for Harmonisation (ICH) Q1B guideline provides a comprehensive framework.[5][6]
Key Parameters:
-
Light Source: The light source should produce a combination of visible and ultraviolet (UV) light. The ICH Q1B guideline recommends a light source that produces an output similar to the D65/ID65 emission standard (e.g., an artificial daylight fluorescent lamp) combined with a UV-A fluorescent lamp.[5]
-
Exposure Levels: For confirmatory studies, the samples should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of near UV energy.[5][7]
-
Sample Presentation: The drug substance should be tested in its solid state and, if it is intended for use in a solution-based product, also in solution. The samples should be placed in chemically inert and transparent containers.[5]
-
Dark Control: A crucial component of any photostability study is the use of a dark control. This is a sample identical to the one being exposed to light but protected from light (e.g., by wrapping in aluminum foil). The dark control helps to distinguish between degradation caused by light and degradation caused by thermal stress from the light source.[5][6]
Q3: I've observed that my brominated compound degrades much faster in methanol than in acetonitrile during my experiments. Why is this?
A3: The choice of solvent can have a significant impact on the rate of photodegradation. Polar protic solvents like methanol can actively participate in the degradation process.
Causality: The photodegradation of many brominated aromatic compounds proceeds through a radical mechanism. Methanol, being a good hydrogen donor, can readily provide a hydrogen atom to the aryl radical formed after the initial C-Br bond cleavage, thus facilitating the debromination reaction. Acetonitrile is a polar aprotic solvent and a much poorer hydrogen donor, which can lead to a slower degradation rate.
Recommendations:
-
Solvent Selection: If you are observing rapid degradation, consider switching to a less reactive solvent like acetonitrile or hexane for your sample preparation and analysis.
-
Degassed Solvents: Dissolved oxygen in the solvent can also participate in photodegradation pathways. Using degassed solvents can sometimes help to reduce the rate of degradation.
Q4: My HPLC chromatogram of a photodegraded sample shows several new, smaller peaks. How can I identify these degradation products?
A4: The appearance of new peaks in your chromatogram is a clear indication of degradation. Identifying these products is crucial for understanding the degradation pathway and for developing a stability-indicating method.
Identification Strategy:
-
Hypothesize Degradation Products: Based on the structure of your parent compound, you can hypothesize the likely degradation products. For brominated aromatics, the primary degradation pathway is often sequential debromination.[1]
-
Mass Spectrometry (MS): The most powerful tool for identifying unknown peaks is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The mass-to-charge ratio (m/z) of the new peaks can be used to determine their molecular weight, which can then be compared to the molecular weights of your hypothesized degradation products.
-
Reference Standards: If you can synthesize or purchase reference standards of the suspected degradation products, you can confirm their identity by comparing their retention times and spectral data with the unknown peaks in your chromatogram.
-
Diode Array Detector (DAD): A DAD can provide UV-Vis spectra of the new peaks. Changes in the spectra compared to the parent compound can provide clues about structural modifications.
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed, problem-and-solution-oriented guide to common issues encountered during the handling and analysis of photolabile brominated aromatic compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results in photostability studies. | 1. Fluctuations in light source intensity. 2. Temperature variations in the photostability chamber. 3. Inconsistent sample preparation or positioning. | 1. Calibrate and monitor the light source: Use a calibrated radiometer/lux meter to ensure consistent light exposure.[5] 2. Control the temperature: Use a temperature-controlled photostability chamber and include a dark control to account for any thermal degradation.[5] 3. Standardize sample handling: Ensure samples are placed at a consistent distance from the light source and are of a uniform thickness. |
| Appearance of unexpected peaks in the blank (solvent) chromatogram after light exposure. | 1. Photodegradation of the solvent itself. 2. Leaching of photolabile compounds from plastic containers. | 1. Run a solvent blank under light exposure: This will help to identify any peaks originating from the solvent. Choose a more photostable solvent if necessary. 2. Use glass containers: Avoid using plastic containers for storing and exposing photosensitive samples and solvents. |
| The parent compound peak disappears completely after a short period of light exposure. | 1. The compound is extremely photolabile. 2. The light intensity is too high for the initial screening. | 1. Reduce exposure time: Start with very short exposure times and gradually increase them to achieve the desired level of degradation (typically 5-20%).[4] 2. Reduce light intensity: If possible, reduce the intensity of the light source or increase the distance between the light source and the sample. |
| No degradation is observed even after prolonged light exposure. | 1. The compound is photostable under the tested conditions. 2. The light source is not emitting at the appropriate wavelength to be absorbed by the compound. | 1. Confirm photostability: If no degradation is observed after exposure to the full ICH Q1B recommended light dose, the compound can be considered photostable.[5] 2. Check the UV-Vis spectrum of the compound: Ensure that the emission spectrum of your light source overlaps with the absorption spectrum of your compound. |
Experimental Protocols
Protocol 1: Forced Photodegradation Study of a Brominated Aromatic Compound in Solution
This protocol outlines the steps for conducting a forced photodegradation study on a brominated aromatic compound dissolved in a solvent, following the principles of the ICH Q1B guideline.
Objective: To investigate the photolytic degradation pathway of the compound and to generate degradation products for the development of a stability-indicating analytical method.
Materials:
-
Brominated aromatic compound of interest
-
High-purity solvent (e.g., acetonitrile, methanol, or a mixture with water)
-
Calibrated photostability chamber equipped with a light source capable of emitting both visible and UV-A light
-
Calibrated radiometer/lux meter
-
Quartz or borosilicate glass vials (transparent)
-
Aluminum foil
-
HPLC system with a UV/DAD or MS detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the brominated aromatic compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
Prepare at least two sets of samples: one for light exposure and one as a dark control.
-
-
Dark Control Preparation:
-
Light Exposure:
-
Pipette the sample solution into another transparent vial.
-
Place both the light-exposed sample and the dark control sample in the photostability chamber.
-
Expose the samples to a controlled light source. For initial studies, you can start with a shorter exposure time and monitor the degradation. The goal is to achieve a noticeable degradation (e.g., 5-20% loss of the parent compound).[4]
-
Monitor the light exposure using a calibrated radiometer/lux meter.
-
-
Sample Analysis:
-
After the desired exposure time, remove both the light-exposed and dark control samples from the chamber.
-
Analyze both samples by HPLC.
-
Analyze an unexposed sample (prepared at the same time) as a time-zero reference.
-
-
Data Analysis:
-
Compare the chromatograms of the light-exposed sample, the dark control, and the time-zero sample.
-
Calculate the percentage of degradation of the parent compound in the light-exposed sample, correcting for any degradation observed in the dark control.
-
Identify and quantify any new peaks that appear in the chromatogram of the light-exposed sample.
-
Protocol 2: Handling and Storage of Photosensitive Brominated Aromatic Compounds
Objective: To provide best practices for the routine handling and storage of photolabile brominated aromatic compounds to minimize unintended degradation.
Guidelines:
-
Storage:
-
Store all photosensitive compounds in amber glass bottles or containers that are opaque to light.[2]
-
Store these containers in a dark place, such as a cabinet or drawer.
-
For highly sensitive compounds, consider storing them in a desiccator to also protect them from moisture.
-
-
Handling:
-
Whenever possible, work with photosensitive compounds in a dimly lit area or under a safelight (e.g., a yellow or red light).[2]
-
If working in a well-lit area is unavoidable, minimize the time the compound is exposed to light.
-
Use amber-colored volumetric flasks and other glassware for preparing solutions.
-
If using clear glassware, wrap it in aluminum foil.
-
-
During Experiments:
-
When performing reactions or analyses, protect the reaction vessel or sample container from light by covering it with aluminum foil or using a dark cloth.
-
For long-term experiments, consider conducting them in a dark room or a light-proof enclosure.
-
Visualizing Photodegradation and Experimental Workflows
Photochemical Debromination Pathway
The primary photodegradation pathway for many brominated aromatic compounds is reductive debromination. The following diagram illustrates a simplified, stepwise debromination of a hypothetical dibrominated aromatic compound.
Caption: Simplified pathway of photochemical debromination.
Troubleshooting Workflow for Unexpected Degradation
When unexpected degradation is observed, a systematic approach is key to identifying the source of the problem.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 3. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. q1scientific.com [q1scientific.com]
Validation & Comparative
A Senior Application Scientist's Guide to Alternative Synthetic Routes for Polybrominated Aromatic Compounds
For researchers, scientists, and professionals in drug development, the synthesis of polybrominated aromatic compounds is a critical step in the creation of a wide array of functional molecules, from pharmaceuticals to advanced materials. Traditional methods, often relying on hazardous reagents and harsh conditions, are increasingly being scrutinized for their environmental and safety drawbacks. This guide provides an in-depth technical comparison of modern, alternative synthetic routes that offer significant advantages in terms of safety, selectivity, and sustainability.
The Limitations of Traditional Electrophilic Bromination
The classical approach to aromatic bromination involves the use of elemental bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). While effective, this method is fraught with challenges. Elemental bromine is a highly corrosive, toxic, and volatile liquid, posing significant handling and safety risks.[1][2][3][4] The reaction often lacks regioselectivity, leading to mixtures of isomers and polybrominated products, which necessitates difficult and costly purification steps.[5] Furthermore, the generation of stoichiometric amounts of hydrogen bromide (HBr) as a byproduct contributes to the poor atom economy and environmental burden of the process.
Safer and More Selective Alternatives
In response to the shortcomings of traditional methods, a number of innovative strategies have emerged. These alternatives prioritize safety, enhance selectivity, and align with the principles of green chemistry.
N-Bromosuccinimide (NBS): A Versatile and Safer Brominating Agent
N-Bromosuccinimide (NBS) has become a widely adopted alternative to elemental bromine. As a crystalline solid, it is significantly easier and safer to handle.[6] NBS can be activated under various conditions to achieve efficient and often highly regioselective bromination of aromatic compounds.
NBS itself is not a powerful enough electrophile to brominate many aromatic rings directly. Its reactivity is typically enhanced by the presence of an acid catalyst, which protonates the carbonyl oxygen, increasing the electrophilicity of the bromine atom.
Experimental Protocol: Bromination of Anisole with NBS and an Acid Catalyst
Materials:
-
Anisole
-
N-Bromosuccinimide (NBS)
-
Acid catalyst (e.g., silica gel, p-toluenesulfonic acid)
-
Solvent (e.g., acetonitrile, carbon tetrachloride)
Procedure:
-
In a round-bottom flask, dissolve anisole (1 equivalent) in the chosen solvent.
-
Add the acid catalyst (catalytic amount).
-
Add NBS (1 equivalent) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography or recrystallization.
The use of ionic liquids as reaction media for NBS bromination has shown considerable promise. Ionic liquids can act as both the solvent and a promoter of the reaction, often leading to high yields and excellent regioselectivity.[7][8] A key advantage is the potential for recycling and reusing the ionic liquid, which improves the overall sustainability of the process.[8]
Metal-Catalyzed C-H Activation: A Direct and Atom-Economical Approach
Transition metal-catalyzed C-H activation has revolutionized the synthesis of functionalized aromatic compounds. Palladium and rhodium catalysts, in particular, have been successfully employed for the direct bromination of aromatic C-H bonds. These methods offer high regioselectivity, often directed by a functional group on the substrate, and are highly atom-economical as they do not require pre-functionalization of the aromatic ring.
The mechanism of palladium-catalyzed C-H bromination typically involves the formation of a palladacycle intermediate, followed by oxidation of the palladium center and subsequent reductive elimination to form the C-Br bond.[9][10]
Experimental Protocol: Palladium-Catalyzed ortho-Bromination of 2-Phenylpyridine
Materials:
-
2-Phenylpyridine
-
N-Bromosuccinimide (NBS)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Solvent (e.g., DMF)
Procedure:
-
To a reaction vessel, add 2-phenylpyridine (1 equivalent), NBS (1.2 equivalents), and Pd(OAc)₂ (5 mol%).
-
Add the solvent and stir the mixture at an elevated temperature (e.g., 100 °C).
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Mechanochemical Synthesis: A Solvent-Free Alternative
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a compelling solvent-free approach to aromatic bromination. Reactions are typically carried out in a ball mill, where the mechanical energy facilitates the reaction between solid reactants. This method can lead to shorter reaction times, higher yields, and a significantly reduced environmental footprint by eliminating the need for bulk solvents.[11]
Experimental Protocol: Mechanochemical Bromination of Azobenzene
Materials:
-
Azobenzene
-
N-Bromosuccinimide (NBS)
-
Palladium(II) acetate (Pd(OAc)₂)
-
p-Toluenesulfonic acid (TsOH)
-
Acetonitrile (as a liquid additive)
Procedure:
-
Place azobenzene, NBS, Pd(OAc)₂, and TsOH in a milling jar.
-
Add a small amount of acetonitrile as a liquid-assisted grinding additive.
-
Mill the mixture at a specified frequency for a set duration.
-
After milling, extract the product from the solid mixture using an appropriate solvent.
-
Analyze the yield and purity of the product by NMR or GC-MS.
Enzymatic Bromination: A Green and Highly Selective Approach
Biocatalysis offers an environmentally benign and often highly selective method for chemical transformations. Vanadium-dependent haloperoxidases (VHPOs) are enzymes that can catalyze the bromination of electron-rich aromatic compounds in the presence of a bromide source and hydrogen peroxide.[12][13][14][15][16] These reactions typically proceed under mild conditions in aqueous media, making them a truly green alternative.
The catalytic cycle of VHPO involves the oxidation of bromide ions by hydrogen peroxide at the vanadium center of the enzyme to generate an electrophilic bromine species, which then reacts with the aromatic substrate.[13]
Experimental Protocol: Enzymatic Bromination of Indole
Materials:
-
Indole
-
Potassium bromide (KBr)
-
Vanadium-dependent haloperoxidase (VHPO)
-
Hydrogen peroxide (H₂O₂)
-
Buffer solution (e.g., phosphate buffer, pH 7)
Procedure:
-
Dissolve indole and KBr in the buffer solution.
-
Add the VHPO to the solution.
-
Slowly add a solution of hydrogen peroxide to the reaction mixture over a period of time.
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, extract the brominated indole product with an organic solvent.
-
Purify the product as necessary.
Comparative Performance Analysis
To provide a clear comparison of these alternative methods, the following table summarizes key performance indicators for the bromination of a model substrate, anisole.
| Method | Brominating Agent | Catalyst/Conditions | Solvent | Yield (%) | Regioselectivity (ortho:para) | Reference |
| Traditional | Br₂ | FeBr₃ | CCl₄ | ~90% | Mixture | [12] |
| NBS/Acid | NBS | Silica gel | CCl₄ | High | Highly para-selective | [7] |
| NBS/Ionic Liquid | NBS | [Bmim]Br | [Bmim]Br | >90% | Highly para-selective | [8] |
| Mechanochemical | NBS | Pd(OAc)₂/TsOH | Solvent-free | ~80% | ortho-selective (for azobenzene) | [11] |
| Enzymatic | KBr/H₂O₂ | Vanadium Haloperoxidase | Water | Good to Excellent | Substrate-dependent | [16] |
Green Chemistry and Cost Considerations
Beyond yield and selectivity, the environmental impact and cost-effectiveness of a synthetic route are crucial considerations.
Green Chemistry Metrics
To quantify the "greenness" of a reaction, metrics such as Atom Economy and the Environmental Factor (E-factor) are employed.
-
Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%
-
E-factor = Total Mass of Waste / Mass of Product
A higher atom economy and a lower E-factor indicate a more environmentally friendly process. For instance, a comparative study on the bromination of thymol showed that a chemical catalysis approach had a lower E-factor than the enzymatic process, suggesting a lower environmental impact in that specific case.[17]
Cost Analysis
A direct cost comparison is complex and depends on reagent prices, reaction times, and purification costs. However, a qualitative assessment can be made:
-
Elemental Bromine: Relatively inexpensive raw material, but costs are increased by safety infrastructure and waste disposal.
-
N-Bromosuccinimide: More expensive than Br₂, but handling is simpler and safer, potentially reducing overall process costs.
-
Metal Catalysts: The initial investment in precious metal catalysts (e.g., Palladium) can be high, but their high efficiency and potential for recycling can make them cost-effective in the long run.
-
Enzymes: The cost of enzymes can be a significant factor, although advances in biotechnology are making them more accessible. The mild reaction conditions and high selectivity can reduce downstream processing costs.
Visualizing the Workflows
To better understand the procedural differences between these methods, the following diagrams illustrate the key steps in each synthetic route.
Conclusion and Future Outlook
The development of alternative synthetic routes for polybrominated aromatic compounds represents a significant advancement in synthetic chemistry. These modern methods offer substantial improvements in safety, selectivity, and sustainability compared to traditional approaches. While each method has its own set of advantages and limitations, the expanding toolkit available to chemists provides greater flexibility in designing synthetic strategies that are not only efficient but also environmentally responsible. As research continues, we can expect further innovations in catalyst design, enzymatic engineering, and process optimization, further pushing the boundaries of what is possible in the synthesis of these important molecules.
References
-
Atlas. (n.d.). Solved: 4- Anisole + Br2 / FeBr3 ->. Retrieved from [Link]
-
Master Organic Chemistry. (2011, June 10). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
ResearchGate. (2025, August 6). An efficient regioselective NBS aromatic bromination in the presence of an ionic liquid. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, June 18). Why do we need to add FeBr3 for bromination of anisole, but not for bromination of phenol? Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism of the bromination of anisole catalyzed by Cat‐3. Similar.... Retrieved from [Link]
-
Rutgers University. (n.d.). Bromine. Retrieved from [Link]
-
Engineered Science Publisher. (2025, September 18). Modern Approaches to Green Bromination for a Sustainable Future. Retrieved from [Link]
-
ACS Publications. (2023, March 21). Decarboxylative Bromooxidation of Indoles by a Vanadium Haloperoxidase. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Ionic Liquid Promoted Regioselective Monobromination of Aromatic Substrates with N-Bromosuccinimide. Retrieved from [Link]
-
Pearson. (2023, November 11). Reaction of Br2 and FeBr3 with phenol can lead to three possible. Retrieved from [Link]
-
ACS Publications. (n.d.). On the Mechanism of Palladium-Catalyzed Aromatic C−H Oxidation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Retrieved from [Link]
-
Scribd. (n.d.). Bromination Method for Chemists. Retrieved from [Link]
-
YouTube. (2022, November 28). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Decarboxylative Bromooxidation of Indoles by a Vanadium Haloperoxidase. Retrieved from [Link]
-
RSC Education. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Thymol Bromination – A Comparison between Enzymatic and Chemical Catalysis. Retrieved from [Link]
-
Save My Exams. (2025, January 4). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
eScholarship.org. (n.d.). Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex. Retrieved from [Link]
-
ICL Group. (n.d.). BROMINE BROMINE - Safety Handbook. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Palladium-catalyzed ortho-selective CH bond chlorination of aromatic ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
NSF Public Access Repository. (2022, March 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
National Institutes of Health. (2018, May 15). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. Retrieved from [Link]
-
YouTube. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
ACS Publications. (2026, January 14). Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. Retrieved from [Link]
-
ACS Publications. (2022, May 18). Mechanistic Study of the Mechanochemical PdII-Catalyzed Bromination of Aromatic C–H Bonds by Experimental and Computational Methods. Retrieved from [Link]
-
Providence College. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, December 31). Chemoenzymatic C,C-Bond Forming Cascades by Cryptic Vanadium Haloperoxidase Catalyzed Bromination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Anion-Functionalized Ionic Liquids Enhance the CuI-Catalyzed Cross-Coupling Reaction of Sulfinic Acid Salts with Aryl Halides and Vinyl Bromides. Retrieved from [Link]
-
ResearchGate. (2025, August 6). On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide. Retrieved from [Link]
Sources
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 3. nj.gov [nj.gov]
- 4. ehs.providence.edu [ehs.providence.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. atlas.org [atlas.org]
- 13. Reaction of Br2 and FeBr3 with phenol can lead to three possible - McMurry 8th Edition Ch 13 Problem 23 [pearson.com]
- 14. Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex [escholarship.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Chemoenzymatic C,C-Bond Forming Cascades by Cryptic Vanadium Haloperoxidase Catalyzed Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Guide to Spectroscopic Analysis: Charting the Synthesis of Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
In the landscape of synthetic chemistry, particularly in the development of pharmaceutical intermediates and natural product analogues, the unambiguous confirmation of molecular structure at each synthetic stage is paramount. Spectroscopic analysis is the cornerstone of this validation process.[1][2][3] This guide provides an in-depth comparative analysis of Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate and its key precursors, demonstrating how a multi-faceted spectroscopic approach—leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—can elucidate the intricate transformations occurring at a molecular level.
Our focus is a three-step synthetic pathway, a common route in the synthesis of substituted phenolic compounds. We will begin with a simple β-ketoester, cyclize it to form a substituted aromatic ring, and finally, perform an electrophilic aromatic substitution. By examining the spectra at each juncture, we can appreciate the unique signature of each molecule and understand the causality behind the observed spectral changes.
The Synthetic Pathway: An Overview
The transformation from a simple aliphatic precursor to a complex, halogenated aromatic compound is a journey that can be clearly mapped through spectroscopy. The chosen pathway involves the formation of Methyl 2,4-dihydroxy-6-methylbenzoate from Methyl acetoacetate, followed by its bromination to yield the final product.
Caption: Synthetic route to this compound.
Part 1: The Aliphatic Precursor - Methyl Acetoacetate
Methyl acetoacetate is a classic starting material that exhibits keto-enol tautomerism. This dynamic equilibrium is readily observable in its spectroscopic data and is a foundational concept in understanding its reactivity.
Spectroscopic Signature of Methyl Acetoacetate
-
¹H NMR: The proton NMR spectrum is a direct window into the keto-enol equilibrium. The keto form typically shows three singlets: the acetyl methyl protons (~2.3 ppm), the active methylene protons (~3.7 ppm), and the ester methyl protons (~3.7 ppm).[4] The enol form, stabilized by intramolecular hydrogen bonding, presents a different set of signals: a vinyl proton (~5.0 ppm) and a characteristic, broad enolic hydroxyl proton (>12 ppm), alongside the two distinct methyl group signals. The integration of these peaks allows for the quantification of the tautomeric ratio in a given solvent.
-
¹³C NMR: The carbon spectrum further confirms the tautomerism. The keto form displays two carbonyl signals (ketone ~201 ppm, ester ~168 ppm) and three aliphatic carbon signals. The enol form, by contrast, shows signals for a vinyl carbon and an oxygen-bound vinyl carbon, reflecting the different electronic environment.
-
IR Spectroscopy: The infrared spectrum provides clear evidence of the functional groups present.[5] A strong, sharp absorption band around 1745 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch. A second strong band around 1720 cm⁻¹ corresponds to the ketone carbonyl. In the enol form, a broad O-H stretch appears from ~2500-3200 cm⁻¹, and the C=O stretch is often conjugated and shifted to a lower frequency.
-
Mass Spectrometry: The electron ionization mass spectrum (EI-MS) of methyl acetoacetate will show a molecular ion peak (M⁺) at m/z 116.[6][7] Common fragmentation patterns include the loss of the methoxy group (-OCH₃) to give a peak at m/z 85, and the loss of the acetyl group (-COCH₃) resulting in a peak at m/z 73.
Part 2: The Aromatic Intermediate - Methyl 2,4-dihydroxy-6-methylbenzoate
The cyclization of methyl acetoacetate yields an aromatic structure, Methyl 2,4-dihydroxy-6-methylbenzoate. This transformation from an aliphatic to an aromatic system introduces dramatic and highly informative changes in all spectroscopic data.
Spectroscopic Signature of Methyl 2,4-dihydroxy-6-methylbenzoate
-
¹H NMR: The most striking change is the appearance of signals in the aromatic region (6.0-8.0 ppm). For this specific substitution pattern, we expect to see two aromatic protons which appear as doublets due to meta-coupling (small J-value, ~2-3 Hz), typically around 6.2-6.3 ppm. The active methylene signal from the precursor is gone. New singlets for the aromatic methyl group (~2.4 ppm) and two phenolic hydroxyl groups (which can be broad and vary in chemical shift, ~5-11 ppm) will appear. The ester methyl singlet remains (~3.9 ppm).[8]
-
¹³C NMR: The spectrum is now dominated by signals for the six aromatic carbons, typically in the range of 100-165 ppm. The carbons bearing hydroxyl groups (C2, C4) will be significantly downfield. The disappearance of the ketone carbonyl signal and the appearance of aromatic C-O and C-C signals are key indicators of successful cyclization.
-
IR Spectroscopy: The IR spectrum confirms the formation of the phenolic groups with a very broad O-H stretching band from ~3100-3600 cm⁻¹. The ester carbonyl stretch is still present but may be shifted to a lower wavenumber (~1650 cm⁻¹) due to conjugation with the aromatic ring and intramolecular hydrogen bonding. The appearance of aromatic C=C stretching bands (~1500-1620 cm⁻¹) and aromatic C-H stretching bands (>3000 cm⁻¹) are also definitive.
-
Mass Spectrometry: The molecular ion peak will shift to m/z 182, corresponding to the formula C₉H₁₀O₄.[9] Fragmentation may involve the loss of a methoxy radical (-•OCH₃) to yield a peak at m/z 151, or the loss of methanol (-CH₃OH) after rearrangement.
Part 3: The Final Product - this compound
The final step is the electrophilic bromination of the activated aromatic ring. The addition of two heavy, electronegative bromine atoms provides the most unambiguous spectroscopic evidence of reaction completion.
Spectroscopic Signature of this compound
-
¹H NMR: This spectrum provides the "smoking gun" for the bromination reaction. The two aromatic proton signals observed in the precursor spectrum will be completely absent. This is because the bromine atoms have substituted the protons at the C3 and C5 positions. The remaining signals for the hydroxyl, aromatic methyl, and ester methyl groups will still be present, though their chemical shifts may be slightly altered due to the change in the electronic environment of the ring.
-
¹³C NMR: The carbon spectrum will show a dramatic change for the C3 and C5 carbons. The direct attachment to bromine causes these signals to shift significantly; the exact position depends on the heavy-atom effect but they will be clearly distinguishable from the other aromatic carbons. The other ring carbon signals will also shift, reflecting the new substitution pattern.
-
IR Spectroscopy: While changes to the O-H and C=O bands may be subtle, the most important new feature is the appearance of C-Br stretching vibrations in the fingerprint region of the spectrum, typically between 500 and 650 cm⁻¹.
-
Mass Spectrometry: Mass spectrometry offers definitive proof of dibromination. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), any fragment containing two bromine atoms will exhibit a characteristic isotopic pattern. The molecular ion will appear as a cluster of three peaks: M⁺, (M+2)⁺, and (M+4)⁺, with a relative intensity ratio of approximately 1:2:1. For this compound (C₉H₈Br₂O₄), the M⁺ peak cluster would be centered around m/z 338/340/342. This isotopic signature is an irrefutable confirmation of the product's identity.
Comparative Spectroscopic Data Summary
The following tables summarize the key diagnostic features for each compound, highlighting the progressive changes throughout the synthesis.
Table 1: Comparative ¹H NMR Data (δ, ppm)
| Functional Group | Methyl Acetoacetate (Keto) | Methyl 2,4-dihydroxy-6-methylbenzoate | This compound |
|---|---|---|---|
| Aromatic-H | N/A | ~6.2-6.3 (2H, m) | Absent |
| Phenolic-OH | N/A | ~5-11 (2H, br s) | ~5-12 (2H, br s) |
| Ester -OCH₃ | ~3.7 (3H, s) | ~3.9 (3H, s) | ~3.9 (3H, s) |
| Aromatic -CH₃ | N/A | ~2.4 (3H, s) | ~2.5 (3H, s) |
| Other | ~2.3 (Keto -CH₃), ~3.7 (-CH₂-) | N/A | N/A |
Table 2: Comparative IR Data (cm⁻¹)
| Vibrational Mode | Methyl Acetoacetate | Methyl 2,4-dihydroxy-6-methylbenzoate | This compound |
|---|---|---|---|
| O-H Stretch | ~2500-3200 (Enol) | ~3100-3600 (Broad, Phenolic) | ~3100-3600 (Broad, Phenolic) |
| Aromatic C-H | N/A | >3000 | >3000 |
| C=O Stretch (Ester) | ~1745 | ~1650 | ~1655 |
| C=O Stretch (Other) | ~1720 (Ketone) | N/A | N/A |
| Aromatic C=C | N/A | ~1500-1620 | ~1500-1610 |
| C-Br Stretch | N/A | N/A | ~500-650 |
Table 3: Comparative Mass Spectrometry Data (m/z)
| Feature | Methyl Acetoacetate | Methyl 2,4-dihydroxy-6-methylbenzoate | This compound |
|---|---|---|---|
| Molecular Ion (M⁺) | 116 | 182 | 338 / 340 / 342 |
| Key Isotopic Pattern | N/A | N/A | 1:2:1 ratio for (M, M+2, M+4) |
Standard Operating Protocols for Spectroscopic Analysis
To ensure data integrity and reproducibility, standardized protocols are essential. The following are generalized, self-validating workflows for the core spectroscopic techniques discussed.
General Workflow for Sample Analysis
Caption: A generalized workflow for spectroscopic structure elucidation.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the dried, purified sample.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent does not have peaks that overlap with key sample signals.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Allow time for temperature equilibration.
-
Tuning and Shimming: Tune the probe to the correct frequency for the chosen nucleus (¹H or ¹³C) and shim the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks.
-
Acquisition (¹H): Acquire the ¹H spectrum using a standard pulse sequence. A spectral width of ~16 ppm and an acquisition time of 2-4 seconds are typical.
-
Acquisition (¹³C): Acquire the ¹³C spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to singlets. A wider spectral width (~240 ppm) and a longer acquisition time are necessary due to the lower natural abundance and sensitivity of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID).
-
Analysis: Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS). Integrate peaks (for ¹H) and assign chemical shifts.
Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (H₂O, CO₂) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The processed spectrum (sample minus background) is displayed as transmittance or absorbance vs. wavenumber (cm⁻¹). Identify the key functional group frequencies.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe for solids or a gas chromatograph (GC) inlet for volatile liquids.
-
Ionization: In the source, the sample is bombarded with a high-energy electron beam (~70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: An electron multiplier detects the ions, generating a signal proportional to their abundance.
-
Data Analysis: The resulting mass spectrum plots relative abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern and isotopic distributions to confirm the structure.
Conclusion
This guide illustrates that the journey from precursor to final product is a story told by spectra. The disappearance of aliphatic signals and the emergence of aromatic ones mark the successful ring formation. Subsequently, the vanishing of aromatic proton signals and the appearance of a distinct 1:2:1 isotopic pattern in the mass spectrum provide unequivocal proof of dibromination. By systematically applying and comparing data from NMR, IR, and MS, researchers can confidently track chemical transformations, validate synthetic outcomes, and ensure the integrity of their scientific endeavors.
References
-
ResearchGate. ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate... Available at: [Link]
-
The Royal Society of Chemistry. General experimental procedures for synthesis and spectroscopic analysis. Available at: [Link]
-
National Institutes of Health (NIH). Methyl 3,5-dibromo-4-methylbenzoate - PMC. Available at: [Link]
- Google Patents.CN113248373A - Preparation method of methyl benzoate compound.
- Google Patents.Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
-
Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Available at: [Link]
-
ResearchGate. (PDF) Methyl 3,5-dibromo-4-methylbenzoate. Available at: [Link]
-
NIST WebBook. Methyl 2,6-dihydroxy-4-methylbenzoate. Available at: [Link]
- Google Patents.CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
- Google Patents.DE102005005399A1 - Use of 2,4-dihydroxy-3-methylbenzoate derivatives for preparing medicaments...
-
NIST WebBook. Methyl acetoacetate - IR Spectrum. Available at: [Link]
-
ACS Publications. Spectroscopy 101: A Practical Introduction to Spectroscopy and Analysis for Undergraduate Organic Chemistry Laboratories. Journal of Chemical Education. Available at: [Link]
-
ResearchGate. Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, Chemistry and application in fragrance. Available at: [Link]
-
MDPI. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds... Available at: [Link]
-
NP-MRD. ¹H NMR Spectrum of 3-[4-(2,4-dihydroxy-6-methylbenzoyloxy)... Available at: [Link]
-
PubChem. Methyl acetoacetate | C5H8O3. Available at: [Link]
-
Fiveable. Spectroscopic Analysis - Organic Chemistry Key Term. Available at: [Link]
-
Chemistry LibreTexts. Summary of Organic Spectroscopy. Available at: [Link]
-
PubChem. Methyl 2,4-Dihydroxy-3,5,6-Trimethylbenzoate. Available at: [Link]
-
precisionFDA. METHYL 2,4-DIHYDROXYBENZOATE. Available at: [Link]
-
MDPI. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination... Available at: [Link]
-
NIST WebBook. Methyl acetoacetate - Mass Spectrum. Available at: [Link]
-
Britannica. Chemical compound - Spectroscopy, Organic, Analysis. Available at: [Link]
-
NIST WebBook. Methyl acetoacetate - Reaction thermochemistry data. Available at: [Link]
-
The Royal Society of Chemistry. ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]ob00881g1.pdf)
Sources
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 4. Methyl acetoacetate | C5H8O3 | CID 7757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl acetoacetate [webbook.nist.gov]
- 6. Methyl acetoacetate [webbook.nist.gov]
- 7. Methyl acetoacetate [webbook.nist.gov]
- 8. NP-MRD: 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309) [np-mrd.org]
- 9. Methyl 2,6-dihydroxy-4-methylbenzoate [webbook.nist.gov]
A Comparative Guide to the Reactivity of Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate and Analogous Synthetic Building Blocks
Introduction
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is of paramount importance. Polysubstituted benzene derivatives serve as versatile building blocks, offering multiple points for molecular elaboration. Among these, "Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate" stands out as a highly functionalized and reactive intermediate. The presence of two bromine atoms, two hydroxyl groups, a methyl ester, and a methyl group on the benzene ring provides a rich platform for a diverse array of chemical transformations.
This guide provides an in-depth comparative analysis of the reactivity of "this compound" against its structural analogs, focusing on variations in the halogen substituents (chloro and iodo). We will explore the nuanced interplay of electronic and steric effects that govern the outcomes of key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. By examining the underlying principles and providing experimental context, this guide aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in the selection and application of these critical building blocks.
Structural Features and Synthesis
"this compound" ( 1 ) is a crystalline solid with the molecular formula C₉H₈Br₂O₄ and a molecular weight of 339.97 g/mol [1]. Its structure is characterized by a densely substituted benzene ring, which dictates its chemical behavior.
A common synthetic route to this compound involves the direct bromination of the non-halogenated precursor, methyl 2,4-dihydroxy-6-methylbenzoate. This electrophilic aromatic substitution reaction proceeds readily due to the activating effects of the hydroxyl and methyl groups on the aromatic ring.
Figure 2. Generalized Suzuki-Miyaura Coupling Reaction.
For "this compound" (1 ), the two bromine atoms are potential sites for Suzuki-Miyaura coupling. However, the significant steric hindrance around these positions, due to the flanking hydroxyl, methyl, and methyl ester groups, can pose a challenge. The choice of a bulky phosphine ligand on the palladium catalyst is often crucial to facilitate the oxidative addition step, which is the rate-determining step in the catalytic cycle.[2] Electron-rich ligands can also enhance the rate of this step.[3]
Comparative Reactivity of Halogen Analogs in Suzuki-Miyaura Coupling:
| Building Block | Halogen | Relative Reactivity | Key Considerations |
| Methyl 3,5-diiodo-2,4-dihydroxy-6-methylbenzoate | Iodo | Highest | The C-I bond is the weakest, leading to the fastest oxidative addition. However, iodide can sometimes act as a catalyst poison by strongly binding to the palladium center.[4] |
| This compound | Bromo | Intermediate | Offers a good balance of reactivity and stability. The C-Br bond is sufficiently reactive for oxidative addition under relatively mild conditions. |
| Methyl 3,5-dichloro-2,4-dihydroxy-6-methylbenzoate | Chloro | Lowest | The C-Cl bond is the strongest, requiring more forcing reaction conditions, such as higher temperatures and more electron-rich and bulky ligands, to achieve efficient coupling.[4] |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
The following is a general protocol that can be adapted for the Suzuki-Miyaura coupling of "this compound". Optimization of the catalyst, ligand, base, and solvent system is often necessary.
-
To a reaction vessel, add the aryl bromide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if required).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent (e.g., toluene, dioxane, or a mixture with water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base.
Figure 3. Generalized Buchwald-Hartwig Amination Reaction.
Similar to the Suzuki-Miyaura coupling, the reactivity of "this compound" in the Buchwald-Hartwig amination is governed by the C-Br bond strength and steric hindrance. The use of specialized ligands, often bulky and electron-rich phosphines, is critical to overcome the steric challenges and promote efficient catalysis. The acidic protons of the hydroxyl groups can react with the strong base used in this reaction, potentially requiring protection of these functional groups prior to the coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group, as they can stabilize the intermediate Meisenheimer complex.[5]
In "this compound", the methyl ester group is an electron-withdrawing group. However, it is positioned meta to the bromine atoms. The hydroxyl groups are electron-donating by resonance but inductively electron-withdrawing. The overall electronic nature of the ring is not strongly activated towards SNAr. Therefore, harsh reaction conditions, such as high temperatures and the use of very strong nucleophiles, would likely be required to effect a nucleophilic aromatic substitution on this substrate.
Comparative Reactivity of Halogen Analogs in SNAr:
The reactivity of aryl halides in SNAr reactions generally follows the trend F > Cl > Br > I. This is because the rate-determining step is the attack of the nucleophile on the aromatic ring, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic.
| Building Block | Halogen | Relative Reactivity | Key Considerations |
| Methyl 3,5-difluoro-2,4-dihydroxy-6-methylbenzoate | Fluoro | Highest | The highly electronegative fluorine atoms would make the ring more susceptible to nucleophilic attack. |
| Methyl 3,5-dichloro-2,4-dihydroxy-6-methylbenzoate | Chloro | Intermediate | More reactive than the bromo and iodo analogs in SNAr. |
| This compound | Bromo | Low | Less reactive than the chloro and fluoro analogs. |
| Methyl 3,5-diiodo-2,4-dihydroxy-6-methylbenzoate | Iodo | Lowest | The least reactive in SNAr due to the lower electronegativity of iodine. |
Conclusion
"this compound" is a valuable and versatile building block in organic synthesis. Its reactivity is a complex interplay of the electronic and steric effects of its multiple substituents.
For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions, the reactivity of the halogenated analogs is expected to follow the order I > Br > Cl. The significant steric hindrance around the C-Br bonds in the target molecule necessitates the use of carefully selected, often bulky and electron-rich, catalyst systems.
In contrast, for nucleophilic aromatic substitution reactions, the reactivity trend is reversed, with the fluoro analog being the most reactive (F > Cl > Br > I). However, due to the lack of strong electron-withdrawing groups ortho or para to the halogens, "this compound" is expected to be relatively unreactive towards SNAr under standard conditions.
Understanding these reactivity patterns is crucial for the strategic design of synthetic routes and the efficient construction of complex molecular architectures. Further experimental studies on the reactivity of "this compound" and its direct analogs will undoubtedly provide more precise insights and expand its utility in the scientific community.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Garg, N. K. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Catalysis Science & Technology, 10(1), 12-28. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
Sources
The Impact of Bromination on the Bioactivity of a Phenolic Compound: A Comparative Analysis of Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate and its Non-Brominated Analog
Introduction
In the vast landscape of chemical compounds, the substitution of a hydrogen atom with a halogen can dramatically alter the biological properties of a molecule. This guide delves into a comparative analysis of Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate and its non-brominated counterpart, Methyl 2,4-dihydroxy-6-methylbenzoate (also known as Methyl Orsellinate). While direct comparative studies on these specific molecules are not extensively documented, by examining the broader class of brominated phenols and leveraging established structure-activity relationships, we can construct a scientifically robust framework for understanding their differential bioactivities.
This guide is intended for researchers, scientists, and professionals in drug development. We will explore the hypothetical, yet scientifically plausible, differences in their antioxidant, antimicrobial, and cytotoxic properties, supported by proposed experimental protocols. The central hypothesis is that the addition of two bromine atoms to the phenolic ring of Methyl 2,4-dihydroxy-6-methylbenzoate significantly modulates its biological activity profile.
Compound Profiles
| Feature | This compound | Methyl 2,4-dihydroxy-6-methylbenzoate |
| Structure | ||
| CAS Number | 715-33-3[1] | 3187-58-4[2] |
| Molecular Formula | C₉H₈Br₂O₄[1] | C₉H₁₀O₄ |
| Molecular Weight | 339.98 g/mol [1] | 182.17 g/mol |
| Known Activities | Limited direct data available. Belongs to the class of brominated phenols known for diverse bioactivities.[3][4] | Antifungal and 5-lipoxygenase inhibitor.[2] |
The Influence of Bromination: A Mechanistic Overview
The introduction of bromine atoms onto an aromatic ring imparts several key physicochemical changes that can influence biological activity:
-
Increased Lipophilicity: The bulky and hydrophobic nature of bromine atoms generally increases the overall lipophilicity of the molecule. This can enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater biological effect.
-
Electronic Effects: Bromine is an electron-withdrawing group, which can alter the electron density of the aromatic ring and the acidity of the hydroxyl groups. This can impact the molecule's ability to participate in redox reactions, chelate metals, and interact with biological targets.
-
Steric Hindrance: The presence of bromine atoms can introduce steric bulk, which may influence how the molecule binds to enzymes or receptors, potentially leading to altered or more selective activity.
Comparative Biological Activity: A Prospective Analysis
Based on the principles outlined above and data from related compounds, we can project the likely differences in the biological activities of our two target molecules.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals.
Hypothesis: Methyl 2,4-dihydroxy-6-methylbenzoate will exhibit superior antioxidant activity compared to its dibrominated analog.
Rationale: The electron-withdrawing nature of the bromine atoms in this compound is expected to decrease the electron density on the hydroxyl groups, making it more difficult to donate a hydrogen atom. Some studies on brominated phenols have indicated that bromination can lead to a decrease in antioxidant activity.[3]
Proposed Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant capacity of compounds.
-
Preparation of Reagents:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare serial dilutions of the test compounds (this compound and Methyl 2,4-dihydroxy-6-methylbenzoate) and a positive control (e.g., Ascorbic Acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound dilutions or control to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
-
DPPH Radical Scavenging Assay Workflow
Antimicrobial Activity
Brominated compounds, particularly those of marine origin, are often potent antimicrobial agents.[3][5][6]
Hypothesis: this compound will demonstrate significantly greater antimicrobial activity than its non-brominated analog.
Rationale: The increased lipophilicity of the brominated compound is expected to facilitate its passage through the lipid-rich cell membranes of bacteria and fungi. Furthermore, the altered electronic properties may enhance its ability to disrupt essential cellular processes. The mechanism of antimicrobial action for some brominated phenols involves permeabilizing the bacterial cell membrane.[5]
Proposed Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation:
-
Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus and Escherichia coli).
-
Prepare serial dilutions of the test compounds in appropriate broth media in a 96-well plate.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Determination of MIC:
-
Visually inspect the wells for turbidity (microbial growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Broth Microdilution Assay Workflow for MIC Determination
Cytotoxic Activity
The enhanced membrane permeability and potential for increased reactive oxygen species (ROS) generation by brominated phenols suggest they may possess significant cytotoxic activity against cancer cells.[7][8]
Hypothesis: this compound will exhibit greater cytotoxicity against cancer cell lines compared to its non-brominated analog.
Rationale: The increased lipophilicity of the brominated compound could lead to higher intracellular accumulation in cancer cells. Furthermore, the electronic modifications due to the bromine atoms might promote interactions with cellular targets involved in cell proliferation and survival, or induce higher levels of cytotoxic ROS.
Proposed Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture and Seeding:
-
Culture a suitable cancer cell line (e.g., HeLa or MCF-7) under standard conditions.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a positive control (e.g., Doxorubicin).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
MTT Assay Workflow for Cytotoxicity Assessment
Summary of Predicted Biological Activities
| Biological Activity | This compound (Predicted) | Methyl 2,4-dihydroxy-6-methylbenzoate (Known/Predicted) | Rationale for Difference |
| Antioxidant | Lower | Higher | Bromine atoms are electron-withdrawing, reducing the ability of hydroxyl groups to donate hydrogen atoms.[3] |
| Antimicrobial | Higher | Lower | Increased lipophilicity enhances cell membrane penetration.[5] |
| Cytotoxicity | Higher | Lower | Increased cellular uptake and potential for enhanced ROS production or target interaction.[7][8] |
Conclusion and Future Directions
The comparative analysis presented in this guide, while based on inferences from the broader class of brominated phenols, provides a strong foundation for future experimental investigations into the bioactivity of this compound. The proposed experimental protocols offer a clear roadmap for validating the hypotheses put forth.
The likely trade-off between reduced antioxidant activity and enhanced antimicrobial and cytotoxic potential highlights the profound impact of bromination on the therapeutic profile of a phenolic compound. For drug development professionals, this underscores the potential of halogenation as a strategic tool for lead optimization. Further research should focus on elucidating the precise mechanisms of action of these compounds and evaluating their efficacy and safety in more complex biological systems.
References
- Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273–1292.
- Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o982–o983.
- Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o982-3.
- Gribble, G. W. (2010). Naturally occurring organohalogen compounds--a comprehensive survey.
- CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents. (n.d.).
- Kasanah, N., & Hamann, M. T. (2004). Highly Brominated Antimicrobial Metabolites from a Marine Pseudoalteromonas sp.
- Gant, J. L., & Macalady, D. L. (2006). The bromination kinetics of phenolic compounds in aqueous solution.
-
Chemsrc. (n.d.). Methyl 2,4-dihydroxy-6-methylbenzoate | CAS#:3187-58-4. Retrieved January 26, 2026, from [Link]
- Kuete, V., & Efferth, T. (2016). Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. Phytomedicine, 23(8), 856–863.
- Fehér, D., Barlow, R., & Kavanagh, L. (2010). Highly Brominated Antimicrobial Metabolites from a Marine Pseudoalteromonas sp. Marine Drugs, 8(10), 2694-2704.
-
Chalcone-based photoswitchable microtubule inhibitors with visible light-dependent cytotoxicity. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, Chemistry and application in fragrance. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
- Update of the risk assessment of brominated phenols and their derivatives in food. (2024). EFSA Journal, 22(1), e8497.
- Elix, J. A., & Norfolk, S. (1975). Activities of 2,4-dihydroxy-6-n-pentylbenzoic acid derivatives. Australian Journal of Chemistry, 28(5), 1113-1124.
- Chang, Y. C., Huang, F. M., & Tai, K. W. (2000). Cytotoxic and nongenotoxic effects of phenolic compounds in human pulp cell cultures. Journal of Endodontics, 26(8), 440-443.
- Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking. (2022). Marine Drugs, 20(9), 555.
-
Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
- Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha. (2024). Frontiers in Endocrinology, 15, 1369389.
-
Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. (2022, November 28). YouTube. Retrieved January 26, 2026, from [Link]
-
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate. (2010, December 22). Perfumer & Flavorist. Retrieved January 26, 2026, from [Link]
-
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
- Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. (2019). Organic Syntheses, 96, 137-149.
-
Exploring the 3,5-Dibromo-4,6-dimethoxychalcones and Their Flavone Derivatives as Dual α-Glucosidase and. (n.d.). Semantic Scholar. Retrieved January 26, 2026, from [Link]
- Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester. (n.d.). Google Patents.
Sources
- 1. scbt.com [scbt.com]
- 2. Methyl 2,4-dihydroxy-6-methylbenzoate | CAS#:3187-58-4 | Chemsrc [chemsrc.com]
- 3. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols [mdpi.com]
- 5. Highly Brominated Antimicrobial Metabolites from a Marine Pseudoalteromonas sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic and nongenotoxic effects of phenolic compounds in human pulp cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antifungal Potential of Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate Derivatives
In the relentless battle against fungal pathogens, the emergence of drug-resistant strains necessitates a continuous search for novel antifungal agents.[1][2][3] The chemical scaffold of halogenated phenolic compounds has garnered significant interest due to the profound impact of halogen substituents on the biological activity of natural products.[4] This guide provides a comparative framework for evaluating the potential efficacy of a promising, yet underexplored, class of molecules: derivatives of "Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate."
While direct and extensive antifungal studies on this specific parent compound are nascent, its structural alerts—a halogenated phenolic core—are prevalent in many bioactive natural products, including those from marine algae and lichens known for their antimicrobial properties.[5][6][7][8] This guide will, therefore, extrapolate from structurally related compounds, outline a rigorous methodology for efficacy evaluation, and benchmark against established antifungal agents.
The Rationale: Why Investigate Dibromo-dihydroxy-methylbenzoate Derivatives?
The core structure of this compound presents several features that suggest potential antifungal activity:
-
Phenolic Hydroxyl Groups: Phenolic compounds are well-documented antimicrobial agents, often exerting their effects by disrupting microbial cell membranes, chelating essential metal ions, and inhibiting key enzymes.[9][10]
-
Halogenation: The presence of bromine atoms can significantly enhance the lipophilicity of a molecule, potentially improving its ability to penetrate the fungal cell wall and membrane.[4] Halogenation is a common strategy in both natural product biosynthesis and medicinal chemistry to increase bioactivity.[4]
-
Benzoate Moiety: Benzoates and their derivatives are known to possess antifungal properties, with a proposed mechanism involving the acidification of the fungal cytoplasm, leading to the inhibition of critical metabolic enzymes like phosphofructokinase.[11]
The synthesis of the parent compound, this compound, is achievable through the direct bromination of methyl 2,4-dihydroxy-6-methylbenzoate, making it an accessible starting point for generating a library of derivatives for screening.[12]
Comparative Landscape: Existing Antifungal Agents
A meaningful evaluation of any new antifungal candidate requires comparison against the current clinical armamentarium. The primary classes of systemic antifungal drugs include:
-
Azoles (e.g., Fluconazole, Voriconazole): These agents inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3][13]
-
Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.[2][3]
-
Echinocandins (e.g., Caspofungin, Micafungin): This class inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to osmotic instability and cell lysis.[3][14]
The ideal new antifungal agent would exhibit a novel mechanism of action to circumvent existing resistance, demonstrate broad-spectrum activity, and possess a favorable safety profile.
Proposed Experimental Workflow for Efficacy Evaluation
To systematically assess the antifungal potential of this compound derivatives, a multi-tiered approach is proposed. This workflow is designed to be self-validating by incorporating standardized methodologies and appropriate controls.
Caption: Proposed workflow for the evaluation of novel antifungal derivatives.
Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).[15][16][17]
Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a fungal pathogen.
Materials:
-
Test compounds (dissolved in DMSO)
-
Standard antifungal drugs (e.g., Fluconazole, Amphotericin B)
-
Fungal isolates (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on appropriate agar (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies. Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compounds and control drugs in RPMI-1640 medium in the 96-well plate. The final concentration range should be sufficient to capture the MIC (e.g., 0.03 to 64 µg/mL).
-
Inoculation: Add the prepared fungal inoculum to each well containing the diluted compounds. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours (for Candida spp.) or longer for filamentous fungi, depending on the growth rate of the organism.
-
MIC Determination: The MIC is read as the lowest concentration of the drug that causes a significant (typically ≥50% for azoles, ≥90% for other agents) inhibition of growth compared to the drug-free growth control. This can be assessed visually or spectrophotometrically.
Benchmarking Performance: A Comparative Data Framework
The ultimate goal is to identify derivatives with superior or differentiated activity compared to existing drugs. The data below is a hypothetical representation of how results would be summarized to facilitate comparison.
| Compound | MIC against C. albicans (µg/mL) | MIC against Fluconazole-Resistant C. glabrata (µg/mL) | MIC against A. fumigatus (µg/mL) |
| Fluconazole (Control) | 0.5 | >64 | >64 |
| Amphotericin B (Control) | 0.25 | 0.5 | 0.5 |
| Derivative A | 1.0 | 2.0 | 8.0 |
| Derivative B | 0.25 | 0.5 | 4.0 |
| Derivative C | 8.0 | 16.0 | >64 |
This table presents hypothetical data for illustrative purposes.
In this hypothetical scenario, Derivative B would be identified as a promising lead. Its potency against C. albicans is comparable to Amphotericin B, and critically, it retains significant activity against a fluconazole-resistant C. glabrata strain, suggesting a different mechanism of action or an ability to overcome common resistance pathways.
Elucidating the Mechanism of Action
Identifying the molecular target is crucial for drug development. Based on the compound's structure, several potential mechanisms could be investigated.
Caption: Potential mechanisms of action for novel antifungal agents.
Experimental Approaches:
-
Ergosterol Binding: A spectrophotometric assay can determine if the compounds bind to ergosterol, similar to polyenes.
-
Membrane Permeability: Propidium iodide staining followed by flow cytometry can assess membrane damage. Leakage of nucleotides, a consequence of membrane disruption, can also be measured.[18]
-
Inhibition of Glycolysis: As suggested by the mechanism of benzoates, measuring the accumulation of hexose monophosphates and a decrease in downstream intermediates can indicate inhibition of phosphofructokinase.[11]
-
Mitochondrial Function: Assays for reactive oxygen species (ROS) accumulation and changes in mitochondrial membrane potential can reveal if the compound targets mitochondrial respiration.[13]
Conclusion and Future Directions
The exploration of this compound derivatives represents a scientifically grounded approach to discovering new antifungal agents. The structural features of this chemical class are promising, drawing from established principles of medicinal chemistry and natural product biology. While comprehensive data is not yet available, the outlined experimental framework provides a robust and logical pathway for a thorough investigation.
The key to success will be the synthesis of a diverse library of derivatives and the systematic evaluation of their structure-activity relationships. Promising leads identified through the proposed workflow would warrant further investigation, including in vivo efficacy studies in animal models of fungal infection and more detailed toxicological profiling. The ultimate goal is to develop a novel agent that can address the critical unmet need for effective treatments against resistant fungal pathogens.
References
- Almeida, B. M., et al. (2014). Positive Tip Culture With Candida and Negative Blood Culture: To Treat or Not to Treat? A Systematic Review With Meta-Analysis. Scandinavian Journal of Infectious Diseases, 46(12), 854–861.
-
Antifungal agents commonly used in the superficial and mucosal candidiasis treatment: mode of action and resistance development. (2013). PMC - NIH. Available at: [Link]
-
Krebs, H. A., et al. (1983). Studies on the mechanism of the antifungal action of benzoate. Biochemical Journal, 214(3), 657-663. Available at: [Link]
-
In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. (2023). NIH. Available at: [Link]
-
The Future of Antifungal Drug Therapy: Novel Compounds and Targets. (2020). PMC. Available at: [Link]
-
Antifungal Efficacy of Marine Macroalgae against Fungal Isolates from Bronchial Asthmatic Cases. (2018). PubMed Central. Available at: [Link]
- Use of 2,4-dihydroxy-3-methylbenzoate derivatives for preparing medicaments or as basic substance for the development of other agents used for treating benign prostate hyperplasia, prostate carcinoma or spinobulbar muscular atrophy. (2005). Google Patents.
-
Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives. (2024). PeerJ. Available at: [Link]
-
3',5'-Dibromo-2',4'-dihydroxy Substituted Chalcones: Synthesis and in vitro Trypanocidal Evaluation. (n.d.). Longdom Publishing. Available at: [Link]
-
Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. Available at: [Link]
-
Advances in Antifungal Development: Discovery of New Drugs and Drug Repurposing. (2022). MDPI. Available at: [Link]
-
Marine Macroalgae, a Source of Natural Inhibitors of Fungal Phytopathogens. (2022). MDPI. Available at: [Link]
-
Antifungal Activity of Phenolic and Polyphenolic Compounds from Different Matrices of Vitis vinifera L. against Human Pathogens. (2020). PMC - NIH. Available at: [Link]
-
Methyl 2,4-dihydroxy-6-methylbenzoate. (2025). Chemsrc. Available at: [Link]
-
Treatment of Candidiasis. (2024). CDC. Available at: [Link]
-
Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. (2021). ACS Omega. Available at: [Link]
- Isolation of Atraric Acid, Synthesis of Atraric Acid Derivatives, and Use of Atraric Acid and the Derivatives Thereof for the Treatment of Benign Prostatic Hyperplasia, Prostate Carcinoma and Spinobulbar Muscular Atrophy. (2009). Google Patents.
-
In vitro antifungal susceptibility testing. (2018). ResearchGate. Available at: [Link]
-
Halogenated Phenol Compounds in Lichens and Fungi. (2002). Semantic Scholar. Available at: [Link]
-
Antibacterial and Antifungal Effects of Some Marine Algae. (2014). ResearchGate. Available at: [Link]
-
Candidiasis Treatment & Management. (2024). Medscape. Available at: [Link]
-
Methyl 3,5-dibromo-4-methylbenzoate. (2010). ResearchGate. Available at: [Link]
-
New antifungal strategies and drug development against WHO critical priority fungal pathogens. (2025). PMC - PubMed Central. Available at: [Link]
-
Halometabolites isolated from the marine-derived fungi with potent pharmacological activities. (2022). Frontiers in Marine Science. Available at: [Link]
-
Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. (2010). PubMed. Available at: [Link]
-
Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. (2001). PMC - NIH. Available at: [Link]
-
Candida Infections and Therapeutic Strategies: Mechanisms of Action for Traditional and Alternative Agents. (2018). PubMed Central. Available at: [Link]
-
Evaluation of Antimycotic Activity of Extracts of Marine Algae Collected from Red Sea Coast, Jeddah, Saudi Arabia. (2018). SciRP.org. Available at: [Link]
-
Antifungal Activity and Qualitative Phytochemical Analysis of Green alga Ulothrix sp. (2022). Revista Bionatura. Available at: [Link]
-
Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. (2025). PMC. Available at: [Link]
-
Antifungal Susceptibility Testing. (n.d.). ESCMID. Available at: [Link]
-
3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. (2024). ResearchGate. Available at: [Link]
-
Methyl 3,5-dibromo-4-methylbenzoate. (2010). PMC - NIH. Available at: [Link]
-
Antifungals to treat Candida albicans. (2010). Taylor & Francis Online. Available at: [Link]
-
Natural phenolic compounds: A potential antifungal agent. (2020). ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Dipeptide-Based Stilbene Derivatives Bearing a Biheterocyclic Moiety as Potential Fungicides. (2022). NIH. Available at: [Link]
Sources
- 1. The Future of Antifungal Drug Therapy: Novel Compounds and Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Candida Infections and Therapeutic Strategies: Mechanisms of Action for Traditional and Alternative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Halometabolites isolated from the marine-derived fungi with potent pharmacological activities [frontiersin.org]
- 5. Antifungal Efficacy of Marine Macroalgae against Fungal Isolates from Bronchial Asthmatic Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. sibran.ru [sibran.ru]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal Activity of Phenolic and Polyphenolic Compounds from Different Matrices of Vitis vinifera L. against Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Studies on the mechanism of the antifungal action of benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,5-Dibromo-4-methylbenzoic acid | 20871-01-6 | Benchchem [benchchem.com]
- 13. New antifungal strategies and drug development against WHO critical priority fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. reviberoammicol.com [reviberoammicol.com]
- 18. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Environmental Impact Assessment of Bromination Reactions for Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of a bromine atom onto a phenolic ring is a cornerstone of synthetic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and flame retardants. However, the classical methods for achieving this transformation are often fraught with environmental and safety concerns. This guide provides an in-depth comparison of traditional and modern bromination techniques, offering a critical assessment of their environmental impact, supported by experimental data and detailed protocols. Our aim is to equip researchers with the knowledge to make informed, environmentally conscious decisions in their synthetic endeavors.
The Environmental Burden of Traditional Bromination
Conventional bromination of phenolic compounds typically relies on the use of elemental bromine (Br₂) in the presence of a Lewis acid catalyst or in a polar solvent. While effective, this approach carries a significant environmental price tag.
Elemental bromine is a highly corrosive, toxic, and volatile substance, posing substantial handling risks and requiring stringent safety protocols.[1][2] Inhalation can lead to severe respiratory distress, and skin contact can cause painful burns.[1][2] Beyond the immediate safety hazards, the use of elemental bromine often leads to the formation of hazardous byproducts. The reaction of phenol with bromine water, for instance, is difficult to control and can readily form di- and tri-bromo products.[3] A significant byproduct of this reaction is hydrogen bromide (HBr), a corrosive and toxic gas that contributes to acid rain if not properly neutralized.[4]
Furthermore, the reaction of bromine with organic matter in water can generate brominated disinfection byproducts (DBPs), some of which are potential carcinogens.[5] The use of chlorinated solvents in these reactions further exacerbates the environmental impact, contributing to the generation of halogenated organic waste, which is persistent and challenging to remediate.
Charting a Greener Course: Modern Alternatives for Phenolic Bromination
The principles of green chemistry have spurred the development of safer and more sustainable methods for the bromination of phenols. These alternatives focus on replacing hazardous reagents, minimizing waste, and employing more environmentally benign reaction conditions.
N-Bromosuccinimide (NBS): A Safer Brominating Agent
N-Bromosuccinimide (NBS) has emerged as a widely adopted, safer alternative to elemental bromine.[5] It is a crystalline solid that is easier and safer to handle than liquid bromine.[5] NBS can act as a source of electrophilic bromine, often with the aid of a catalyst or under specific reaction conditions, to achieve the desired bromination.[5]
Mechanism of Action: The bromination of phenols with NBS typically proceeds via an electrophilic aromatic substitution mechanism. The reactivity of NBS can be tuned by the choice of solvent and the presence of catalysts. In polar solvents, NBS can generate a low concentration of Br₂, which then acts as the electrophile.[5] The reaction rate and regioselectivity are significantly influenced by pH, with acidic conditions generally favoring the reaction.[5]
Experimental Protocol: Regioselective Monobromination of Phenol using NBS and Ammonium Acetate
This protocol, adapted from a facile and high-yielding method, demonstrates the use of NBS for the regioselective monobromination of phenols at room temperature.[6]
Materials:
-
Phenol
-
N-Bromosuccinimide (NBS)
-
Ammonium Acetate (NH₄OAc)
-
Acetonitrile (CH₃CN)
-
Stir plate and stir bar
-
Round bottom flask
-
Standard laboratory glassware
Procedure:
-
To a solution of phenol (1 mmol) in acetonitrile (10 mL) in a round bottom flask, add a catalytic amount of ammonium acetate (0.1 mmol).
-
Stir the mixture at room temperature.
-
Slowly add N-bromosuccinimide (1 mmol) to the reaction mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired monobrominated phenol.
This method is noted for its rapidity, high regioselectivity, and high yields.[6]
Environmental Advantages:
-
Reduced Hazard: NBS is a solid and less hazardous to handle than liquid bromine.[5]
-
Improved Selectivity: The reaction can be controlled to favor the formation of monobrominated products, reducing the formation of polybrominated byproducts.[6]
-
Milder Conditions: The reaction often proceeds at room temperature, reducing energy consumption.[6]
Enzymatic Bromination: The Power of Biocatalysis
Nature offers a highly efficient and selective approach to bromination through the action of bromoperoxidase enzymes. These enzymes, found in marine organisms, catalyze the oxidation of bromide ions in the presence of hydrogen peroxide to generate a reactive bromine species that can then selectively brominate organic substrates.[7]
Mechanism of Action: Vanadium-dependent bromoperoxidases are a well-studied class of these enzymes. The vanadium center in the enzyme's active site reacts with hydrogen peroxide to form a peroxo-vanadium species. This species then oxidizes a bromide ion to an electrophilic bromine equivalent, which is then transferred to the phenolic substrate.
Key Features:
-
High Selectivity: Enzymatic brominations often exhibit remarkable regioselectivity, typically favoring the para-position on the phenolic ring.
-
Mild Conditions: These reactions are carried out in aqueous media under mild pH and temperature conditions, aligning with the principles of green chemistry.
-
Benign Reagents: The use of a simple bromide salt and hydrogen peroxide as the oxidant makes this a very attractive green alternative.
While highly promising, the practical application of enzymatic bromination can be limited by enzyme stability, cost, and the need for specialized equipment.
Electrochemical Bromination: An Electron-Driven Transformation
Electrochemical methods offer a clean and efficient way to generate the brominating agent in situ, avoiding the direct handling of hazardous bromine. In this technique, a bromide salt is electrochemically oxidized at the anode to produce bromine, which then reacts with the phenolic substrate in the electrochemical cell.
Mechanism of Action: The process involves the anodic oxidation of bromide ions (Br⁻) to molecular bromine (Br₂). The generated bromine then acts as the electrophile in the subsequent aromatic substitution reaction with the phenol.
Advantages:
-
In-situ Reagent Generation: Eliminates the need to store and handle elemental bromine.
-
Tunable Reactivity: The reaction rate can be controlled by adjusting the applied current or potential.
-
Reduced Waste: The primary byproduct is hydrogen gas at the cathode, and the bromide salt can often be recycled.
Experimental Workflow for Electrochemical Bromination:
Sources
- 1. The bromination kinetics of phenolic compounds in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Marine Bromophenols from Laminaria hyperborea’s Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, the integrity of our facilities, and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate (CAS No. 715-33-3), grounding every recommendation in established safety principles and regulatory compliance.
The core principle for disposing of this compound is recognizing its chemical identity: it is a halogenated organic solid . This classification dictates its entire waste stream, from initial collection to final destruction, and is crucial for preventing unintentional hazardous reactions and ensuring regulatory adherence.
Hazard Identification and Immediate Safety
Before handling this compound for any purpose, including disposal, it is imperative to understand its associated hazards. This compound is classified with a "Warning" signal word and requires specific precautions to mitigate risks.
| Hazard Classification | GHS Hazard Code | Description | Causality and Required Precautions |
| Skin Irritation | H315 | Causes skin irritation.[1] | The compound can cause inflammation and redness upon contact with the skin. Always wear nitrile or other chemically resistant gloves. |
| Eye Irritation | H319 | Causes serious eye irritation.[1] | Direct contact with the eyes can lead to significant discomfort, redness, and potential damage. ANSI-rated safety glasses or goggles are mandatory. |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1] | Inhalation of the solid as a dust can irritate the respiratory tract. Handle only in a well-ventilated area or a certified chemical fume hood to avoid dust formation and inhalation.[1][2] |
Pre-Disposal: Personal Protective Equipment (PPE) and Handling
A self-validating safety protocol begins with rigorous adherence to PPE standards. The causality is simple: to prevent the hazards identified above from causing harm, a physical barrier is essential.
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any defects before use and use proper removal techniques to avoid skin contact.[3]
-
Eye and Face Protection : Use safety glasses with side shields or chemical safety goggles. If there is a risk of splashing or significant dust generation, a face shield should be worn in addition to goggles.[1]
-
Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned to protect against accidental spills.
-
Respiratory Protection : All handling and preparation for disposal should occur within a certified chemical fume hood to minimize the inhalation of dust.[4]
Waste Characterization: The "Halogenated Organic" Imperative
This compound contains bromine atoms, classifying it as a halogenated organic compound .[5] This is the single most important piece of information for its disposal.
Why this matters:
-
Segregation : Halogenated and non-halogenated waste streams must always be kept separate.[6] Co-mingling can interfere with disposal processes and significantly increase costs, as halogenated waste requires specific treatment methods.[4][6]
-
Disposal Method : The standard and environmentally preferred disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility.[5][7] This process is designed to break down the molecule completely and scrub harmful byproducts, such as hydrobromic acid (HBr), from the emissions.[7][8] Improper incineration can lead to the formation of highly toxic dioxins and furans.[8]
-
Regulatory Compliance : Environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, mandate strict management protocols for hazardous waste.[9] Mischaracterizing this waste can lead to significant penalties.[10]
Step-by-Step Disposal and Containment Protocol
Disposal is not a single action but a workflow. Follow these steps methodically to ensure safety and compliance from the lab bench to final pickup.
Step 1: Preparing the Waste Collection Container
-
Select the Correct Container : Obtain a dedicated hazardous waste container designated for "Halogenated Organic Solids" from your institution's Environmental Health & Safety (EHS) department. This is typically a clearly labeled, sealable container.
-
Label Immediately : Before adding any waste, affix a hazardous waste tag to the container.[4] Fill out all required information (e.g., generator name, location, accumulation start date). As you add waste, list "this compound" and its estimated quantity.
Step 2: Consolidating the Waste
-
Unused or Expired Product : If disposing of the original reagent, carefully transfer the solid powder directly into the designated halogenated waste container inside a chemical fume hood. Avoid creating dust.[3]
-
Contaminated Labware (e.g., Weigh Boats, Wipes, Gloves) : All disposable materials that have come into contact with the compound are now considered hazardous waste. Place them in the same "Halogenated Organic Solids" container. Do not discard them in the regular trash.
-
Glassware Rinsate : Glassware that held the compound should be rinsed with a small amount of an appropriate organic solvent (e.g., acetone, ethanol). This rinsate is now hazardous and must be collected in a separate, compatible container labeled for "Halogenated Organic Liquid Waste." Never pour rinsate down the drain.[6][10]
Step 3: Secure Storage in a Satellite Accumulation Area (SAA)
-
Seal the Container : After adding waste, ensure the container lid is tightly sealed to prevent any release of vapors or solids.[4][6]
-
Designate a Storage Area : Store the sealed container in your laboratory's designated Satellite Accumulation Area (SAA).[4][11] This area must be at or near the point of generation and under the control of the lab personnel.
-
Segregate Incompatibles : Store the halogenated waste container away from incompatible materials, particularly strong oxidizing agents and strong bases.[2] Ensure secondary containment (e.g., a chemical-resistant tray) is used to contain potential leaks.[4]
Step 4: Arranging for Final Disposal
-
Monitor Fill Level : Do not overfill the waste container.
-
Request Pickup : Once the container is full or you have completed the project, submit a chemical waste pickup request to your institution's EHS department as per their specific procedures. EHS professionals will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[12]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
This comprehensive approach ensures that every step, from handling to final disposal, is conducted with the highest standards of safety and environmental stewardship. By understanding the chemical nature of this compound and the reasoning behind each procedural step, you contribute to a culture of safety and responsibility in the laboratory.
References
- Capot Chemical. (2012). MSDS of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate.
- Thermo Fisher Scientific. (2021). Safety Data Sheet: this compound.
-
Ideal Response. (2023). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
- University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation.
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Reddit. (2017). Safely handling a liter of Bromine?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3,5-Dibromobenzoate. PubChem Compound Database. Retrieved from [Link]
- M, M. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering, 3(2), 76-78.
- U.S. Environmental Protection Agency. (1983). Bromination Process for Disposal of Spilled Hazardous Materials.
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Chemtalk. (2008). Bromine water - disposal. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
- Fisher Scientific. (2021). Safety Data Sheet: Methyl 3,5-dihydroxybenzoate.
-
National Center for Biotechnology Information. (n.d.). Methyl 3,5-dibromo-4-hydroxybenzoate. PubChem Compound Database. Retrieved from [Link]
-
YouTube. (2024). Bromination safety. Retrieved from [Link]
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
- Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Methyl benzoate.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. capotchem.com [capotchem.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 12. epa.gov [epa.gov]
Navigating the Safe Handling of Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate: A Guide to Personal Protective Equipment and Operational Safety
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when dealing with compounds like Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate. This halogenated aromatic compound, while a valuable intermediate, presents notable health and safety challenges that necessitate a robust personal protective equipment (PPE) and handling protocol. This guide provides a comprehensive, experience-driven framework for the safe management of this compound, from initial handling to final disposal, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard: Why Specific PPE is Crucial
This compound is a solid substance that poses a primary risk as a skin and eye irritant, with the potential for respiratory irritation. The presence of bromine atoms on the aromatic ring also warrants caution, as many organobromine compounds can have toxicological effects. Therefore, a multi-faceted approach to PPE is not merely a recommendation but a critical necessity.
Hierarchy of Controls: Your First Line of Defense
Before detailing specific PPE, it is imperative to implement a hierarchy of controls. PPE is the last line of defense; engineering and administrative controls are paramount.
-
Engineering Controls : All handling of this compound powder should occur within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[1] When vacuum assistance is needed, use only vacuums equipped with HEPA filtration.[1]
-
Administrative Controls : Develop and strictly adhere to Standard Operating Procedures (SOPs) for handling this compound. Ensure all personnel are trained on these procedures and the specific hazards of the chemical.[2]
Personal Protective Equipment (PPE): A Detailed Protocol
The following table outlines the recommended PPE for handling this compound. The selection of specific items should be based on a thorough risk assessment of the planned procedure.
| Body Part | Recommended PPE | Rationale and Key Considerations |
| Eyes and Face | Chemical splash goggles and a face shield | Protects against accidental splashes of the powder or solutions into the eyes and face. Standard safety glasses are insufficient. |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Nitrile gloves offer good resistance to a range of chemicals and are a common choice for laboratory work. For prolonged handling or when working with solutions, consider double-gloving or using thicker neoprene gloves. Always inspect gloves for tears or punctures before use. |
| Body | A fully buttoned laboratory coat and, for larger quantities, a chemical-resistant apron | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory | A NIOSH-approved air-purifying respirator with a particulate filter (N95, R95, or P95) | Essential when handling the powder outside of a fume hood or when there is a risk of aerosolization. If the compound is heated or if there is a potential for vapor generation, a combination cartridge with an organic vapor component should be used. |
Experimental Workflow: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is as crucial as the equipment itself to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene : Wash hands thoroughly with soap and water.
-
Gown/Apron : Put on the laboratory coat and, if necessary, a chemical-resistant apron.
-
Respirator : If required, perform a fit check on your respirator.
-
Eye and Face Protection : Put on safety goggles and a face shield.
-
Gloves : Don your gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.
Doffing Procedure (to be performed in a designated area):
-
Gloves : Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Gown/Apron : Remove the apron and then the lab coat, folding the contaminated side inward.
-
Hand Hygiene : Wash hands thoroughly.
-
Eye and Face Protection : Remove the face shield and goggles.
-
Respirator : Remove the respirator.
-
Final Hand Hygiene : Wash hands again with soap and water.
Logical Relationships in PPE Selection
The decision-making process for selecting appropriate PPE can be visualized as a logical flow, starting from the initial risk assessment.
Caption: PPE Selection Workflow for this compound.
Emergency Procedures: Immediate Actions are Critical
In the event of an exposure, swift and correct action can significantly mitigate harm.
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][4] Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush the eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open.[5][6][7] Remove contact lenses if present and easy to do so.[5][6] Seek immediate medical attention from an ophthalmologist.[6]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Managing Halogenated Organic Waste
This compound and any materials contaminated with it are classified as halogenated organic waste.
-
Segregation : Do not mix halogenated waste with non-halogenated waste streams.[8]
-
Labeling : All waste containers must be clearly labeled as "Halogenated Organic Waste" and list the chemical contents.
-
Containment : Use appropriate, sealed containers for waste collection.
-
Disposal : Arrange for disposal through your institution's environmental health and safety office. Halogenated organic waste typically requires incineration at a licensed facility.[1]
By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
-
Michigan Technological University. (n.d.). Standard Operating Procedures for Laboratory Chemicals. Retrieved from [Link]
-
Mayo Clinic. (n.d.). Chemical splash in the eye: First aid. Retrieved from [Link]
-
Better Health Channel. (n.d.). Eye injuries - chemical burns. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024, September 6). Bromine. Retrieved from [Link]
-
GOV.UK. (n.d.). Bromine: incident management. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
NIOSH. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]
-
Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
Sources
- 1. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 2. 1.0 Standard Operating Procedures for Laboratory Chemicals [cege.mtu.edu]
- 3. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. Eye injuries - chemical burns | Better Health Channel [betterhealth.vic.gov.au]
- 6. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
